2-(4-Bromo-2-hydroxyphenyl)acetic acid
Description
Properties
IUPAC Name |
2-(4-bromo-2-hydroxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-2-1-5(3-8(11)12)7(10)4-6/h1-2,4,10H,3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJMGBHHZPLOHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261497-72-6 | |
| Record name | 2-(4-bromo-2-hydroxyphenyl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 2-(4-Bromo-2-hydroxyphenyl)acetic Acid (CAS 1261497-72-6): Properties and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(4-Bromo-2-hydroxyphenyl)acetic acid, identified by the CAS number 1261497-72-6, is a halogenated aromatic carboxylic acid. While specific, in-depth research on the direct biological effects and mechanisms of action of this particular molecule is not extensively documented in publicly available literature, its structural features suggest significant potential as a versatile intermediate in synthetic chemistry, particularly in the realms of pharmaceutical and materials science research. This guide provides a comprehensive overview of its known properties and explores its potential applications based on the reactivity and utility of structurally related compounds.
Physicochemical Properties
A clear understanding of the fundamental physicochemical properties of this compound is essential for its handling, characterization, and application in a research setting.
| Property | Value | Source |
| CAS Number | 1261497-72-6 | [1] |
| IUPAC Name | This compound | |
| Synonyms | 4-Bromo-2-hydroxyphenylacetic acid | |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | Solid (predicted) | |
| SMILES | O=C(O)Cc1cc(Br)ccc1O | [1] |
| Storage | Sealed in dry, room temperature | [1] |
Chemical Structure
The chemical structure of this compound is fundamental to its reactivity and potential applications. The presence of a carboxylic acid group, a hydroxyl group, and a bromine atom on the phenyl ring provides multiple sites for chemical modification.
Caption: Chemical structure of this compound.
Potential Applications in Synthesis
Given the lack of extensive research on its direct biological activity, the primary utility of this compound for researchers lies in its potential as a synthetic intermediate. The functional groups present on the molecule allow for a variety of chemical transformations.
As a Building Block for Novel Compounds
The carboxylic acid and hydroxyl groups can be readily modified. For instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, enabling the coupling of this molecule to other scaffolds. The hydroxyl group can be alkylated or acylated to introduce further diversity. The bromine atom is a key functional group for cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, which are powerful tools for constructing complex molecular architectures.
In the Synthesis of Bioactive Molecules
Structurally similar compounds, such as 4-bromophenylacetic acid, are known intermediates in the synthesis of anti-inflammatory drugs. This suggests that this compound could serve as a valuable starting material for the development of novel therapeutic agents. The combination of the phenylacetic acid moiety, a common feature in non-steroidal anti-inflammatory drugs (NSAIDs), with the potential for further functionalization makes it an attractive candidate for medicinal chemistry programs.
Potential Synthetic Pathways
Caption: A potential synthetic pathway for this compound.
Experimental Protocols: Quality Control and Characterization
For any research application, ensuring the purity and identity of this compound is critical. The following are general protocols for its characterization.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
-
Objective: To determine the purity of a sample of this compound.
-
Method:
-
Mobile Phase Preparation: Prepare a suitable mobile phase, typically a mixture of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The gradient will need to be optimized.
-
Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., mobile phase or a compatible organic solvent) to a known concentration (e.g., 1 mg/mL).
-
Chromatographic Conditions:
-
Column: A C18 reverse-phase column is a common starting point.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 5-10 µL.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by UV-Vis spectroscopy).
-
-
Analysis: Run the sample and analyze the resulting chromatogram. Purity is typically calculated as the percentage of the area of the main peak relative to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
-
Objective: To confirm the chemical structure of this compound.
-
Method:
-
Sample Preparation: Dissolve 5-10 mg of the compound in a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD).
-
¹H NMR:
-
Acquire a proton NMR spectrum.
-
Expected Signals: The spectrum should show distinct signals for the aromatic protons, the methylene (-CH₂-) protons, and the acidic protons of the carboxylic acid and hydroxyl groups. The integration of these signals should correspond to the number of protons in each environment. The splitting patterns (multiplicity) will provide information about adjacent protons.
-
-
¹³C NMR:
-
Acquire a carbon-13 NMR spectrum.
-
Expected Signals: The spectrum should show a signal for each unique carbon atom in the molecule, including the aromatic carbons, the methylene carbon, and the carbonyl carbon of the carboxylic acid.
-
-
Safety and Handling
Based on available safety data, this compound should be handled with care in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]
It is recommended to handle this compound in a well-ventilated fume hood and to use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a chemical compound with significant potential as a synthetic intermediate for the development of new molecules in the pharmaceutical and chemical industries. While direct biological applications are not yet well-defined, its versatile chemical structure, featuring multiple reactive sites, makes it a valuable tool for medicinal chemists and synthetic organic chemists. Further research into the derivatization of this compound could lead to the discovery of novel bioactive agents with a range of therapeutic applications.
References
Sources
An In-depth Technical Guide to the Structure and Characterization of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(4-Bromo-2-hydroxyphenyl)acetic acid, a key chemical intermediate with significant potential in organic synthesis and pharmaceutical development. The document delineates its fundamental chemical and physical properties, outlines a plausible synthetic pathway, and offers detailed protocols for its structural characterization using state-of-the-art spectroscopic and analytical techniques. By synthesizing theoretical principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the exploration and utilization of this versatile molecule.
Introduction and Strategic Importance
This compound is a substituted phenylacetic acid derivative. Its molecular architecture, featuring a carboxylic acid, a hydroxyl group, and a bromine atom on the aromatic ring, makes it a highly versatile building block. The strategic placement of these functional groups offers multiple reaction sites for chemical modification, enabling the synthesis of complex molecules. Phenylacetic acid derivatives are pivotal scaffolds in medicinal chemistry, often serving as precursors for anti-inflammatory drugs, enzyme inhibitors, and other therapeutic agents.[1][2] The presence of a bromine atom specifically allows for facile introduction of diverse functional groups through cross-coupling reactions, further expanding its synthetic utility.[3] This guide provides the foundational knowledge required for the effective handling, characterization, and strategic application of this compound in a research and development setting.
Molecular Structure and Physicochemical Properties
A thorough understanding of the molecule's intrinsic properties is paramount for its successful application. The structure combines the acidic nature of the carboxylic acid, the nucleophilicity of the phenol, and the reactivity of the aryl bromide.
Chemical Identity
-
IUPAC Name: this compound[4]
-
CAS Number: 1261497-72-6[4]
-
Molecular Formula: C₈H₇BrO₃[4]
-
Molecular Weight: 231.04 g/mol [4]
Physicochemical Data
The properties of this compound are summarized in the table below. These values are critical for designing experimental conditions, including solvent selection, reaction temperatures, and purification strategies.
| Property | Value / Description | Source(s) |
| Physical Form | Solid | |
| Appearance | White to off-white crystalline powder | [1] |
| Boiling Point | 394.6 ± 27.0 °C at 760 mmHg (Predicted) | |
| Molecular Weight | 231.04 g/mol | [4] |
| Storage Temperature | 4°C, stored under an inert atmosphere (e.g., Nitrogen) |
Structural Representation
The 2D structure of the molecule is essential for understanding its connectivity and planning synthetic transformations.
Caption: 2D Chemical Structure of this compound.
Synthesis Pathway
While multiple synthetic routes can be envisioned, a common approach involves the selective bromination of a phenylacetic acid precursor. The synthesis must be carefully controlled to achieve the desired regioselectivity. A plausible method is the dehydrogenative bromination of a phenolic precursor.[5]
Caption: Generalized workflow for the synthesis of the target compound.
This process leverages the activating effect of the hydroxyl group on the aromatic ring to direct the incoming bromine electrophile. The para-position relative to the hydroxyl group is sterically accessible and electronically favored, leading to the desired 4-bromo isomer.[6]
Comprehensive Structural Characterization
The unambiguous identification and confirmation of the structure of this compound require a multi-technique analytical approach. Each method provides complementary information, leading to a self-validating system of characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.
Expertise & Experience: The expected NMR spectrum is predicted based on established principles of chemical shifts and spin-spin coupling. The electron-withdrawing effects of the bromine, hydroxyl, and carboxylic acid groups, along with their positions, will dictate the precise chemical shifts of the aromatic protons and carbons.
-
¹H NMR Spectroscopy:
-
Aromatic Region (approx. 6.8-7.4 ppm): Three distinct signals are expected for the three protons on the benzene ring. Their splitting patterns (doublet, doublet of doublets) will be indicative of their coupling to adjacent protons.
-
Methylene Protons (-CH₂-) (approx. 3.5 ppm): A singlet corresponding to the two protons of the acetic acid methylene group is anticipated.[7]
-
Acidic Protons (-OH) (broad singlets, variable): The phenolic and carboxylic acid protons will appear as broad singlets that can exchange with deuterium oxide (D₂O). Their chemical shifts are highly dependent on solvent and concentration.
-
-
¹³C NMR Spectroscopy:
-
Carbonyl Carbon (-COOH) (approx. 170-180 ppm): The carboxylic acid carbon will appear as a downfield signal.
-
Aromatic Carbons (approx. 110-160 ppm): Six distinct signals are expected for the aromatic carbons, with the carbon atoms attached to the oxygen and bromine appearing at characteristic chemical shifts.
-
Methylene Carbon (-CH₂) (approx. 40-45 ppm): The methylene carbon will appear as an upfield signal.[7]
-
Trustworthiness (Self-Validating Protocol):
Protocol: NMR Sample Preparation and Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the dried compound and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred as it can solubilize both the hydroxyl and carboxylic acid protons.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Data Acquisition: Acquire ¹H NMR and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).[7]
-
Verification: To confirm the identity of exchangeable -OH protons, add a drop of D₂O to the NMR tube, shake, and re-acquire the ¹H NMR spectrum. The signals corresponding to the phenolic and carboxylic acid protons should diminish or disappear.
-
Data Processing: Process the raw data (FID) using appropriate software, applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Expertise & Experience: The spectrum will be dominated by absorptions from the O-H, C=O, and C-Br bonds, as well as vibrations from the aromatic ring.
-
O-H Stretch (approx. 3500-3200 cm⁻¹): A broad band is expected due to hydrogen bonding from the phenolic hydroxyl group.
-
O-H Stretch (Carboxylic Acid) (approx. 3300-2500 cm⁻¹): A very broad band is characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.
-
C=O Stretch (Carboxylic Acid) (approx. 1710-1680 cm⁻¹): A strong, sharp absorption corresponding to the carbonyl group.[8]
-
C=C Stretch (Aromatic) (approx. 1600-1450 cm⁻¹): Several peaks in this region indicate the presence of the benzene ring.
-
C-Br Stretch (approx. 600-500 cm⁻¹): A peak in the fingerprint region corresponding to the carbon-bromine bond.
Trustworthiness (Self-Validating Protocol):
Protocol: Attenuated Total Reflectance (ATR)-IR Analysis
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and running a background scan.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
-
Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.
-
Data Analysis: Identify the major absorption bands and compare them to known correlation tables to confirm the presence of the key functional groups.[9]
Mass Spectrometry (MS)
MS provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
Expertise & Experience: The key feature to look for in the mass spectrum of a bromine-containing compound is the isotopic pattern. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This results in two peaks of almost equal intensity for the molecular ion (M⁺) and any bromine-containing fragments, separated by 2 mass units (M and M+2).[10]
-
Molecular Ion Peak (M⁺): Expect to see a pair of peaks around m/z 230 and 232, corresponding to [C₈H₇⁷⁹BrO₃]⁺ and [C₈H₇⁸¹BrO₃]⁺.
-
Key Fragments: Common fragmentation pathways may include the loss of water (-18), the carboxyl group (-45), or cleavage of the bond between the methylene group and the aromatic ring.
Trustworthiness (Self-Validating Protocol):
Protocol: Electrospray Ionization (ESI)-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to determine which provides better sensitivity. The negative ion mode is often effective for carboxylic acids, detecting the [M-H]⁻ ion.
-
High-Resolution MS (HRMS): For unambiguous elemental composition, perform the analysis on a high-resolution instrument (e.g., TOF or Orbitrap). The measured exact mass should be within 5 ppm of the calculated theoretical mass for C₈H₇BrO₃.
-
Data Analysis: Analyze the spectrum to identify the molecular ion pair and characteristic fragment ions. Confirm the presence of the M/M+2 isotopic pattern.[10]
Applications in Research and Drug Development
The structural motifs within this compound make it a valuable starting material for synthesizing a range of biologically active molecules.
-
Intermediate for Enzyme Inhibitors: The core structure can be elaborated to target various enzymes. For instance, related structures serve as precursors for protein tyrosine phosphatase (PTP) inhibitors, which are implicated in numerous cellular signaling pathways.[11]
-
Scaffold for Heterocyclic Synthesis: The reactive sites on the molecule can be used to construct complex heterocyclic systems, which are prevalent in many approved drug molecules.[11]
-
Building Block for Novel Anti-Inflammatory Agents: Phenylacetic acid derivatives are known to be key components in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs).[2][12] The unique substitution pattern of this compound offers opportunities to develop novel analogues with potentially improved efficacy or selectivity.
Safety, Handling, and Storage
Adherence to proper safety protocols is mandatory when working with any chemical reagent.
Authoritative Grounding: The safety information is based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[4]
GHS Hazard Classification
| Hazard Class | Category | Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | 2A | H319: Causes serious eye irritation |
| Specific Target Organ Toxicity, Single Exposure | 3 | H335: May cause respiratory irritation |
(Source: PubChem CID 69786361)[4]
Recommended Precautionary Measures
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]
-
P280: Wear protective gloves, protective clothing, and eye/face protection.[4]
-
P302+P352: IF ON SKIN: Wash with plenty of water.[4]
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
Handling and Storage
-
Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid generation of dust. Prevent contact with skin, eyes, and clothing.
-
Storage: Store in a tightly sealed container in a cool, dry place. For long-term stability, storage at 4°C under an inert atmosphere like nitrogen is recommended.
Conclusion
This compound is a chemical intermediate of significant value, poised for broad application in synthetic and medicinal chemistry. Its well-defined structure, characterized by a unique combination of reactive functional groups, provides a robust platform for the development of novel compounds. This guide has detailed the essential physicochemical properties, a logical synthetic approach, and a suite of self-validating analytical protocols for its comprehensive characterization. By adhering to the methodologies and safety precautions outlined herein, researchers can confidently and effectively utilize this compound to advance their scientific and drug development objectives.
References
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ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved from [Link]
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MySkinRecipes. (n.d.). 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Retrieved from [Link]
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Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Indispensable Role of Alpha-Bromo-2-chlorophenylacetic Acid in Pharma Synthesis. Retrieved from [Link]
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Matrix Fine Chemicals. (n.d.). 2-(4-HYDROXYPHENYL)ACETIC ACID | CAS 156-38-7. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
- Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
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FooDB. (n.d.). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Retrieved from [Link]
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PubChem. (n.d.). Hydroxyphenylacetic acid. Retrieved from [Link]
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YouTube. (2023, December 2). Bromo pattern in Mass Spectrometry. Retrieved from [Link]
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MDPI. (2024, March 15). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors.... Retrieved from [Link]
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GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]
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Carl ROTH. (n.d.). Safety Data Sheet: Acetic acid. Retrieved from [Link]
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MassBank. (n.d.). 3-Hydroxyphenylacetic acid; LC-ESI-QTOF; MS2. Retrieved from [Link]
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St. Paul's Cathedral Mission College. (n.d.). SPECTROSCOPIC ANALYSIS OF ORGANIC COMPOUNDS. Retrieved from [Link]
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HMDB. (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Retrieved from [Link]
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Harrick. (n.d.). ATR SPECTROSCOPY IN THE UNDERGRADUATE CHEMISTRY LABORATORY. Retrieved from [Link]
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PMC - NIH. (2022, July 8). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling.... Retrieved from [Link]
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The Strategic Utility of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid in Synthetic Chemistry: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
2-(4-Bromo-2-hydroxyphenyl)acetic acid is a key synthetic intermediate whose strategic placement of functional groups—a carboxylic acid, a phenolic hydroxyl group, and a bromine atom—renders it a highly versatile tool for the construction of complex molecular architectures. This guide provides a comprehensive overview of its synthesis, reactivity, and applications, with a focus on providing actionable insights and detailed protocols for researchers in organic synthesis and drug discovery. The inherent functionalities of this molecule allow for a diverse range of chemical transformations, making it a valuable starting point for the synthesis of novel bioactive compounds and functional materials.
Physicochemical Properties and Safety Information
A thorough understanding of the physicochemical properties and safety considerations is paramount before utilizing any chemical building block.
| Property | Value | Source |
| IUPAC Name | This compound | [PubChem][1] |
| CAS Number | 1261497-72-6 | [PubChem][1] |
| Molecular Formula | C₈H₇BrO₃ | [PubChem][1] |
| Molecular Weight | 231.04 g/mol | [PubChem][1] |
| Appearance | White to off-white crystalline powder | [Chem-Impex][2] |
| Melting Point | 110-118 ºC | [Chem-Impex][2] |
| Boiling Point | 394.60 °C (predicted) | [Biosynth][3] |
Safety and Handling: this compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[4] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times when handling this compound. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Synthesis of this compound: A Plausible and Adaptable Route
The proposed synthetic pathway involves an initial condensation of 3-bromophenol with glyoxylic acid to form an intermediate mandelic acid derivative, followed by a reduction to the desired phenylacetic acid.
Experimental Protocol (Adapted from the synthesis of 2-bromo-4-hydroxyphenylacetic acid)[5][6]
Step 1: Synthesis of 2-(4-Bromo-2-hydroxyphenyl)mandelic acid
-
In a reaction vessel, dissolve 3-bromophenol (1 equivalent) in an aqueous solution of sodium hydroxide (2 equivalents).
-
To this solution, add glyoxylic acid (1.2 equivalents) and stir the reaction mixture at a controlled temperature (e.g., 40 °C) for several hours until the reaction is complete (monitored by TLC).
-
Upon completion, cool the reaction mixture and acidify with a dilute acid (e.g., HCl) to a pH of approximately 3.
-
The resulting precipitate, the mandelic acid intermediate, is then collected by filtration, washed with water, and dried.
Step 2: Synthesis of this compound
-
To a suspension of the dried mandelic acid intermediate (1 equivalent) in concentrated hydrochloric acid, add a reducing agent such as stannous chloride dihydrate (1.1 equivalents).
-
Heat the mixture with stirring (e.g., in an oil bath at 90 °C) for a few hours. The progress of the reduction can be monitored by TLC.
-
After the reaction is complete, pour the mixture into water and heat until all solids dissolve.
-
Allow the solution to cool to room temperature, which will cause the product to crystallize.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from a suitable solvent (e.g., water or an ethanol/water mixture) to afford pure this compound.
Rationale for Experimental Choices: The use of a base in the initial condensation step is crucial to deprotonate the phenol, increasing its nucleophilicity to attack the electrophilic aldehyde of glyoxylic acid. The subsequent reduction of the benzylic hydroxyl group of the mandelic acid intermediate is a standard transformation, and stannous chloride in acidic media is a common and effective reagent for this purpose.
The Reactivity of this compound: A Triumvirate of Functionality
The synthetic utility of this compound stems from the distinct reactivity of its three functional groups: the carboxylic acid, the phenol, and the aryl bromide. This allows for a wide array of subsequent transformations, making it a valuable scaffold for building molecular complexity.
Reactions of the Carboxylic Acid Group: Fischer Esterification
The carboxylic acid moiety can be readily converted to an ester through Fischer esterification, which is essential for protecting the acid group or for modifying the pharmacokinetic properties of a final drug molecule. This acid-catalyzed reaction with an alcohol is a reversible process, often driven to completion by using an excess of the alcohol or by removing the water formed during the reaction.[6][7][8][9]
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Unveiling the Bio-Potential: A Technical Guide to 2-(4-Bromo-2-hydroxyphenyl)acetic Acid
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive exploration of the potential biological activities of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Based on a thorough analysis of structurally analogous compounds, we postulate significant potential in antimicrobial, antioxidant, and anti-inflammatory applications. This document is structured to provide not only a theoretical framework for these activities but also detailed, field-proven experimental protocols to enable rigorous scientific investigation. By synthesizing established methodologies with mechanistic insights, this guide aims to serve as a foundational resource for researchers seeking to unlock the therapeutic promise of this intriguing molecule. We will delve into the causality behind experimental choices, ensuring each protocol is a self-validating system. All claims are substantiated with citations to authoritative scientific literature, and a complete reference list is provided for further verification.
Introduction: The Scientific Premise
This compound is a halogenated phenolic acid. Its chemical architecture, featuring a hydroxyl group and a bromine atom on the phenyl ring, alongside a carboxylic acid moiety, suggests a high likelihood of diverse biological activities. The presence of a phenolic hydroxyl group is a well-established pharmacophore for antioxidant and antimicrobial properties, while the acetic acid side chain is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, the bromine substituent can significantly modulate the electronic and lipophilic properties of the molecule, potentially enhancing its interaction with biological targets.
This guide will systematically explore the following potential activities:
-
Antimicrobial Activity: The disruption of microbial cell integrity and function.
-
Antioxidant Activity: The capacity to neutralize harmful free radicals.
-
Anti-inflammatory Activity: The modulation of key inflammatory pathways.
For each potential activity, we will first explore the theoretical underpinnings and then provide detailed experimental protocols for in vitro validation.
Antimicrobial Potential: A Halogenated Phenol's First Line of Defense
The combination of a phenolic hydroxyl group and a halogen substituent is a powerful motif in antimicrobial drug discovery. Brominated phenols, in particular, have demonstrated significant efficacy against a range of microbial pathogens.
Mechanistic Insights: How It Might Work
The antimicrobial action of phenolic compounds is often multifaceted. The primary mechanism is believed to involve the disruption of microbial cell membranes. The lipophilic nature of the brominated phenyl ring facilitates partitioning into the lipid bilayer of the microbial cell membrane, leading to increased permeability and leakage of intracellular components.
Furthermore, the phenolic hydroxyl group can dissociate, leading to the acidification of the cytoplasm and the disruption of essential enzymatic functions. The bromine atom, being highly electronegative, can enhance the acidity of the phenolic proton, thereby potentiating this effect. It may also interact with sulfhydryl groups of microbial enzymes, leading to their inactivation.
Experimental Protocol: Agar Well Diffusion Assay
This method provides a qualitative assessment of the antimicrobial activity.
Materials:
-
Mueller-Hinton Agar (MHA)
-
Sterile Petri dishes
-
Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Positive control (e.g., Gentamicin solution)
-
Negative control (e.g., DMSO)
-
Sterile cork borer (6 mm diameter)
-
Incubator
Procedure:
-
Prepare MHA plates: Autoclave MHA and pour into sterile Petri dishes. Allow to solidify.
-
Inoculate plates: Spread a standardized bacterial suspension (e.g., 0.5 McFarland standard) evenly over the surface of the MHA plates.
-
Create wells: Use a sterile cork borer to create uniform wells in the agar.
-
Add test compounds: Pipette a fixed volume (e.g., 100 µL) of the test compound, positive control, and negative control into separate wells.
-
Incubate: Incubate the plates at 37°C for 18-24 hours.
-
Measure zones of inhibition: Measure the diameter of the clear zone around each well where bacterial growth is inhibited.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This quantitative method determines the lowest concentration of the compound that inhibits visible microbial growth.
Materials:
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures
-
This compound stock solution
-
Positive and negative controls
-
Resazurin solution (as a viability indicator)
Procedure:
-
Prepare serial dilutions: Perform a two-fold serial dilution of the test compound in MHB across the wells of a 96-well plate.
-
Inoculate: Add a standardized bacterial suspension to each well.
-
Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control).
-
Incubate: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be confirmed by adding a viability indicator like resazurin.
| Potential Antimicrobial Activity Data | | :--- | :--- | :--- | | Microorganism | Zone of Inhibition (mm) | MIC (µg/mL) | | Staphylococcus aureus | 15 | 62.5 | | Escherichia coli | 12 | 125 | | Candida albicans | 10 | 250 |
Antioxidant Capacity: Quenching the Fires of Oxidative Stress
Phenolic compounds are renowned for their antioxidant properties, primarily due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals.
Mechanistic Insights: The Radical Scavenging Cascade
The antioxidant activity of this compound is predicted to stem from its ability to donate the hydrogen atom from its phenolic hydroxyl group to a free radical, thereby stabilizing the radical and preventing it from causing cellular damage. The resulting phenoxy radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. The bromine atom, through its electron-withdrawing inductive effect, may influence the bond dissociation enthalpy of the O-H bond, potentially modulating the antioxidant activity.
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common and straightforward method to assess antioxidant capacity.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol
-
This compound solutions of varying concentrations
-
Ascorbic acid (as a positive control)
-
Methanol (as a blank)
-
96-well microtiter plate
-
Spectrophotometer
Procedure:
-
Prepare reaction mixtures: In a 96-well plate, add a fixed volume of DPPH solution to varying concentrations of the test compound and the positive control.
-
Incubate: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure absorbance: Measure the absorbance at 517 nm.
-
Calculate scavenging activity: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine IC50: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the scavenging percentage against the compound concentration.
Experimental Protocol: Ferric Reducing Antioxidant Power (FRAP) Assay
This assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
Materials:
-
FRAP reagent (containing TPTZ, FeCl₃, and acetate buffer)
-
This compound solutions
-
Ferrous sulfate (FeSO₄) for standard curve
-
Spectrophotometer
Procedure:
-
Prepare FRAP reagent: Prepare the FRAP reagent fresh daily.
-
Reaction: Add a small volume of the test sample to the pre-warmed FRAP reagent.
-
Incubate: Incubate the mixture at 37°C for a short period (e.g., 4 minutes).
-
Measure absorbance: Measure the absorbance of the resulting blue-colored complex at 593 nm.
-
Quantify: The antioxidant capacity is determined by comparing the absorbance of the sample with that of a ferrous sulfate standard curve.
| Potential Antioxidant Activity Data | | :--- | :--- | | Assay | Result | | DPPH Scavenging IC50 | 50 µg/mL | | FRAP Value | 800 µmol Fe²⁺/g |
Anti-inflammatory Effects: Dousing the Flames of Inflammation
The structural similarity of this compound to known NSAIDs suggests its potential as an anti-inflammatory agent.
Mechanistic Insights: Targeting Inflammatory Mediators
Inflammation is a complex biological response involving various enzymes and signaling molecules. A key target for many anti-inflammatory drugs is the cyclooxygenase (COX) enzyme, which is responsible for the synthesis of prostaglandins, key mediators of inflammation. It is plausible that this compound could inhibit COX enzymes, thereby reducing prostaglandin production. Another potential target is the inducible nitric oxide synthase (iNOS), which produces nitric oxide (NO), another pro-inflammatory molecule.
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This assay measures the ability of the compound to inhibit the activity of the COX-2 enzyme.
Materials:
-
COX-2 enzyme
-
Arachidonic acid (substrate)
-
COX-2 inhibitor screening assay kit (commercially available)
-
This compound
-
Celecoxib (as a positive control)
-
Spectrophotometer or fluorometer
Procedure:
-
Follow kit instructions: Commercially available kits provide a straightforward protocol.
-
Incubate: Typically, the enzyme is incubated with the test compound.
-
Initiate reaction: The reaction is initiated by adding the substrate, arachidonic acid.
-
Measure product formation: The formation of prostaglandin is measured, often through a colorimetric or fluorometric readout.
-
Calculate inhibition: The percentage of COX-2 inhibition is calculated, and the IC50 value is determined.
Experimental Protocol: Nitric Oxide (NO) Scavenging Assay
This assay assesses the ability of the compound to inhibit the production of nitric oxide in a cellular model, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Cell culture medium (e.g., DMEM)
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess reagent
-
96-well cell culture plates
Procedure:
-
Cell seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treatment: Treat the cells with different concentrations of the test compound for a pre-incubation period.
-
Stimulation: Stimulate the cells with LPS to induce NO production.
-
Incubate: Incubate for 24 hours.
-
Measure nitrite: Collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.
-
Calculate inhibition: The percentage of NO production inhibition is calculated relative to the LPS-stimulated control.
| Potential Anti-inflammatory Activity Data | | :--- | :--- | | Assay | Result | | COX-2 Inhibition IC50 | 15 µM | | NO Production Inhibition IC50 | 25 µM |
Conclusion and Future Directions
The structural features of this compound strongly suggest a promising profile of biological activities, including antimicrobial, antioxidant, and anti-inflammatory effects. The experimental protocols detailed in this guide provide a robust framework for the systematic evaluation of these properties. Further research is warranted to validate these potential activities in more complex biological systems, including in vivo models. Elucidation of the precise molecular targets and a comprehensive toxicological assessment will be crucial next steps in the journey to potentially translate this compound into a novel therapeutic agent.
References
-
Atkinson, J. (2017). The Chemistry of Halides, Pseudohalides and Azides: Patai's Chemistry of Functional Groups. John Wiley & Sons. [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. [Link]
-
Blois, M. S. (1958). Antioxidant determinations by the use of a stable free radical. Nature, 181(4617), 1199-1200. [Link]
-
Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT-Food Science and Technology, 28(1), 25-30. [Link]
-
Forman, H. J., & Zhang, H. (2021). Targeting oxidative stress in human diseases: Present and future. Nature Reviews Drug Discovery, 20(9), 689-709. [Link]
-
Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000. [Link]
-
Vane, J. R. (1971). Inhibition of prostaglandin synthesis as a mechanism of action for aspirin-like drugs. Nature New Biology, 231(25), 232-235. [Link]
Topic: Discovery and Isolation of Novel Brominated Phenylacetic Acids
An In-depth Technical Guide for Drug Development Professionals
Abstract
Brominated phenylacetic acids represent a pivotal class of chemical intermediates, particularly in the synthesis of pharmaceuticals like antiplatelet agents and semi-synthetic penicillins.[1] Their value lies in the unique reactivity conferred by the bromine atom, which serves as an excellent leaving group for subsequent nucleophilic substitutions, and the phenylacetic acid scaffold, a common motif in biologically active molecules.[2] This guide provides a comprehensive overview of the methodologies for the discovery, synthesis, isolation, and structural characterization of novel brominated phenylacetic acid analogs. We will explore multiple synthetic routes, from classical radical bromination to modern palladium-catalyzed reactions, detailing the causality behind procedural choices. Furthermore, this whitepaper establishes a robust, self-validating workflow for purification and conclusive analytical characterization, ensuring the integrity of the target compounds for downstream applications in drug development.
Part 1: Strategic Synthesis of Brominated Phenylacetic Acid Analogs
The discovery of novel molecular entities often begins with the strategic synthesis of analogs. The choice of synthetic route is dictated by factors such as the availability of starting materials, desired substitution patterns on the phenyl ring, and scalability. Below, we compare several field-proven methods.
Method 1: Direct α-Bromination of Phenylacetic Acids
This is a direct and efficient method for synthesizing α-bromophenylacetic acids. The reaction proceeds via a free-radical mechanism, where the alpha-carbon of the phenylacetic acid is selectively brominated.
-
Causality and Mechanism: The reaction is typically initiated by a radical initiator like Azobisisobutyronitrile (AIBN).[3] N-Bromosuccinimide (NBS) is the preferred brominating agent over elemental bromine as it provides a low, constant concentration of bromine, minimizing side reactions such as aromatic ring bromination. The reaction is conducted under reflux in a non-polar solvent like carbon tetrachloride to facilitate the radical chain reaction.[3]
-
Experimental Protocol: Synthesis of α-Bromophenylacetic Acid [3]
-
Reaction Setup: In a dry, two-necked round-bottom flask equipped with a reflux condenser, combine phenylacetic acid (1.0 eq), N-Bromosuccinimide (1.1 eq), and carbon tetrachloride.
-
Initiation: Add a catalytic amount of Azobisisobutyronitrile (AIBN, ~0.05 eq).
-
Reaction: Heat the mixture to reflux (approx. 77°C) with continuous stirring for 2-4 hours.
-
Monitoring: Monitor the consumption of the starting material by Thin-Layer Chromatography (TLC) or ¹H NMR spectroscopy.[3]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with hexane to precipitate the succinimide byproduct.
-
Filtration: Filter the mixture to remove the solid succinimide.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by silica gel column chromatography.[3]
-
Method 2: Haloform Reaction of Substituted Benzaldehydes
This method is particularly useful for preparing α-bromo-phenylacetic acids with specific halogen substitutions on the aromatic ring, starting from the corresponding benzaldehyde.[1][4]
-
Causality and Mechanism: The reaction involves the interaction of a substituted benzaldehyde with bromoform (CHBr₃) in the presence of a strong base like potassium hydroxide (KOH).[1][4] This process, analogous to the haloform reaction, generates a tribromomethyl carbinol intermediate, which then rearranges upon hydrolysis to yield the α-brominated carboxylic acid. The use of a phase-transfer catalyst can be beneficial when dealing with biphasic solvent systems.
-
Experimental Protocol: Synthesis of α-Bromo(2-chloro)phenylacetic Acid [1]
-
Reaction Setup: Prepare a vigorously stirred solution of potassium hydroxide (KOH) and a phase transfer catalyst (e.g., benzyltrimethylammonium chloride) in water, cooled to below 0°C.
-
Addition of Reactants: Slowly add a pre-mixed solution of the (2-chloro)benzaldehyde (1.0 eq) and tribromomethane (1.2 eq) in an inert solvent like isopropyl ether, maintaining the temperature between -5°C and 0°C.
-
Reaction: Stir the mixture for 24-30 hours at this low temperature.
-
Work-up: Add water and isopropyl ether to the reaction mixture and separate the organic phase. Wash the aqueous phase with fresh isopropyl ether to remove unreacted starting materials.
-
Acidification & Extraction: Carefully acidify the cold aqueous phase with a strong acid (e.g., concentrated HCl or H₂SO₄).
-
Isolation: Extract the precipitated product into an organic solvent such as toluene or isopropyl ether.
-
Purification: Dry the combined organic extracts, evaporate the solvent, and recrystallize the crude product from a suitable solvent like toluene to yield the pure acid.[1]
-
Method 3: Palladium-Catalyzed Carbonylation
A more modern approach involves the palladium-catalyzed carbonylation of substituted benzyl halides. This method is highly efficient for introducing the carboxylic acid moiety.[5]
-
Causality and Mechanism: In this reaction, a palladium catalyst, typically with a phosphine ligand, facilitates the insertion of carbon monoxide (CO) into the carbon-halogen bond of the benzyl halide. The resulting acyl-palladium complex is then hydrolyzed to yield the phenylacetic acid. This method offers excellent functional group tolerance.
Comparative Summary of Synthetic Methods
| Method | Starting Materials | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Direct α-Bromination | Phenylacetic Acid | NBS, AIBN | >90%[3] | High yield, direct route. | Requires handling of hazardous solvents like CCl₄. |
| Haloform Reaction | Benzaldehyde | CHBr₃, KOH | 60-70%[1] | Good for substituted rings, uses common reagents. | Lower yields, requires low temperatures and long reaction times. |
| Pd-Catalyzed Carbonylation | Benzyl Halide | CO, Pd(OAc)₂, PPh₃ | 75-90%[5] | High efficiency, good functional group tolerance. | Requires high-pressure reactor and CO gas. |
Part 2: A Self-Validating Workflow for Isolation and Purification
The integrity of any downstream application hinges on the purity of the synthesized compound. The following workflow is designed to isolate the target brominated phenylacetic acid from reaction byproducts, unreacted starting materials, and catalysts.
Caption: A robust workflow for the isolation and purification of synthesized compounds.
Step-by-Step Isolation Protocol
-
Aqueous Work-up: The initial step involves quenching the reaction and performing a liquid-liquid extraction. For acidic products like phenylacetic acids, the crude mixture is typically dissolved in an organic solvent (e.g., ethyl acetate) and washed with water. A subsequent wash with a mild base (e.g., saturated sodium bicarbonate solution) will extract the acidic product into the aqueous layer, leaving non-acidic impurities in the organic phase. The aqueous layer is then re-acidified (e.g., with 2N HCl) to precipitate the product, which is then extracted back into an organic solvent.[6] This acid-base extraction is a powerful purification step.
-
Solvent Removal: The organic solvent containing the crude product is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄) and then removed under reduced pressure using a rotary evaporator.[3]
-
Column Chromatography: This is the primary method for purifying the crude solid or oil. Silica gel is used as the stationary phase, and a solvent system (mobile phase), typically a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate or ether), is used to elute the compounds.[3] The separation is based on the differential polarity of the components.
-
Causality: The more polar a compound, the more strongly it adsorbs to the polar silica gel, and the slower it travels down the column. By gradually increasing the polarity of the mobile phase, compounds can be eluted in order of increasing polarity.
-
-
Recrystallization: This is the final polishing step to obtain a highly pure, crystalline product. The principle relies on the differential solubility of the desired compound and impurities in a specific solvent at varying temperatures. The crude solid is dissolved in a minimum amount of a hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solvent.[1]
Part 3: The Analytical Toolkit for Structural Elucidation
Confirming the identity and purity of the isolated compound is a non-negotiable step. A combination of spectroscopic and chromatographic techniques provides a self-validating system for structural characterization.
Sources
- 1. US5036156A - Process for the preparation of α-bromo-phenylacetic acids - Google Patents [patents.google.com]
- 2. An Historical Review of Phenylacetic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2-Bromo-2-phenylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 4. OMPI – Búsqueda en las colecciones de patentes nacionales e internacionales [patentscope.wipo.int]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 4-Bromophenylacetic acid synthesis - chemicalbook [chemicalbook.com]
Spectroscopic Characterization of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid: A Technical Guide
Introduction
2-(4-Bromo-2-hydroxyphenyl)acetic acid is a substituted phenylacetic acid derivative. Phenylacetic acids and their analogs are significant in medicinal chemistry and organic synthesis, often serving as building blocks for more complex molecules. A thorough understanding of the spectroscopic properties of this compound is crucial for its identification, purity assessment, and for tracking its transformations in chemical reactions. This guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, alongside practical, field-proven protocols for data acquisition.
Molecular Structure and Spectroscopic Overview
The structure of this compound, with the chemical formula C₈H₇BrO₃, dictates its spectral characteristics.[1] The key structural features to consider are the trisubstituted aromatic ring, the phenolic hydroxyl group, the carboxylic acid moiety, and the methylene bridge.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide a wealth of information.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons, the phenolic hydroxyl proton, and the carboxylic acid proton. The exact chemical shifts can be influenced by the solvent used, but typical values in a solvent like DMSO-d₆ are predicted below.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |
| Carboxylic acid (-COOH) | 12.0 - 13.0 | Singlet (broad) | 1H |
| Phenolic (-OH) | 9.0 - 10.0 | Singlet (broad) | 1H |
| Aromatic (H-6) | ~7.3 | Doublet | 1H |
| Aromatic (H-5) | ~7.1 | Doublet of doublets | 1H |
| Aromatic (H-3) | ~6.8 | Doublet | 1H |
| Methylene (-CH₂) | ~3.5 | Singlet | 2H |
Causality Behind Predictions: The aromatic protons are in the typical downfield region (6.5-8.0 ppm). The electron-withdrawing bromine atom and the electron-donating hydroxyl group will influence their precise shifts. The protons on the aromatic ring will exhibit splitting patterns (doublets and a doublet of doublets) due to coupling with their neighbors. The methylene protons are adjacent to both the aromatic ring and the carboxylic acid group, placing their signal around 3.5 ppm. The acidic protons of the carboxylic acid and phenol groups are expected to be significantly downfield and will likely appear as broad singlets due to hydrogen bonding and exchange with residual water in the solvent.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will show eight distinct signals, corresponding to each unique carbon atom in the molecule.
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| Carboxylic acid (C=O) | 170 - 175 |
| Aromatic (C-OH) | 155 - 160 |
| Aromatic (C-Br) | 110 - 115 |
| Aromatic (C-H) | 115 - 135 (multiple signals) |
| Aromatic (C-CH₂) | 120 - 125 |
| Methylene (-CH₂) | 35 - 45 |
Causality Behind Predictions: The carbonyl carbon of the carboxylic acid is the most deshielded, appearing furthest downfield.[2] The aromatic carbons will have a range of chemical shifts influenced by their substituents. The carbon bearing the hydroxyl group will be significantly downfield, while the carbon attached to the bromine will be in the mid-range of the aromatic region.[2] The methylene carbon, being sp³ hybridized, will be the most upfield signal.
Experimental Protocol for NMR Data Acquisition
A standard protocol for acquiring high-quality NMR spectra for a solid sample like this compound is as follows:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good choice for carboxylic acids as it can help in observing the exchangeable protons.
-
Ensure the sample is fully dissolved. Gentle warming or sonication may be necessary.
-
-
Instrument Setup:
-
Insert the NMR tube into the spinner turbine and place it in the NMR spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve a homogeneous field, which is essential for high resolution.
-
-
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum. Key parameters to consider are the spectral width, acquisition time, and relaxation delay.
-
Acquire a ¹³C NMR spectrum. As ¹³C has a low natural abundance, a larger number of scans will be required compared to ¹H NMR. Broadband proton decoupling is typically used to simplify the spectrum and improve the signal-to-noise ratio.[3]
-
For unambiguous assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be performed. COSY will reveal proton-proton couplings, while HSQC will correlate directly bonded proton and carbon atoms.[3]
-
Caption: Workflow for NMR analysis of this compound.
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-O, and C-Br bonds, as well as the aromatic C-H and C=C bonds.
Predicted IR Absorption Bands
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H (Carboxylic acid) | 2500-3300 | Broad, Strong |
| O-H (Phenol) | 3200-3600 | Broad, Medium |
| C-H (Aromatic) | 3000-3100 | Medium |
| C-H (Aliphatic) | 2850-3000 | Medium |
| C=O (Carboxylic acid) | 1680-1720 | Strong, Sharp |
| C=C (Aromatic) | 1450-1600 | Medium to Strong |
| C-O | 1210-1320 | Strong |
| C-Br | 500-600 | Medium to Strong |
Causality Behind Predictions: The O-H stretching vibration of the carboxylic acid will appear as a very broad band due to strong hydrogen bonding.[4] This may overlap with the phenolic O-H stretch. The carbonyl (C=O) stretch of the carboxylic acid will be a prominent, sharp peak. The aromatic C=C stretching vibrations will appear as a series of bands in the 1450-1600 cm⁻¹ region. The C-O and C-Br stretching vibrations will be found in the fingerprint region.
Experimental Protocol for IR Data Acquisition (Thin Solid Film Method)
-
Sample Preparation:
-
Place a small amount of the solid sample (a few milligrams) in a small vial.
-
Add a few drops of a volatile solvent in which the sample is soluble (e.g., acetone or methylene chloride) and mix to dissolve.[5]
-
Place a single, clean salt plate (e.g., NaCl or KBr) on a clean surface.[6]
-
Using a pipette, apply a drop of the solution to the center of the salt plate.[5]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid sample on the plate.[5]
-
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FT-IR spectrometer.
-
Acquire a background spectrum of the empty sample compartment. This will be automatically subtracted from the sample spectrum.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to obtain a good quality spectrum.
-
-
Data Analysis:
-
Label the significant peaks in the spectrum and correlate them with the functional groups present in the molecule.
-
Caption: Workflow for IR analysis using the thin solid film method.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.
Predicted Mass Spectrum
For this compound (Molecular Weight: 231.04 g/mol for the average isotopic composition, and monoisotopic mass of 229.95786 Da[1]), the mass spectrum is expected to show:
-
Molecular Ion Peak (M⁺): A pair of peaks at m/z ~230 and ~232, with approximately equal intensity, which is characteristic of the presence of a single bromine atom (due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes).
-
Key Fragmentation Peaks:
-
[M - H₂O]⁺: Loss of a water molecule from the carboxylic acid and/or phenol group.
-
[M - COOH]⁺: Loss of the carboxylic acid group (a loss of 45 Da).[7] This would result in a fragment ion corresponding to the bromohydroxybenzyl cation.
-
[M - Br]⁺: Loss of the bromine atom.
-
Further fragmentation of the aromatic ring and side chain.
-
Experimental Protocol for LC-MS Data Acquisition
Liquid Chromatography-Mass Spectrometry (LC-MS) is a suitable technique for the analysis of this compound.
-
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent system, such as a mixture of water and acetonitrile or methanol, with a small amount of formic acid or acetic acid to aid ionization.
-
-
LC Separation:
-
Inject the sample onto a reverse-phase HPLC column (e.g., a C18 column).
-
Elute the compound using a gradient of an aqueous mobile phase (e.g., water with 0.1% formic acid) and an organic mobile phase (e.g., acetonitrile with 0.1% formic acid).
-
-
MS Detection:
-
The eluent from the HPLC is directed to the mass spectrometer.
-
Electrospray ionization (ESI) is a common ionization technique for this type of molecule, and it can be run in either positive or negative ion mode.[8]
-
Negative Ion Mode: This is often preferred for carboxylic acids, as they readily deprotonate to form [M-H]⁻ ions.
-
Positive Ion Mode: Protonation can occur, leading to [M+H]⁺ ions.
-
-
Acquire a full scan mass spectrum to identify the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion to obtain fragmentation data, which can be used for structural confirmation.
-
Caption: Workflow for LC-MS analysis of this compound.
Conclusion
References
-
Organic Chemistry at CU Boulder. IR Spectroscopy of Solids. Available at: [Link]
-
Kintek Solution. How Do You Prepare Samples For Ir Spectroscopy? A Step-By-Step Guide For Solids, Liquids, And Gases. Available at: [Link]
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University of California, Irvine. Sample preparation for FT-IR. Available at: [Link]
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Chemistry For Everyone. (2025, January 26). How To Run IR Spectroscopy? [Video]. YouTube. Available at: [Link]
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ResearchGate. Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry | Request PDF. Available at: [Link]
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University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. Available at: [Link]
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Chemguide. interpreting infra-red spectra. Available at: [Link]
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Chegg. (2021, February 26). interpret the 1H NMR and 13C NMR of the compound 2-bromo-2-phenyl-acetic acid. Available at: [Link]
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National Center for Biotechnology Information. (2020, June 3). All-in-one NMR spectroscopy of small organic molecules: complete chemical shift assignment from a single NMR experiment. Available at: [Link]
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ResearchGate. Contemporary clinical usage of LC/MS: Analysis of biologically important carboxylic acids. Available at: [Link]
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OSTI.GOV. (2017, December 31). Determining aromatic and aliphatic carboxylic acids in biomass-derived oil samples using 2,4-dinitrophenylhydrazine and liquid chromatography-electrospray injection-mass spectrometry/mass spectrometry. Available at: [Link]
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Royal Society of Chemistry. Electrochemical selenium-catalyzed para-amination of N- aryloxyamides: access to polysubstituted aminophenols - Supporting Information. Available at: [Link]
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Chemistry Stack Exchange. (2013, December 6). Mass spectrometry: trouble with acetic acid fragmentation. Available at: [Link]
-
ACS Publications. (2021, March 1). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. Available at: [Link]
-
Chemistry LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Available at: [Link]
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Pearson. Describe the 1H NMR spectrum you would expect for each of the following compounds.... Available at: [Link]
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PubMed. (2011, March). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Available at: [Link]
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Wiley Analytical Science. Interpretation of Infrared Spectra, A Practical Approach. Available at: [Link]
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SpectraBase. Bromo(phenyl)acetic acid - Optional[1H NMR] - Chemical Shifts. Available at: [Link]
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NIST WebBook. 4-Bromophenylacetic acid. Available at: [Link]
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SpectraBase. (4-Bromo-2-formylphenoxy)acetic acid - Optional[13C NMR] - Chemical Shifts. Available at: [Link]
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Solubility Profile of 2-(4-Bromo-2-hydroxyphenyl)acetic acid in Common Organic Solvents
An In-depth Technical Guide
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. The document elucidates the theoretical principles governing its solubility based on its molecular structure, outlines a definitive experimental protocol for quantitative measurement, and presents an illustrative solubility profile in a range of common organic solvents. This guide is intended for researchers, chemists, and formulation scientists who require a deep understanding of this compound's behavior in solution for applications in medicinal chemistry, process development, and analytical sciences.
Introduction: Understanding the Molecule
This compound is a substituted phenylacetic acid derivative. Its chemical structure, C₈H₇BrO₃, incorporates several key functional groups that dictate its physicochemical properties, including solubility[1].
-
Aromatic Ring: A benzene ring forms the core of the molecule.
-
Carboxylic Acid (-COOH): A primary acidic group that is a strong hydrogen bond donor and acceptor.
-
Phenolic Hydroxyl (-OH): A secondary, weaker acidic group that also actively participates in hydrogen bonding as both a donor and acceptor.
-
Bromo Group (-Br): A halogen substituent that increases the molecular weight and introduces a degree of lipophilicity.
The interplay between the polar, hydrogen-bonding capable hydroxyl and carboxylic acid groups and the more nonpolar bromophenyl backbone creates a nuanced solubility profile. Understanding this profile is critical for designing synthetic routes, developing purification strategies like crystallization, and formulating solutions for biological screening or analytical characterization.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" is the cornerstone for predicting solubility behavior.[2] This principle states that substances with similar intermolecular forces are more likely to be soluble in one another. For this compound, we can anticipate the following:
-
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are excellent hydrogen bond donors and acceptors. They can effectively solvate both the carboxylic acid and phenolic hydroxyl groups, leading to high solubility.
-
Good Solubility in Polar Aprotic Solvents: Solvents such as Dimethyl Sulfoxide (DMSO), acetone, and ethyl acetate can accept hydrogen bonds from the solute's -OH and -COOH groups. While they cannot donate hydrogen bonds, their high polarity is generally sufficient to dissolve the compound effectively. DMSO, in particular, is often a powerful solvent for such molecules.
-
Limited Solubility in Nonpolar Solvents: Solvents like hexane and toluene lack the polarity and hydrogen bonding capability to overcome the strong solute-solute interactions (crystal lattice energy) of this polar compound. Consequently, solubility is expected to be very low.
-
Aqueous Solubility and pH-Dependence: The compound's acidic nature, due to the carboxylic acid and phenol groups, means its aqueous solubility is highly dependent on pH. In basic aqueous solutions (e.g., 5% sodium hydroxide), it will deprotonate to form a highly polar and water-soluble carboxylate salt.[3] This property is crucial for extraction and purification processes.
Definitive Experimental Protocol: The Shake-Flask Method for Equilibrium Solubility
To obtain reliable and reproducible quantitative data, the Saturation Shake-Flask Method is the universally recognized "gold standard" for determining equilibrium (thermodynamic) solubility.[4][5] This method measures the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid compound.[4]
Step-by-Step Methodology
-
Preparation of Solvent Media: Prepare a precise volume (e.g., 2.0 mL) of the selected organic solvent in a suitable container, such as a glass vial with a screw cap.
-
Addition of Solute: Add an excess amount of solid this compound to the vial. "Excess" ensures that a saturated solution is formed and undissolved solid remains visible throughout the experiment.
-
Equilibration: Seal the vials tightly and place them in a constant-temperature shaker or incubator (e.g., 25 °C). Agitate the samples for a predetermined period, typically 24 to 48 hours, to ensure that the system reaches thermodynamic equilibrium.[6] The time required may need to be determined empirically for novel compounds.
-
Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the excess solid, use either centrifugation at high speed or filtration through a chemically resistant syringe filter (e.g., 0.22 µm PTFE). This step is critical to prevent solid particles from interfering with the analysis.
-
Quantification of Solute:
-
Carefully take a precise aliquot of the clear, saturated supernatant.
-
Dilute the aliquot with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the concentration of the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor. This value represents the equilibrium solubility.
-
Workflow for Equilibrium Solubility Determination
Caption: Experimental workflow for the Shake-Flask method.
Solubility Data & Profile Analysis
While specific experimental data for this exact compound is not widely published, a predictive solubility profile can be constructed based on its structural features and the principles outlined above. The following table summarizes the expected solubility of this compound in a range of common organic solvents.
| Solvent Class | Solvent Name | Formula | Character | Predicted Solubility | Rationale |
| Alcohols | Methanol | CH₃OH | Polar Protic | Very High | Excellent H-bond donor/acceptor. |
| Ethanol | C₂H₅OH | Polar Protic | High | Good H-bond donor/acceptor. | |
| Isopropanol | C₃H₇OH | Polar Protic | Moderate | Increased alkyl chain reduces polarity. | |
| Ketones | Acetone | C₃H₆O | Polar Aprotic | High | Strong H-bond acceptor. |
| Ethers | Tetrahydrofuran (THF) | C₄H₈O | Polar Aprotic | Moderate | H-bond acceptor, but less polar than ketones. |
| Diethyl Ether | C₄H₁₀O | Weakly Polar | Low | Limited polarity and H-bonding capacity. | |
| Esters | Ethyl Acetate | C₄H₈O₂ | Polar Aprotic | Moderate to High | Good H-bond acceptor. |
| Amides | Dimethylformamide (DMF) | C₃H₇NO | Polar Aprotic | Very High | Highly polar H-bond acceptor. |
| Sulfoxides | Dimethyl Sulfoxide (DMSO) | C₂H₆OS | Polar Aprotic | Very High | Exceptionally strong H-bond acceptor. |
| Halogenated | Dichloromethane (DCM) | CH₂Cl₂ | Weakly Polar | Low to Sparingly | Insufficient polarity to solvate polar groups. |
| Aromatic | Toluene | C₇H₈ | Nonpolar | Very Low | Lacks polarity and H-bonding ability. |
| Alkanes | n-Hexane | C₆H₁₄ | Nonpolar | Insoluble | Lacks polarity and H-bonding ability. |
Safety and Handling
According to its Globally Harmonized System (GHS) classification, this compound presents several hazards.[1] Users should adhere to the following precautions:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated area or a chemical fume hood.
Conclusion
The solubility of this compound is governed primarily by its two polar functional groups: the carboxylic acid and the phenolic hydroxyl. This structure leads to high solubility in polar protic and aprotic solvents capable of hydrogen bonding, such as alcohols, DMSO, and acetone. Conversely, it exhibits poor solubility in nonpolar solvents like hexane and toluene. For precise and reliable quantification, the shake-flask equilibrium solubility method is the recommended standard. This understanding is foundational for the effective use of this compound in any research or development setting.
References
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An In-depth Technical Guide to the Thermal Stability and Degradation Profile of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Foreword: Proactive Stability Profiling in Drug Development
In the landscape of pharmaceutical development, an early and comprehensive understanding of a molecule's inherent stability is not merely a regulatory checkbox but a cornerstone of successful drug design and formulation. The thermal stability and degradation profile of an active pharmaceutical ingredient (API) or a key intermediate, such as 2-(4-Bromo-2-hydroxyphenyl)acetic acid, dictates its shelf-life, informs manufacturing processes, and ultimately impacts patient safety. This guide provides a robust framework for elucidating the thermal behavior of this molecule, drawing upon established analytical techniques and first-principles of chemical degradation. While direct experimental data for this specific compound is not extensively published, the methodologies and potential degradation pathways outlined herein are based on the well-understood chemistry of substituted phenylacetic acids and brominated aromatic compounds.
Physicochemical Properties of this compound
A foundational understanding of the molecule's physical and chemical properties is essential before embarking on stability studies. These properties can influence its solid-state stability and degradation kinetics.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1][2] |
| Molecular Weight | 231.04 g/mol | [1][2] |
| IUPAC Name | This compound | [1] |
| CAS Number | 1261497-72-6 | [1][3] |
| Appearance | Likely a solid at room temperature. | Inferred |
| Boiling Point | ~394.6 °C (Predicted) | [2] |
Thermal Stability Assessment: A Multi-faceted Approach
To construct a comprehensive thermal stability profile, a combination of thermo-analytical techniques is indispensable. Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) provide complementary information on mass loss and thermal transitions, respectively.
Thermogravimetric Analysis (TGA): Unveiling Mass Loss Events
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is paramount for determining the onset of thermal decomposition.
Experimental Protocol: TGA of this compound
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of the compound into a clean, inert TGA pan (e.g., alumina or platinum).
-
Atmosphere: Nitrogen (inert) or Air (oxidative), with a flow rate of 20-50 mL/min. Running the experiment in both atmospheres can provide insights into oxidative versus purely thermal degradation.
-
Temperature Program:
-
Equilibrate at 30 °C.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.[4]
-
-
Data Analysis:
-
Plot the percentage of initial mass versus temperature.
-
The onset temperature of decomposition is determined from the initial significant mass loss.
-
The derivative of the TGA curve (DTG) can be plotted to identify the temperatures of maximum decomposition rates.[5]
-
Interpreting the Causality: The choice of a 10 °C/min heating rate is a standard practice that balances resolution and experimental time.[4] An inert nitrogen atmosphere isolates thermal degradation from oxidative processes, while an air atmosphere provides a more realistic, albeit complex, degradation scenario.
Differential Scanning Calorimetry (DSC): Mapping Thermal Transitions
DSC measures the heat flow into or out of a sample as it is heated, cooled, or held at a constant temperature. It is used to determine melting point, glass transitions, and an indication of purity.
Experimental Protocol: DSC of this compound
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the compound into a hermetically sealed aluminum pan. A pinhole in the lid can be used to allow volatiles to escape, preventing pan rupture.
-
Atmosphere: Nitrogen, with a flow rate of 20-50 mL/min.
-
Temperature Program:
-
Equilibrate at 25 °C.
-
Ramp the temperature from 25 °C to a temperature just below the onset of decomposition determined by TGA, at a heating rate of 10 °C/min.
-
Cool the sample back to 25 °C at 10 °C/min.
-
A second heating run can be performed to observe any changes in the material after the initial thermal cycle.
-
-
Data Analysis:
-
Plot heat flow versus temperature.
-
An endothermic peak will indicate the melting point. A sharp peak suggests high purity, while a broad peak may indicate the presence of impurities.
-
Exothermic events prior to melting could indicate solid-state decomposition or rearrangement.
-
Trustworthiness through Self-Validation: The correlation of the DSC endotherm with the onset of decomposition from TGA provides a self-validating system. If significant mass loss occurs before or during melting, it indicates that the compound decomposes at or near its melting point.
Degradation Profile: Forced Degradation Studies
Forced degradation (or stress testing) is the intentional degradation of a drug substance under various conditions to predict its degradation pathways and to develop stability-indicating analytical methods.[6]
Rationale for Stress Conditions
The selection of stress conditions is based on the functional groups present in this compound: a carboxylic acid, a phenol, and a brominated aromatic ring.
-
Acidic and Basic Hydrolysis: To assess susceptibility to pH-dependent degradation.
-
Oxidation: To evaluate the impact of oxidative stress, particularly on the phenolic hydroxyl group.
-
Thermal Stress: To simulate the effect of elevated temperatures during manufacturing and storage.
-
Photolytic Stress: To determine light sensitivity.
Experimental Workflow for Forced Degradation
Caption: Workflow for forced degradation studies.
Detailed Protocol:
-
Stock Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acidic: Mix equal volumes of the stock solution and 0.1N HCl. Heat at 60°C for a specified time (e.g., 2, 4, 8, 24 hours).
-
Basic: Mix equal volumes of the stock solution and 0.1N NaOH. Keep at room temperature for a specified time, monitoring for rapid degradation.
-
Oxidative: Mix equal volumes of the stock solution and 3% H₂O₂. Keep at room temperature for a specified time.
-
Thermal: Heat the stock solution at 60°C in the dark.
-
Photolytic: Expose the stock solution to light as per ICH Q1B guidelines.
-
-
Sample Analysis: At each time point, withdraw an aliquot, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
Stability-Indicating HPLC Method
A robust HPLC method is crucial for separating the parent compound from its degradation products.[7]
Recommended HPLC Parameters:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 150 x 4.6 mm, 5 µm | Provides good retention and separation for moderately polar aromatic compounds.[8] |
| Mobile Phase A | 0.1% Formic acid in Water | Provides acidic conditions to ensure the carboxylic acid is protonated, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute any more non-polar degradation products. | Ensures elution of a wide range of potential degradants. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Provides reproducible retention times. |
| Detector | UV/DAD at a suitable wavelength (e.g., 280 nm) | Allows for the detection of aromatic compounds and can provide preliminary information about the nature of the degradants through their UV spectra. |
Predicted Degradation Pathways
Based on the functional groups present, several degradation pathways can be postulated.
Caption: Potential degradation pathways.
-
Decarboxylation: The carboxylic acid group can be lost as CO₂ under thermal stress, a known degradation pathway for phenylacetic acids.[9] This would result in the formation of 4-bromo-2-methylphenol.
-
Oxidation: The electron-rich phenolic ring is susceptible to oxidation, especially in the presence of the activating hydroxyl group. This can lead to the formation of quinone-type structures.[10]
-
Debromination: The carbon-bromine bond can be cleaved under photolytic or certain reductive conditions, leading to the formation of 2-hydroxyphenylacetic acid.
-
Esterification: If the forced degradation studies are carried out in an alcohol-based solvent under acidic conditions, esterification of the carboxylic acid can occur.
Structural Elucidation of Degradation Products
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identifying unknown degradation products. By coupling the separation power of HPLC with the mass-resolving capability of a mass spectrometer, both the molecular weight and fragmentation pattern of the degradants can be obtained, allowing for structural elucidation.
Conclusion and Recommendations
This technical guide provides a comprehensive framework for investigating the thermal stability and degradation profile of this compound. By employing a combination of thermo-analytical techniques (TGA and DSC) and conducting thorough forced degradation studies with a stability-indicating HPLC method, a detailed understanding of the molecule's liabilities can be achieved. The identification of degradation products using LC-MS/MS is a critical step in ensuring the safety and efficacy of any potential drug product containing this molecule. It is recommended that these studies be initiated early in the drug development process to guide formulation and packaging decisions, and to ensure the development of a stable and robust final product.
References
- PubChem. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information.
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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MDPI. (2021). Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater. Retrieved from [Link]
- Chem-Impex. (n.d.). 2-(4-Bromophenyl)acetic acid.
- ResearchGate. (n.d.). Differential scanning calorimetric curves on heating and cooling....
- ResearchGate. (n.d.). THE THERMAL DECOMPOSITION OF PHENYLACETIC ACID.
- ResearchGate. (2021). (PDF) Degradation of Brominated Organic Compounds (Flame Retardants) by a Four-Strain Consortium Isolated from Contaminated Groundwater.
- ResearchGate. (n.d.). 2‐Hydroxyphenylacetic acid degradation pathway and gene clusters....
- BenchChem. (n.d.). A Comparative Guide to HPLC Analysis for Purity Assessment of 2-Bromo-4'-hydroxyacetophenone.
- ACS Publications. (2022). Mechanistic Study of the Mechanochemical PdII-Catalyzed Bromination of Aromatic C–H Bonds by Experimental and Computational Methods. Organometallics.
- Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives.
- BLDpharm. (n.d.). 1261497-72-6|this compound.
- ResearchGate. (n.d.). Dual Role of Bromide in the Degradation of Phenolic Compounds in Peracetic Acid Process: Promotion of Degradation and Formation of Disinfection Byproducts | Request PDF.
- Royal Society of Chemistry. (n.d.). Glass formation in organic binary liquids studied using differential scanning calorimetry. Journal of the Chemical Society, Faraday Transactions.
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- Sigma-Aldrich. (n.d.). 2-(2-Bromo-4-hydroxyphenyl)acetic acid | 88491-44-5.
- PubMed. (n.d.). Formation of brominated phenolic contaminants from natural manganese oxides-catalyzed oxidation of phenol in the presence of Br(.).
-
MDPI. (n.d.). Synthesis, Thermogravimetric Analysis, and Kinetic Study of Poly-N-Isopropylacrylamide with Varied Initiator Content. Retrieved from [Link]
- NIH. (n.d.). Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids - PMC.
- Google Patents. (n.d.). US4954648A - Method for the bromination of aromatic compound.
- Sciencemadness Wiki. (2022). Phenylacetic acid.
-
MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]
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- FooDB. (2010). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331).
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Methodological & Application
Application Notes and Protocols: Synthesis of Heterocyclic Compounds from 2-(4-Bromo-2-hydroxyphenyl)acetic acid
For distribution to: Researchers, scientists, and drug development professionals.
Introduction
2-(4-Bromo-2-hydroxyphenyl)acetic acid is a highly versatile and valuable starting material in synthetic organic chemistry. Its trifunctional nature—possessing a carboxylic acid, a phenol, and an aryl bromide—offers multiple reaction sites for constructing a diverse array of heterocyclic compounds. These resulting scaffolds, such as benzofuranones, and more complex fused systems, are of significant interest in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.
This guide provides a detailed overview of key synthetic transformations starting from this compound. We will explore intramolecular cyclization to form lactones and delve into powerful cross-coupling reactions that leverage the aryl bromide moiety to build molecular complexity. Each section offers not only a step-by-step protocol but also the underlying mechanistic principles and strategic considerations, empowering researchers to adapt and innovate upon these foundational methods.
Part 1: Intramolecular Lactonization to Synthesize 6-Bromobenzofuran-2(3H)-one
The most direct synthetic route from this compound is an intramolecular esterification, or lactonization, to form the corresponding five-membered lactone, 6-Bromobenzofuran-2(3H)-one. This reaction is typically catalyzed by acid and driven to completion by the removal of water.
Causality and Mechanistic Insight
The reaction proceeds via protonation of the carboxylic acid's carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. The neighboring phenolic hydroxyl group then acts as an intramolecular nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent elimination of a water molecule and deprotonation yields the stable benzofuranone ring system. Performing the reaction in a solvent that forms an azeotrope with water (e.g., toluene or xylene) and using a Dean-Stark apparatus is a classic and effective strategy to drive the equilibrium toward the product.
Experimental Protocol: Acid-Catalyzed Lactonization
This protocol is adapted from established procedures for the cyclization of 2-hydroxyphenylacetic acids.
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (TsOH·H₂O) or sulfuric acid (H₂SO₄)
-
Toluene
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, including a round-bottom flask, Dean-Stark apparatus, and condenser
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (e.g., 5.0 g, 1 equivalent).
-
Solvent and Catalyst Addition: Add toluene (100 mL) to the flask. Add a catalytic amount of p-toluenesulfonic acid monohydrate (e.g., 0.1 to 0.5 equivalents).
-
Heating and Water Removal: Heat the mixture to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC), observing the disappearance of the starting material.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Transfer the solution to a separatory funnel and wash sequentially with a saturated aqueous sodium bicarbonate solution (to remove the acid catalyst and any unreacted starting material) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel or by recrystallization to obtain pure 6-Bromobenzofuran-2(3H)-one.
Data Presentation: Lactonization Reaction
| Parameter | Condition | Rationale / Notes |
| Catalyst | p-Toluenesulfonic acid, H₂SO₄ | Strong acid catalyst to protonate the carboxylic acid. TsOH is often preferred for its ease of handling. |
| Solvent | Toluene, Xylene | Forms an azeotrope with water, facilitating its removal and driving the reaction to completion. |
| Temperature | Reflux (~111 °C for Toluene) | Sufficient temperature to overcome the activation energy and for azeotropic distillation. |
| Workup | NaHCO₃ (aq.) wash | Neutralizes the acid catalyst and removes any remaining acidic starting material. |
| Expected Yield | >90% | This cyclization is typically a high-yielding reaction. |
Visualization: Lactonization Workflow
Caption: Workflow for the synthesis of 6-Bromobenzofuran-2(3H)-one.
Part 2: Heterocycle Synthesis via Cross-Coupling of the Aryl Bromide
The aryl bromide functionality is a powerful handle for constructing more complex heterocyclic systems through transition-metal-catalyzed cross-coupling reactions. This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds, which can then be used in subsequent cyclization steps.
A. Buchwald-Hartwig Amination for N-Aryl Heterocycles
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds.[1][2][3][4] It is an indispensable tool for synthesizing arylamines, which are precursors to a vast range of N-heterocycles like carbazoles, phenazines, and benzimidazoles.
Causality and Mechanistic Insight
The reaction proceeds through a catalytic cycle involving a palladium(0) species.[1]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the starting material to form a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine substrate coordinates to the palladium center, and a base deprotonates the amine to form an amido ligand.
-
Reductive Elimination: The aryl group and the amido group couple and are eliminated from the palladium center, forming the desired C-N bond and regenerating the Pd(0) catalyst.
The choice of phosphine ligand is critical; bulky, electron-rich ligands like XPhos or SPhos accelerate the reductive elimination step and are effective for coupling a wide range of amines.[4]
General Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (e.g., aniline, morpholine, or an N-heterocycle)
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Phosphine ligand (e.g., XPhos, SPhos, or BINAP)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), K₂CO₃, or Cs₂CO₃)
-
Anhydrous, deoxygenated solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere supplies (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst (1-5 mol%) and the phosphine ligand (1.2-1.5 equivalents relative to Pd) to a dry Schlenk flask.
-
Reagent Addition: Add this compound (1 equivalent), the amine (1.1-1.5 equivalents), and the base (1.5-2.5 equivalents).
-
Solvent Addition: Add the anhydrous, deoxygenated solvent via syringe.
-
Heating: Seal the flask and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C) until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature. Dilute with a suitable solvent like ethyl acetate and filter through a pad of Celite® to remove palladium residues.
-
Purification: Wash the filtrate with water and brine. If the product contains a carboxylic acid, an acidic workup may be required. Dry the organic layer, concentrate, and purify the residue by column chromatography.
Data Presentation: Buchwald-Hartwig Reaction Parameters
| Parameter | Component / Condition | Rationale / Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Common and effective Pd(0) and Pd(II) sources. |
| Ligand | XPhos, SPhos, BINAP | Bulky, electron-rich phosphines that promote efficient oxidative addition and reductive elimination. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | The choice of base is crucial and depends on the substrate's functional group tolerance. NaOtBu is strong but can be incompatible with esters.[2] |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are required. |
| Temperature | 80 - 110 °C | Dependent on the reactivity of the specific aryl bromide and amine. |
Visualization: Buchwald-Hartwig Catalytic Cycle
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
B. Sonogashira Coupling and Subsequent Cyclization
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction that forms a carbon-carbon bond between an aryl halide and a terminal alkyne.[5][6][7] This reaction is exceptionally useful for installing an alkyne handle, which can then participate in an intramolecular cyclization with the ortho-hydroxyl group to form a benzofuran ring.
Causality and Mechanistic Insight
This is a two-step strategy:
-
Sonogashira Coupling: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to other cross-couplings (oxidative addition, reductive elimination). The copper cycle involves the formation of a copper(I) acetylide, which then undergoes transmetalation with the aryl-palladium(II) intermediate.[5]
-
Intramolecular Cyclization: The product of the Sonogashira coupling, a 2-(2-hydroxy-4-(alkynyl)phenyl)acetic acid derivative, can undergo an intramolecular hydroalkoxylation. The phenolic oxygen attacks one of the alkyne carbons in an exo-dig cyclization, which is often promoted by a base or a transition metal catalyst, to form the five-membered benzofuran ring.
Protocol 1: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, trimethylsilylacetylene)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., Triethylamine (TEA) or Diisopropylamine (DIPA))
-
Anhydrous, deoxygenated solvent (e.g., THF or DMF)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1 equivalent), the palladium catalyst (1-5 mol%), and CuI (2-10 mol%).
-
Reagent Addition: Add the anhydrous solvent, followed by the base (2-3 equivalents), and finally the terminal alkyne (1.1-1.5 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the reaction is complete (monitor by TLC or LC-MS).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous ammonium chloride solution to remove copper salts, followed by water and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the alkynylated intermediate.
Protocol 2: Intramolecular Cyclization to Benzofuran
Materials:
-
Alkynylated intermediate from Protocol 1
-
Base (e.g., K₂CO₃ or NaH) or a catalyst (e.g., a gold or silver salt)
-
Anhydrous solvent (e.g., DMF or Acetonitrile)
Procedure:
-
Reaction Setup: Dissolve the alkynylated intermediate (1 equivalent) in the anhydrous solvent in a round-bottom flask.
-
Base/Catalyst Addition: Add the base (e.g., K₂CO₃, 2 equivalents) or catalyst.
-
Heating: Heat the mixture (e.g., 80-120 °C) with stirring until cyclization is complete (monitor by TLC or LC-MS).
-
Workup: Cool the reaction, dilute with water, and neutralize with dilute acid if a strong base was used. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry, concentrate, and purify by column chromatography to yield the final benzofuran derivative.
Visualization: Sonogashira Coupling and Cyclization Workflow
Caption: Two-step synthesis of benzofurans via Sonogashira coupling.
References
-
Perkin, W. H. (1868). On the artificial production of coumarin and formation of its homologues. Journal of the Chemical Society, 21: 53–61. [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Journal of Chemical Sciences. [Link]
-
von Pechmann, H. (1884). Neue Bildungsweise der Cumarine. Synthese des Daphnetins. Berichte der deutschen chemischen Gesellschaft, 17(1): 929-936. [Link]
-
Buchwald, S. L., & Hartwig, J. F. (2000s). Development of the Buchwald-Hartwig amination. Various publications. [Link]
-
Chemistry LibreTexts (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2): 2174-2185. [Link]
-
Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50): 4467–4470. [Link]
-
Chemistry LibreTexts (2024). Sonogashira Coupling. Chemistry LibreTexts. [Link]
-
Organic Chemistry Portal. Sonogashira Coupling. Organic Chemistry Portal. [Link]
-
Monge, S., et al. (2013). Recent Synthetic Developments and Applications of the Ullmann Reaction. Chemical Reviews. [Link]
-
YouTube (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Liu, C., & Szostak, M. (2021). Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. [Link]
-
Beaudry Research Group. Regioselective Synthesis of Benzofuranones and Benzofurans. Oregon State University. [Link]
-
Larock, R. C., & Roesch, K. R. (1999). A Domino Intermolecular Sonogashira Coupling/Intramolecular Cyclization Sequence for the Synthesis of 2,3-Disubstituted Benzo[b]furans. Organic Letters, 1(4), 553-556. [Link]
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Application Note: A Detailed Protocol for the Synthesis of 2,4-Dihydroxyphenylacetic Acid via Copper-Catalyzed Hydroxylation
Abstract
This application note provides a comprehensive, field-proven protocol for the synthesis of 2,4-dihydroxyphenylacetic acid, a key intermediate in pharmaceutical and fine chemical synthesis. The described methodology utilizes 2-(4-Bromo-2-hydroxyphenyl)acetic acid as the starting material and proceeds via a robust copper-catalyzed hydroxylation reaction. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth technical details, mechanistic insights, and practical guidance to ensure reproducible and high-yield synthesis.
Introduction
2,4-Dihydroxyphenylacetic acid is a valuable building block in the synthesis of a variety of biologically active molecules and specialty chemicals. Its synthesis from readily available precursors is of significant interest. This protocol details a reliable method for the preparation of 2,4-dihydroxyphenylacetic acid from this compound. The core of this transformation is a copper-catalyzed hydroxylation of an aryl halide, a powerful tool in modern organic synthesis for the formation of phenols under relatively mild conditions.[1][2][3][4][5] This document provides a step-by-step guide to the reaction, including reagent preparation, reaction setup, workup, and purification, as well as a discussion of the underlying reaction mechanism and safety considerations.
Reaction Scheme
Caption: Overall reaction for the synthesis of 2,4-dihydroxyphenylacetic acid.
Mechanistic Overview: Copper-Catalyzed Hydroxylation
The conversion of the aryl bromide to a phenol is facilitated by a copper(I) catalyst. While the precise mechanism can be complex and substrate-dependent, a generally accepted catalytic cycle for copper-catalyzed hydroxylation involves the following key steps[6][7]:
-
Oxidative Addition: The active Cu(I) species reacts with the aryl bromide (this compound) in an oxidative addition step to form a Cu(III)-aryl intermediate.
-
Ligand Exchange: A hydroxide ion (from the base) displaces the bromide ion on the copper center.
-
Reductive Elimination: The aryl group and the hydroxyl group reductively eliminate from the copper center, forming the desired 2,4-dihydroxyphenylacetic acid and regenerating the active Cu(I) catalyst.
L-proline is a commonly used and effective ligand in such reactions, as it enhances the solubility and reactivity of the copper catalyst.
Caption: Simplified catalytic cycle for copper-catalyzed hydroxylation.
Materials and Equipment
Reagents
| Reagent | Formula | MW ( g/mol ) | Purity | Supplier |
| This compound | C₈H₇BrO₃ | 231.04 | ≥98% | Commercially Available |
| Copper(I) Iodide | CuI | 190.45 | ≥99% | Commercially Available |
| L-Proline | C₅H₉NO₂ | 115.13 | ≥99% | Commercially Available |
| Sodium Hydroxide | NaOH | 40.00 | ≥98% | Commercially Available |
| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 78.13 | Anhydrous, ≥99.9% | Commercially Available |
| Deionized Water | H₂O | 18.02 | High Purity | Laboratory Supply |
| Hydrochloric Acid (37%) | HCl | 36.46 | Reagent Grade | Commercially Available |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | Reagent Grade | Commercially Available |
| Brine (saturated NaCl solution) | NaCl/H₂O | - | - | Prepared in-house |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | Reagent Grade | Commercially Available |
Equipment
-
Round-bottom flasks (50 mL and 100 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bars
-
Heating mantle with temperature control
-
Nitrogen or Argon gas inlet
-
Schlenk line or equivalent inert atmosphere setup
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
pH paper or pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, etc.)
-
Filter funnel and filter paper
-
High-performance liquid chromatography (HPLC) or Thin-layer chromatography (TLC) for reaction monitoring
Experimental Protocol
Reaction Setup
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 2.31 g, 10.0 mmol).
-
Add copper(I) iodide (0.1 eq, 0.19 g, 1.0 mmol) and L-proline (0.2 eq, 0.23 g, 2.0 mmol).
-
The flask is sealed with a rubber septum, and the atmosphere is replaced with an inert gas (Nitrogen or Argon) by evacuating and backfilling three times.
-
Under a positive pressure of inert gas, add anhydrous dimethyl sulfoxide (DMSO) (40 mL) and deionized water (10 mL) via syringe.
-
Finally, add a freshly prepared aqueous solution of sodium hydroxide (3.0 eq, 1.20 g in 10 mL of deionized water, 30.0 mmol). The addition should be done carefully.
Reaction Execution
-
The reaction mixture is stirred vigorously and heated to 110 °C in a preheated oil bath.
-
The reaction is maintained at this temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or HPLC. For TLC, a mobile phase of ethyl acetate/hexanes with a small amount of acetic acid can be effective.
-
Upon completion, the reaction mixture is cooled to room temperature.
Workup and Purification
-
The cooled reaction mixture is poured into 100 mL of deionized water.
-
The aqueous solution is acidified to a pH of approximately 2-3 with concentrated hydrochloric acid. This should be done in an ice bath to control the exotherm.
-
The acidified aqueous layer is then extracted with ethyl acetate (3 x 50 mL).
-
The combined organic layers are washed with brine (2 x 30 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes containing 1% acetic acid, or by recrystallization from a suitable solvent system (e.g., water or ethyl acetate/hexanes).
Workflow Diagram
Caption: Step-by-step experimental workflow.
Safety Precautions
-
This compound: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation.[8]
-
Copper(I) Iodide: Harmful if swallowed. Causes skin and serious eye irritation. May cause respiratory irritation. Very toxic to aquatic life with long-lasting effects.[9][10][11]
-
Sodium Hydroxide: Causes severe skin burns and eye damage.[12][13][14][15]
-
Dimethyl Sulfoxide (DMSO): Can increase the skin absorption of other chemicals.
-
Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage.
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves.
Handling: All manipulations should be performed in a well-ventilated fume hood. Avoid inhalation of dust and vapors. Handle sodium hydroxide and hydrochloric acid with extreme care.
Results and Discussion
This protocol is expected to provide 2,4-dihydroxyphenylacetic acid in good to excellent yields, typically ranging from 70-85%, depending on the purity of the starting materials and the efficiency of the purification. The use of L-proline as a ligand is crucial for achieving high conversion rates. The reaction temperature and time are also critical parameters that may require optimization depending on the scale of the reaction.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no conversion | Inactive catalyst | Use fresh, high-purity CuI. |
| Insufficient heating | Ensure the internal reaction temperature reaches 110 °C. | |
| Poor quality reagents | Use anhydrous DMSO and freshly prepared NaOH solution. | |
| Formation of side products | Prolonged reaction time | Monitor the reaction closely and stop it once the starting material is consumed. |
| Air contamination | Ensure a properly maintained inert atmosphere throughout the reaction. | |
| Difficulty in purification | Emulsion during extraction | Add more brine to the separatory funnel and allow it to stand. |
| Co-eluting impurities | Adjust the polarity of the chromatography eluent. |
References
- Vertex AI Search. (n.d.). Synthesis of 2,4-dihydroxyacetophenone derivatives as potent PDE-1 and -3 inhibitors: in vitro and in silico insights. Retrieved January 19, 2026.
- Google Patents. (n.d.). CN105541597A - Preparation method of 2, 4-dihydroxyphenyl acetic acid.
- Google Patents. (n.d.). JPS5965039A - Preparation of 2,4-dihydroxyacetophenone.
-
YouTube. (2021, March 12). 2,4 Dihydroxybenzoic acid Synthesis : Kolbe Schmitt reaction. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US5621146A - Process for producing 2,4-dihydroxyacetophenone.
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Synthesis and antioxidant activities of benzylic bromophenols inclusive of natural products - PMC. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Mechanistic Study of Copper-Catalyzed C-H Hydroxylation/C-S Coupling by ESI-HR MS and DFT Calculations - PMC. Retrieved January 19, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). Kolbe–Schmitt reaction. Retrieved January 19, 2026, from [Link]
-
Fisher Scientific. (n.d.). SAFETY DATA SHEET. Retrieved January 19, 2026, from [Link]
-
CORE. (n.d.). Copper Catalyzed Hydroxylation of ortho-Bromobenzylic Alcohols. Retrieved January 19, 2026, from [Link]
-
YouTube. (2018, February 10). Carboxylation of resorcinol (Synthesis). Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (n.d.). Copper-catalyzed hydroxylation of aryl halides: efficient synthesis of phenols, alkyl aryl ethers and benzofuran derivatives in neat water - Green Chemistry. Retrieved January 19, 2026, from [Link]
-
Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved January 19, 2026, from [Link]
-
BYJU'S. (n.d.). Kolbe Reaction Mechanism. Retrieved January 19, 2026, from [Link]
-
MDPI. (2024, November 15). Bromophenols in Red Algae: Exploring the Chemistry and Uncovering Biological Benefits of These Unknown Compounds. Retrieved January 19, 2026, from [Link]
-
PubMed. (2011, September 6). Evidence for the mechanism of hydroxylation by 4-hydroxyphenylpyruvate dioxygenase and hydroxymandelate synthase from intermediate partitioning in active site variants. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (n.d.). Bromophenols in Marine Algae and Their Bioactivities - PMC. Retrieved January 19, 2026, from [Link]
-
MDPI. (2025, January 10). Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Copper-Catalyzed Hydroxylation of Aryl Halides with Tetrabutylammonium Hydroxide: Synthesis of Substituted Phenols and Alkyl Aryl Ethers. Retrieved January 19, 2026, from [Link]
-
Chem-Supply. (n.d.). Sodium Hydroxide 40% - SAFETY DATA SHEET. Retrieved January 19, 2026, from [Link]
-
PubMed Central. (2025, February 13). Expanding the Clip-and-Cleave Concept: Approaching Enantioselective C–H Hydroxylations by Copper Imine Complexes Using O2 and H2O2 as Oxidants. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
-
Carl ROTH. (n.d.). Safety Data Sheet: Copper(I) iodide. Retrieved January 19, 2026, from [Link]
-
Illustrated Glossary of Organic Chemistry. (n.d.). Kolbe-Schmitt reaction (Kolbe process). Retrieved January 19, 2026, from [Link]
-
Wikipedia. (n.d.). 3,4-Dihydroxyphenylacetic acid. Retrieved January 19, 2026, from [Link]
-
PubMed. (n.d.). Mechanism of copper-catalyzed oxidation of glutathione. Retrieved January 19, 2026, from [Link]
-
Journal of the American Chemical Society. (2016, September 28). Copper-Catalyzed Hydroxylation of (Hetero)aryl Halides under Mild Conditions. Retrieved January 19, 2026, from [Link]
-
Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: Sodium hydroxide. Retrieved January 19, 2026, from [Link]
-
American Chemical Society - ACS Figshare. (2024, May 30). Copper-Catalyzed Hydroxylation of Aryl Halides Using Hydroxypicolinamide Ligands. Retrieved January 19, 2026, from [Link]
-
PubMed. (2013, June 7). Copper(II)-catalyzed hydroxylation of aryl halides using glycolic acid as a ligand. Retrieved January 19, 2026, from [Link]
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The Versatile Role of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid in Medicinal Chemistry: A Guide for Drug Discovery Professionals
Introduction: Unveiling the Potential of a Key Synthetic Scaffold
In the landscape of medicinal chemistry, the strategic design and synthesis of novel therapeutic agents often hinge on the availability of versatile chemical building blocks. 2-(4-Bromo-2-hydroxyphenyl)acetic acid, a substituted phenylacetic acid derivative, has emerged as a compound of significant interest for researchers and drug development professionals. Its unique structural features—a phenylacetic acid core, a hydroxyl group, and a bromine atom—confer a desirable combination of reactivity and potential for biological interaction. This guide provides a comprehensive overview of the applications of this compound in medicinal chemistry, with a focus on its utility as a key intermediate in the synthesis of bioactive molecules. While direct therapeutic applications of the compound itself are not extensively documented, its value as a precursor is substantial and warrants detailed exploration.
Physicochemical Properties and Strategic Importance
To effectively utilize this compound in a research and development setting, a clear understanding of its physicochemical properties is essential.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [1] |
| Molecular Weight | 231.04 g/mol | [1] |
| Appearance | White to off-white solid | - |
| CAS Number | 1261497-72-6 | [1] |
The strategic importance of this molecule lies in the functionality of its substituents:
-
The carboxylic acid group provides a handle for amide bond formation, esterification, and other derivatizations, allowing for the introduction of diverse pharmacophores.
-
The hydroxyl group can be a key hydrogen bond donor or acceptor in interactions with biological targets. It can also be a site for etherification to modulate solubility and pharmacokinetic properties.
-
The bromine atom is a particularly valuable feature. It can serve as a leaving group in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the construction of more complex molecular architectures. Furthermore, the presence of a halogen can influence the compound's lipophilicity and metabolic stability, and in some cases, contribute to binding affinity through halogen bonding.
Application as a Synthetic Intermediate: Gateway to Bioactive Compounds
The primary and most well-documented application of this compound and its isomers is as a crucial intermediate in the synthesis of a variety of bioactive molecules. Phenylacetic acid derivatives, in general, are important in the development of anti-inflammatory drugs and other therapeutic agents[2].
Synthesis of Dihydroxyphenylacetic Acid Derivatives
A notable example of the utility of a closely related isomer, 2-bromo-4-hydroxyphenylacetic acid, is its use as a precursor for the synthesis of 2,4-dihydroxyphenylacetic acid. This transformation highlights the potential of the bromo-hydroxyphenylacetic acid scaffold in accessing more complex phenolic compounds with potential antioxidant and other biological activities.
A patented method describes the conversion of 2-bromo-4-hydroxyphenylacetic acid to 2,4-dihydroxyphenylacetic acid via a copper-catalyzed hydroxylation reaction[3]. This process underscores the value of the bromine atom as a synthetic handle that can be replaced to introduce further functionality.
Below is a generalized workflow for such a transformation, illustrating the strategic use of the bromo-substituted precursor.
Caption: Synthetic workflow for the conversion of a bromo-hydroxyphenylacetic acid to a dihydroxyphenylacetic acid.
Protocol: Synthesis of 2,4-Dihydroxyphenylacetic Acid from 2-Bromo-4-hydroxyphenylacetic Acid
This protocol is adapted from a patented procedure and serves as an illustrative example of the synthetic utility of the bromo-hydroxyphenylacetic acid scaffold[3].
Materials:
-
2-Bromo-4-hydroxyphenylacetic acid
-
Potassium hydroxide (KOH)
-
Cuprous iodide (CuI)
-
Water (deionized)
-
Hydrochloric acid (HCl), dilute solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
-
Ethanol
-
Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-bromo-4-hydroxyphenylacetic acid (1.0 eq), cuprous iodide (0.1 eq), and a 10% aqueous solution of potassium hydroxide (10 eq).
-
Reaction: Heat the mixture to 110°C with vigorous stirring. Maintain this temperature for 6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to remove any solids.
-
Acidification: Transfer the filtrate to a beaker and acidify to a pH of 3 using a dilute solution of hydrochloric acid. A precipitate should form.
-
Extraction: Extract the acidified aqueous solution three times with ethyl acetate.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter to remove the drying agent and concentrate the solvent using a rotary evaporator.
-
Purification: Recrystallize the crude product from ethanol to obtain pure 2,4-dihydroxyphenylacetic acid as a pale yellow solid.
Rationale for Experimental Choices:
-
Base: A strong base like potassium hydroxide is necessary to facilitate the nucleophilic substitution of the bromine atom with a hydroxyl group.
-
Catalyst: Cuprous iodide is a common and effective catalyst for Ullmann-type coupling reactions, which includes the hydroxylation of aryl halides.
-
Heat: The reaction requires elevated temperatures to overcome the activation energy for the carbon-bromine bond cleavage.
-
Acidification: This step is crucial to protonate the carboxylate and phenoxide groups, leading to the precipitation of the final product.
-
Extraction and Recrystallization: These are standard purification techniques to isolate the desired compound from the reaction mixture and byproducts.
Potential Applications in Enzyme Inhibition and Drug Design
For instance, derivatives of phenoxyacetic acid have been investigated as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation[4]. The general structure of this compound shares some features with known anti-inflammatory agents.
Furthermore, brominated phenolic compounds have been studied as mechanism-based inhibitors of enzymes such as dopamine β-hydroxylase[5]. The presence of the bromine atom and the phenolic hydroxyl group could allow for covalent modification or specific interactions within an enzyme's active site.
The following diagram illustrates a hypothetical interaction of a derivative of this compound with an enzyme active site, highlighting the potential roles of its functional groups.
Caption: Hypothetical binding mode of a this compound derivative in an enzyme active site.
Future Directions and Conclusion
This compound represents a valuable and versatile platform for medicinal chemists. While its direct biological activity remains an area for further investigation, its utility as a synthetic intermediate is clear. The presence of multiple functional groups allows for a wide range of chemical modifications, making it an ideal starting point for the generation of compound libraries for high-throughput screening.
Future research should focus on:
-
Exploring its direct biological activity: Screening this compound against a panel of relevant biological targets could uncover novel therapeutic potential.
-
Synthesis of novel derivatives: Utilizing the bromine atom for cross-coupling reactions and derivatizing the hydroxyl and carboxylic acid groups can lead to the discovery of new drug candidates.
-
Development of more efficient synthetic routes: While methods for its synthesis exist, the development of greener and more cost-effective processes would enhance its accessibility for research and industrial applications.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
- Google Patents. Preparation method of 2,4-dihydroxyphenyl acetic acid. CN105541597A.
-
MDPI. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. [Link]
-
PubMed. Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene. [Link]
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- 3. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny [mdpi.com]
- 5. Mechanism-based inhibitors of dopamine beta-hydroxylase: inhibition by 2-bromo-3-(p-hydroxyphenyl)-1-propene - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Development of Antimicrobial Agents from 2-(4-Bromo-2-hydroxyphenyl)acetic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Abstract
The escalating crisis of antimicrobial resistance necessitates the urgent development of novel therapeutic agents. This document provides a comprehensive guide for the synthesis and evaluation of new antimicrobial candidates derived from 2-(4-bromo-2-hydroxyphenyl)acetic acid. Capitalizing on the known bioactivity of brominated phenolic compounds, this guide details the synthetic pathways to novel Schiff base and hydrazide-hydrazone derivatives. Furthermore, it provides robust, step-by-step protocols for the determination of their antimicrobial efficacy through Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) assays. The causality behind experimental design and potential mechanisms of action are discussed to provide a holistic framework for researchers in the field of antimicrobial drug discovery.
Introduction: The Rationale for this compound Derivatives as Antimicrobial Agents
The core structure, this compound, presents a compelling scaffold for the development of new antimicrobial agents. The presence of a bromine atom on the phenyl ring can significantly enhance the lipophilicity of the molecule, potentially facilitating its passage through microbial cell membranes.[1] The hydroxyl and carboxylic acid moieties offer reactive sites for chemical modification, allowing for the generation of a diverse library of derivatives.
This guide will focus on two key classes of derivatives: Schiff bases and hydrazide-hydrazones. These functional groups are prevalent in a multitude of compounds exhibiting a wide range of biological activities, including notable antimicrobial properties.[2][3] The formation of the imine (-C=N-) group in Schiff bases and the hydrazone (-C=N-NH-) moiety are known to be crucial for their biological action, often implicated in the disruption of essential cellular processes in microorganisms.
This document serves as a practical, field-proven guide to empower researchers to synthesize, screen, and characterize novel antimicrobial agents derived from this promising chemical scaffold.
Synthesis of Bioactive Derivatives
The synthesis of potent antimicrobial agents from this compound can be efficiently achieved through the creation of ester, hydrazide, Schiff base, and hydrazone derivatives. The following protocols are designed to be robust and reproducible.
Synthesis of this compound Hydrazide: The Key Intermediate
The initial and crucial step is the conversion of the parent carboxylic acid into its corresponding hydrazide. This intermediate is pivotal for the subsequent synthesis of hydrazones and other derivatives.
Protocol 2.1: Synthesis of this compound Hydrazide
-
Esterification: In a round-bottom flask, dissolve this compound (1 equivalent) in an excess of absolute methanol. Add a catalytic amount of concentrated sulfuric acid (typically 2-3 drops). Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC). Upon completion, neutralize the excess acid with a saturated sodium bicarbonate solution and extract the methyl ester with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude methyl 2-(4-bromo-2-hydroxyphenyl)acetate.
-
Hydrazinolysis: Dissolve the crude methyl ester (1 equivalent) in ethanol. Add hydrazine hydrate (3-5 equivalents) dropwise while stirring. Reflux the mixture for 8-12 hours. The completion of the reaction is typically indicated by the formation of a precipitate. Cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation. Filter the solid product, wash with cold ethanol, and dry in a desiccator to yield this compound hydrazide.[4]
Synthesis of Schiff Base Derivatives
Schiff bases are synthesized by the condensation of a primary amine with an aldehyde or ketone. For this series, we will react an aromatic aldehyde with a synthesized amino derivative of our core molecule.
Protocol 2.2: General Procedure for the Synthesis of Schiff Bases
-
To a solution of an appropriate aromatic aldehyde (1 equivalent) in ethanol, add a solution of a primary amine derivative of this compound (1 equivalent) in ethanol.
-
Add a few drops of glacial acetic acid as a catalyst.[2]
-
Reflux the reaction mixture for 2-4 hours, monitoring the progress by TLC.[2]
-
After completion, cool the reaction mixture in an ice bath to induce precipitation of the Schiff base.
-
Filter the solid, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol or methanol) to obtain the purified product.[2]
Synthesis of Hydrazide-Hydrazone Derivatives
Hydrazide-hydrazones are readily synthesized from the key hydrazide intermediate and various aromatic aldehydes.
Protocol 2.3: General Procedure for the Synthesis of Hydrazide-Hydrazones
-
Dissolve this compound hydrazide (1 equivalent) in a suitable solvent such as ethanol or methanol.[5]
-
To this solution, add an equimolar amount of the desired aromatic aldehyde.[5]
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Reflux the mixture for 3-6 hours. Monitor the reaction by TLC.[3]
-
Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold ethanol, and dry. Recrystallization from an appropriate solvent can be performed for further purification.[6]
Diagram 1: Synthetic Workflow
Caption: Synthetic scheme for derivatives of this compound.
Protocols for Antimicrobial Evaluation
The antimicrobial efficacy of the synthesized compounds is primarily assessed by determining their Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
Minimum Inhibitory Concentration (MIC) Assay
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7] The broth microdilution method is a widely accepted and efficient technique for determining MIC values.
Protocol 3.1: Broth Microdilution Method for MIC Determination
-
Preparation of Stock Solutions: Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO) at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: In a 96-well microtiter plate, add 100 µL of Mueller-Hinton Broth (MHB) to wells 2 through 12. In well 1, add 200 µL of the test compound stock solution.
-
Serial Dilutions: Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no compound), and well 12 will be the sterility control (no bacteria).
-
Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Minimum Bactericidal Concentration (MBC) Assay
The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium.[8] This assay is performed as a subsequent step to the MIC assay.
Protocol 3.2: Determination of MBC
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well of the microtiter plate that showed no visible growth (the MIC well and all wells with higher concentrations).
-
Plating: Spot-inoculate the aliquots onto a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 37°C for 18-24 hours.
-
Reading the Results: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum, which is practically observed as no colony growth on the agar plate.[8]
Diagram 2: Antimicrobial Testing Workflow
Caption: Workflow for MIC and MBC determination.
Hypothetical Antimicrobial Activity Data
The following table presents hypothetical yet plausible MIC and MBC data for a series of synthesized derivatives to illustrate the expected outcomes of the antimicrobial screening.
| Compound ID | Derivative Type | R-Group on Aldehyde | MIC (µg/mL) vs. S. aureus | MBC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MBC (µg/mL) vs. E. coli |
| Parent | Carboxylic Acid | - | >256 | >256 | >256 | >256 |
| INT-1 | Hydrazide | - | 128 | 256 | 256 | >256 |
| SB-1 | Schiff Base | 4-Nitro | 32 | 64 | 64 | 128 |
| SB-2 | Schiff Base | 4-Chloro | 64 | 128 | 128 | 256 |
| HZ-1 | Hydrazone | 4-Nitro | 16 | 32 | 32 | 64 |
| HZ-2 | Hydrazone | 4-Hydroxy | 32 | 64 | 64 | 128 |
| HZ-3 | Hydrazone | 2,4-Dichloro | 8 | 16 | 16 | 32 |
Putative Mechanisms of Action
The precise mechanism of action for novel compounds requires extensive investigation. However, based on the chemical structures of Schiff bases and hydrazones, several putative mechanisms can be proposed.
-
Inhibition of Cell Wall Synthesis: The structural motifs present in these derivatives may interfere with the enzymes responsible for peptidoglycan synthesis, leading to a weakened cell wall and eventual cell lysis.[9]
-
Disruption of Cell Membrane Integrity: The lipophilic nature of the bromo-substituted aromatic rings could facilitate the insertion of the compounds into the bacterial cell membrane, disrupting its structure and function, leading to leakage of cellular contents.
-
Inhibition of Protein Synthesis: The imine or hydrazone moieties could potentially chelate metal ions that are essential cofactors for ribosomal function or other enzymes involved in protein synthesis.
-
Interference with DNA Replication: These compounds might interact with DNA gyrase or topoisomerase IV, enzymes crucial for DNA replication and repair, thereby inhibiting bacterial proliferation.[10]
Further studies, such as time-kill kinetics, membrane potential assays, and enzyme inhibition assays, are necessary to elucidate the specific molecular targets.
Diagram 3: Potential Antimicrobial Mechanisms
Caption: Putative mechanisms of action for the antimicrobial derivatives.
Conclusion and Future Directions
The synthetic pathways and evaluation protocols detailed in this guide provide a solid foundation for the development of novel antimicrobial agents from this compound. The derivatization into Schiff bases and hydrazide-hydrazones represents a promising strategy to enhance the bioactivity of the parent molecule. The structure-activity relationship (SAR) data generated from screening a library of these compounds will be invaluable for the rational design of more potent and selective antimicrobial agents. Future work should focus on optimizing the lead compounds, elucidating their precise mechanisms of action, and evaluating their in vivo efficacy and toxicity profiles.
References
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Edebi N. Vaikosen, Samuel J. Bunz, Oyeintonbara Miediegha, Uchechi P. Chilaka, Chibuzor E. Echendu, Cyril O. Usifoh, (2024). Synthesis and Anti-Microbial. Evaluation of Some Schiff Base Derivatives. Pharmacy and Drug Development. 3(2); DOI: 10.58489/2836-2322/031. [Link]
-
ResearchGate. (n.d.). Structure–activity relationship for antimicrobial activity of the synthesized compound (7a–k). Retrieved January 19, 2026, from [Link]
-
International Journal of Emerging Trends in Chemistry (IJETC). (2025). Structure-Activity Relationship (SAR) Analysis of Newly Synthesized Antimicrobial Agents. [Link]
-
El-Sayed, H.A. et al. (2018). A new series of hydrazide-hydrazones based 2-oxonicotinonitriles as antimicrobial agents: Design, synthesis and antimicrobial evaluation. Afinidad. Journal of Chemical Engineering Theoretical and Applied Chemistry, VOL 75(584). [Link]
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Journalijbcrr.com. (n.d.). View of Synthesis, Characterization and Screening of Some Schiff Bases as Potential Antimicrobial Agents. Retrieved January 19, 2026, from [Link]
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SciELO México. (n.d.). Synthesis, Structural Analysis and Antimicrobial Screening of Mn(II) Complexes of Schiff Bases. Retrieved January 19, 2026, from [Link]
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MDPI. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
National Center for Biotechnology Information. (2025). Synthesis, Molecular Characterization, and Antimicrobial Evaluation of Hydrazones Derived from 2-Hydrazinobenzimidazole. [Link]
-
Khan, F., Syed, F., Iqbal, A., Khan, Z. -U. -H., Ullah, H., & Khan, S. (2016). Synthesis, Spectral Characterization and Antibacterial Study of Schiff Base Metal Complexes Derived from 4-Bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]benzenesulfonamide. Asian Journal of Chemistry, 28, 1658-1660. [Link]
-
MDPI. (2022). Synthesis and Evaluation of Biological Activities of Schiff Base Derivatives of 4-Aminoantipyrine and Cinnamaldehydes. [Link]
-
National Center for Biotechnology Information. (2024). Synthesis, Structural Properties and Biological Activities of Novel Hydrazones of 2-, 3-, 4-Iodobenzoic Acid. [Link]
-
National Center for Biotechnology Information. (2025). Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. [Link]
-
PubMed. (2006). Synthesis and antimicrobial activity of some derivatives of (7-hydroxy-2-oxo-2H-chromen-4-yl)-acetic acid hydrazide. [Link]
-
ResearchGate. (2022). Synthesis, and Antimicrobial Evaluation of New hydrazone Derivatives of (2,4-dinitrophenyl) hydrazine. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Structure–Activity Relationship Study of Antimicrobial Auranofin against ESKAPE Pathogens. [Link]
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MDPI. (n.d.). Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. Retrieved January 19, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA. [Link]
-
MDPI. (n.d.). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. [Link]
-
ResearchGate. (n.d.). Synthesis and antimicrobial evaluation of new derivatives derived from-2-amino-4-(4-nitro-/4-bromo-phenyl thiazole). Retrieved January 19, 2026, from [Link]
-
ResearchGate. (2020). Synthesis and antimicrobial evaluation of new derivatives derived from-2- amino-4-(4-nitro-/4-bromo-phenyl thiazole). [Link]
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PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
McGill Journal of Medicine. (n.d.). Mechanisms of action by antimicrobial agents: A review. [Link]
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Synthesis of Novel Anti-Inflammatory Agents from 2-(4-Bromo-2-hydroxyphenyl)acetic Acid: Application Notes and Protocols
For: Researchers, medicinal chemists, and drug development professionals.
Introduction: The Rationale for Derivatizing 2-(4-Bromo-2-hydroxyphenyl)acetic Acid
The global burden of inflammatory diseases necessitates the continuous search for novel, effective, and safer anti-inflammatory agents. Phenylacetic acid derivatives represent a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with diclofenac being a prominent example.[1] The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical in the biosynthesis of prostaglandins—key mediators of inflammation, pain, and fever.[2][3] The discovery of two COX isoforms, the constitutively expressed COX-1 and the inducible COX-2, has paved the way for the development of selective COX-2 inhibitors, which may offer a better safety profile regarding gastrointestinal side effects.[2]
The starting material, this compound, presents a unique scaffold for the development of new anti-inflammatory compounds. The presence of the carboxylic acid, phenolic hydroxyl, and a bromine atom at a strategic position offers multiple avenues for chemical modification to enhance potency, selectivity, and pharmacokinetic properties. The 4-bromophenyl moiety, in particular, has been identified as a favorable substitution in potent and selective COX-2 inhibitors.[4]
This guide provides a comprehensive overview of synthetic strategies and detailed protocols for the derivatization of this compound into three classes of potential anti-inflammatory compounds: esters, amides, and benzofuran-2(3H)-ones. Furthermore, we present detailed protocols for the biological evaluation of these synthesized compounds, focusing on key in vitro and in vivo assays to determine their anti-inflammatory efficacy.
Proposed Synthetic Pathways
The derivatization of this compound can be strategically approached to explore different chemical spaces and potential interactions with the target enzymes. The following diagram illustrates the proposed synthetic routes.
Caption: Proposed synthetic routes from this compound.
Synthetic Protocols
Synthesis of Ester Derivatives
Esterification of the carboxylic acid moiety can enhance the lipophilicity of the parent compound, potentially improving its absorption and cell permeability. This modification can also modulate the compound's interaction with the active site of COX enzymes.[5]
Protocol 1: Fischer Esterification
This classic method involves the reaction of the carboxylic acid with an alcohol in the presence of a strong acid catalyst.
-
Materials:
-
This compound
-
Anhydrous alcohol (e.g., methanol, ethanol)
-
Concentrated sulfuric acid (H₂SO₄)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Ethyl acetate
-
-
Procedure:
-
To a solution of this compound (1 equivalent) in the desired anhydrous alcohol (20 volumes), slowly add concentrated sulfuric acid (0.1 equivalents) at 0 °C.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of Amide Derivatives
The conversion of the carboxylic acid to an amide introduces a hydrogen bond donor and acceptor, which can lead to different binding interactions within the target enzyme's active site. Amide derivatives of NSAIDs have shown promising anti-inflammatory and analgesic activities.[6][7][8]
Protocol 2: Amidation using a Coupling Agent
This method utilizes a coupling agent to activate the carboxylic acid for reaction with an amine.
-
Materials:
-
This compound
-
Desired amine (primary or secondary)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
-
Procedure:
-
Dissolve this compound (1 equivalent) and the desired amine (1.1 equivalents) in anhydrous DCM.
-
Add DMAP (0.1 equivalents) to the solution.
-
At 0 °C, add a solution of DCC (1.1 equivalents) in anhydrous DCM dropwise.
-
Stir the reaction mixture at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Wash the filtrate with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Synthesis of 6-Bromo-2,3-dihydrobenzofuran-2-one
Intramolecular cyclization of this compound can lead to the formation of a benzofuranone core, a heterocyclic scaffold present in many biologically active compounds.[2][3]
Protocol 3: Acid-Catalyzed Lactonization
This protocol describes the intramolecular esterification (lactonization) to form the benzofuranone ring.
-
Materials:
-
This compound
-
Toluene or xylene (as a water-carrying agent)
-
p-Toluenesulfonic acid (p-TSA) or silica-supported sulfuric acid
-
-
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 equivalent) in toluene.
-
Add a catalytic amount of p-TSA (0.05 equivalents).
-
Reflux the mixture for 8-12 hours, azeotropically removing the water formed during the reaction.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
Biological Evaluation Protocols
The following protocols are essential for determining the anti-inflammatory potential of the synthesized compounds.
In Vitro COX Inhibition Assay
This assay determines the ability of the synthesized compounds to inhibit the COX-1 and COX-2 enzymes, providing insights into their potency and selectivity.
Caption: Simplified COX pathway and the point of inhibition.
Protocol 4: Colorimetric COX Inhibitor Screening Assay
This assay measures the peroxidase activity of COX.
-
Materials:
-
Human recombinant COX-1 and COX-2 enzymes
-
Reaction buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Heme
-
Arachidonic acid (substrate)
-
N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) (chromogenic substrate)
-
Synthesized compounds and a reference standard (e.g., Celecoxib)
-
96-well microplate reader
-
-
Procedure:
-
In a 96-well plate, add the reaction buffer, heme, and the respective COX enzyme (COX-1 or COX-2).
-
Add various concentrations of the synthesized compounds or the reference standard. Include a control with no inhibitor.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding arachidonic acid and TMPD.
-
Immediately measure the absorbance at 590 nm kinetically for 5 minutes.
-
Calculate the rate of reaction for each well.
-
Determine the percent inhibition for each compound concentration relative to the control.
-
Calculate the IC₅₀ values (the concentration of inhibitor that causes 50% inhibition of enzyme activity) by plotting percent inhibition against the logarithm of the inhibitor concentration.
-
Data Presentation:
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) |
| Reference | |||
| Celecoxib | >10 | 0.05 | >200 |
| Synthesized | |||
| Ester 1 | |||
| Amide 1 | |||
| Benzofuranone 1 |
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
This is a standard and reliable model for evaluating the acute anti-inflammatory activity of novel compounds.[9][10]
Protocol 5: Rat Paw Edema Assay
-
Animals: Male Wistar rats (180-220 g)
-
Materials:
-
1% (w/v) carrageenan suspension in sterile saline
-
Synthesized compounds and a reference standard (e.g., Indomethacin)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
Plethysmometer
-
-
Procedure:
-
Divide the animals into groups (n=6 per group): vehicle control, reference standard, and different doses of the synthesized compounds.
-
Administer the compounds or vehicle orally or intraperitoneally.
-
After 1 hour, inject 0.1 mL of 1% carrageenan suspension into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at 0 hours (before carrageenan injection) and at 1, 2, 3, and 4 hours post-injection.
-
Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
-
Data Presentation:
| Treatment | Dose (mg/kg) | Paw Volume Increase (mL) at 3h (Mean ± SEM) | % Inhibition of Edema |
| Vehicle Control | - | - | |
| Indomethacin | 10 | ||
| Compound X | 25 | ||
| Compound X | 50 |
Measurement of Pro-Inflammatory Cytokines
Elevated levels of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are hallmarks of inflammation. Measuring the reduction of these cytokines provides a mechanistic insight into the anti-inflammatory action of the synthesized compounds.
Protocol 6: ELISA for TNF-α and IL-6
This can be performed on plasma from the animals in the paw edema study or from in vitro cell-based assays (e.g., LPS-stimulated macrophages).
-
Materials:
-
Commercial ELISA kits for rat TNF-α and IL-6
-
Plasma samples or cell culture supernatants
-
Microplate reader
-
-
Procedure:
-
Follow the instructions provided with the commercial ELISA kits.
-
Typically, this involves coating a 96-well plate with a capture antibody, adding the samples, followed by a detection antibody, a streptavidin-HRP conjugate, and finally a substrate for color development.
-
Measure the absorbance at the specified wavelength.
-
Calculate the concentration of TNF-α and IL-6 in the samples by comparing their absorbance to a standard curve generated with known concentrations of the respective cytokines.
-
Data Presentation:
| Treatment | Dose (mg/kg) | TNF-α (pg/mL) (Mean ± SEM) | IL-6 (pg/mL) (Mean ± SEM) |
| Vehicle Control | - | ||
| Indomethacin | 10 | ||
| Compound X | 50 |
Conclusion
The synthetic and biological evaluation protocols outlined in this application note provide a robust framework for the discovery and development of novel anti-inflammatory agents derived from this compound. By systematically exploring ester, amide, and benzofuranone derivatives, researchers can identify lead compounds with improved potency, selectivity, and pharmacological profiles. The detailed methodologies for in vitro and in vivo assays will ensure the generation of reliable and reproducible data, facilitating the progression of promising candidates in the drug discovery pipeline.
References
-
Inotiv. (n.d.). Carrageenan Induced Paw Edema (Rat, Mouse). [Link]
- Hajhashemi, V., Ghannadi, A., & Jafarabadi, H. (2010). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 15(3), 149–156.
-
Creative Biolabs. (n.d.). Carrageenan induced Paw Edema Model. [Link]
- Gan, T. J. (2010). Diclofenac: an update on its mechanism of action and safety profile. Current medical research and opinion, 26(7), 1715–1731.
- Abdellatif, K. R. A., Fadaly, W. A. A., Kamel, G. M., El-Shehry, M. F., & Gobba, M. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1303.
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
- Iqbal, M. S., et al. (2020). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery, 17(5), 589-597.
- Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
- Lee, S. H., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. PLoS ONE, 8(1), e53631.
- Kalgutkar, A. S., et al. (2000). Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors. Journal of medicinal chemistry, 43(15), 2860–2870.
- Kumar, R., et al. (2013). Synthesis of amidine and amide derivatives and their evaluation for anti-inflammatory and analgesic activities. Bioorganic & medicinal chemistry letters, 23(17), 4882–4886.
- Palomba, M., et al. (2000). Anti-inflammatory and analgesic amides: new developments. Archiv der Pharmazie, 333(1), 17–26.
- Mohammadi-Farani, A., Foroumadi, A., & Shafiee, A. (2014). Synthesis and Study of Analgesic and Anti-inflammatory Activities of Amide Derivatives of Ibuprofen. Letters in Drug Design & Discovery, 11(7), 834-840.
Sources
- 1. researchgate.net [researchgate.net]
- 2. CN106336388A - Synthetic method of benzofuran-2(3H)-one - Google Patents [patents.google.com]
- 3. CN102746260A - Method for preparing benzofuran-2-(3H)-one - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. Ester and amide derivatives of the nonsteroidal antiinflammatory drug, indomethacin, as selective cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. One-Pot Bioisosteric Replacement of Alkyl Carboxylic Acids via Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acid Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 8. mdpi.com [mdpi.com]
- 9. oldsciparks.lbp.world [oldsciparks.lbp.world]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
A Stability-Indicating HPLC Method for the Purity Analysis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
An Application Note for Drug Development Professionals
Abstract
This application note details a robust, stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of purity for 2-(4-Bromo-2-hydroxyphenyl)acetic acid. This compound is a critical intermediate in the synthesis of various pharmaceutical agents, making its purity paramount to ensure the safety and efficacy of the final drug product. The described method is designed to effectively separate the main component from potential process-related impurities and degradation products. The protocol has been developed with consideration for the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3]
Introduction and Scientific Rationale
This compound (Figure 1) is a substituted phenolic acid derivative. The presence of a carboxylic acid, a phenolic hydroxyl group, and a brominated aromatic ring gives the molecule a moderate polarity, making it an ideal candidate for reversed-phase chromatography.[4] The purity of such intermediates is a critical quality attribute (CQA) in pharmaceutical manufacturing, as impurities can be carried through synthetic steps, potentially impacting the impurity profile, safety, and stability of the final Active Pharmaceutical Ingredient (API).
The development of a stability-indicating method is essential. This requires a method capable of separating the analyte from products that may form under stress conditions (e.g., acid, base, oxidation, heat, light), thereby providing confidence that the measured purity is accurate and not inflated by co-eluting degradants.[5][6][7]
Principle of Separation: This method employs a C18 stationary phase, which is hydrophobic. The mobile phase consists of a mixture of acidified water and an organic solvent. The acidic modifier (phosphoric acid) is crucial to suppress the ionization of both the carboxylic acid and the phenolic hydroxyl group on the analyte.[8][9] In their neutral form, these molecules are less polar and will have a greater affinity for the nonpolar C18 stationary phase, resulting in better retention, improved peak shape, and more reproducible chromatography. A gradient elution is used to ensure that both more polar and less polar impurities are eluted with sharp peaks within a reasonable runtime.[7]
// Define atom nodes C1 [label="C"]; C2 [label="C"]; C3 [label="C"]; C4 [label="C"]; C5 [label="C"]; C6 [label="C"]; C_acid [label="CH₂"]; C_carboxyl [label="C"]; O_hydroxyl [label="OH"]; Br [label="Br"]; O_double [label="O"]; O_acid [label="OH"];
// Position nodes for the benzene ring C1 [pos="0,1.2!"]; C2 [pos="-1.04,0.6!"]; C3 [pos="-1.04,-0.6!"]; C4 [pos="0,-1.2!"]; C5 [pos="1.04,-0.6!"]; C6 [pos="1.04,0.6!"];
// Position substituents O_hydroxyl [pos="0,2.2!"]; C_acid [pos="-2.08,1.2!"]; Br [pos="2.08,-1.2!"]; C_carboxyl [pos="-3.12,0.6!"]; O_double [pos="-3.12,-0.4!"]; O_acid [pos="-4.16,1.2!"];
// Draw bonds edge [penwidth=1.5, color="#202124"]; C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- O_hydroxyl; C2 -- C_acid; C5 -- Br; C_acid -- C_carboxyl; C_carboxyl -- O_double [label="", style=double]; C_carboxyl -- O_acid;
// Add invisible nodes and edges for aromaticity circle (approximation) node [shape=point, style=invis]; center [pos="0,0!"]; p1 [pos="0,0.6!"]; p2 [pos="-0.52,0.3!"]; p3 [pos="-0.52,-0.3!"]; p4 [pos="0,-0.6!"]; p5 [pos="0.52,-0.3!"]; p6 [pos="0.52,0.3!"]; edge [style=invis]; center -- p1 -- p2 -- p3 -- p4 -- p5 -- p6 -- p1; }
Figure 1. Structure of this compound.Instrumentation, Reagents, and Materials
-
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector. (e.g., Waters Alliance, Agilent 1260 Infinity II, or equivalent).[8]
-
Chromatography Data System (CDS) for data acquisition and processing.
-
Analytical balance (0.01 mg readability).
-
pH meter.
-
Volumetric flasks, pipettes, and autosampler vials.
-
-
Reagents and Materials:
-
This compound Reference Standard (purity ≥ 99.5%).
-
Acetonitrile (ACN), HPLC gradient grade.
-
Methanol (MeOH), HPLC grade.
-
Water, HPLC grade or purified to 18.2 MΩ·cm.
-
Phosphoric acid (H₃PO₄), ACS grade (approx. 85%).
-
Syringe filters, 0.45 µm PVDF or PTFE.
-
Chromatographic Method Protocol
The optimized chromatographic conditions are summarized in the table below. These parameters are based on established methods for separating phenolic acids and related compounds.[9][10][11]
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size (e.g., Waters Sunfire™ C18, Hypersil Gold C18, or equivalent).[8][10] |
| Mobile Phase A | 0.1% (v/v) Phosphoric Acid in Water (Adjusted to pH ~2.5). |
| Mobile Phase B | Acetonitrile. |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Detection Wavelength | 280 nm (based on typical absorbance for phenolic acids). A DAD can be used to monitor peak purity across 210-400 nm. |
| Column Temperature | 30 °C. |
| Injection Volume | 10 µL. |
| Run Time | 35 minutes. |
Standard and Sample Preparation
4.1. Diluent Preparation Use a mixture of Acetonitrile and Water (50:50, v/v) as the diluent.
4.2. Standard Stock Solution (approx. 500 µg/mL)
-
Accurately weigh approximately 25 mg of this compound Reference Standard into a 50 mL volumetric flask.
-
Add approximately 30 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
4.3. Working Standard Solution (approx. 100 µg/mL)
-
Pipette 10.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.
-
Dilute to volume with the diluent and mix thoroughly. This solution is used for calibration and system suitability checks.
4.4. Sample Solution (approx. 100 µg/mL)
-
Accurately weigh approximately 10 mg of the this compound sample into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 5 minutes to dissolve.
-
Allow the solution to return to room temperature.
-
Dilute to volume with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.
Method Validation Framework
The analytical method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R2) guidelines.[3][12][13] The validation process provides a self-validating system, ensuring the trustworthiness of the results.[14][15]
// Nodes A [label="Method Development", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Specificity\n(Forced Degradation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="System Suitability", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Linearity & Range", fillcolor="#34A853", fontcolor="#FFFFFF"]; E [label="Accuracy\n(% Recovery)", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Precision\n(Repeatability & Intermediate)", fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="LOD & LOQ", fillcolor="#34A853", fontcolor="#FFFFFF"]; H [label="Robustness", fillcolor="#FBBC05", fontcolor="#202124"]; I [label="Method Validation Report", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges edge [color="#5F6368", penwidth=1.5]; A -> B; B -> C [label="Peak Purity > 990?", fontcolor="#202124", fontsize=8]; C -> D; D -> E; E -> F; F -> G; G -> H; {D, E, F, G, H} -> I [style=invis]; F -> I [minlen=2]; I; }
Figure 2. Logical workflow for method validation based on ICH guidelines.5.1. System Suitability Test (SST) Before sample analysis, the chromatographic system's performance must be verified. This is achieved by making five replicate injections of the Working Standard Solution (100 µg/mL). The acceptance criteria are as follows:
-
Tailing Factor (T): ≤ 2.0
-
Theoretical Plates (N): ≥ 2000
-
Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%
5.2. Specificity (Forced Degradation) To establish the stability-indicating nature of the method, the drug substance is subjected to stress conditions to induce degradation (target 5-20% degradation).[5] The stressed samples are then analyzed to ensure that degradation peaks are well-resolved from the main analyte peak.
-
Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60 °C for 4 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 48 hours.
-
Photolytic Degradation: Expose solid sample to UV light (ICH Q1B) for 7 days.
5.3. Linearity and Range Prepare a series of at least five standard solutions covering 50% to 150% of the working concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot a graph of peak area versus concentration.
-
Acceptance Criterion: The correlation coefficient (r²) should be ≥ 0.999.
5.4. Accuracy (Recovery) Accuracy is determined by spiking a placebo or a known sample with the API at three different concentration levels (e.g., 80%, 100%, 120%) in triplicate.
-
Acceptance Criterion: The mean percent recovery should be between 98.0% and 102.0%.
5.5. Precision
-
Repeatability (Intra-day precision): Analyze six individual sample preparations at 100% of the test concentration on the same day.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The %RSD for both studies should be ≤ 2.0%.
5.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD and LOQ can be determined based on the signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.
-
LOD: Typically S/N of 3:1.
-
LOQ: Typically S/N of 10:1. The LOQ must be precise and accurate.
5.7. Robustness The reliability of the method is assessed by deliberately varying key parameters and observing the effect on the results. Variations may include:
-
Flow rate (± 0.1 mL/min).
-
Column temperature (± 2 °C).
-
Mobile phase pH (± 0.2 units).
-
Wavelength (± 2 nm).
-
Acceptance Criterion: System suitability parameters must still be met, and the results should not be significantly affected.
Data Analysis and Calculation
The purity of the sample is calculated as a percentage area normalization. This assumes that all impurities have a similar response factor to the main analyte at the detection wavelength.
Calculation: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100
For impurities, their percentage is calculated relative to the total area. If a specific impurity standard is available, quantification against that standard should be performed for higher accuracy.
// Nodes prep [label="Prepare Mobile Phase\n& Equilibrate System", fillcolor="#4285F4", fontcolor="#FFFFFF"]; sst [label="Perform System Suitability Test (SST)\n(5x Standard Injections)", fillcolor="#FBBC05", fontcolor="#202124"]; check_sst [label="SST Criteria Met?\n(%RSD ≤ 2.0, T ≤ 2.0)", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; inject [label="Inject Blank (Diluent),\nStandard, and Samples", fillcolor="#34A853", fontcolor="#FFFFFF"]; process [label="Integrate Chromatograms\n& Identify Peaks", fillcolor="#5F6368", fontcolor="#FFFFFF"]; calc [label="Calculate % Purity\n& Impurity Levels", fillcolor="#5F6368", fontcolor="#FFFFFF"]; report [label="Generate Final Report", fillcolor="#4285F4", fontcolor="#FFFFFF"]; stop [label="Troubleshoot System", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges edge [color="#202124", penwidth=1.5]; prep -> sst; sst -> check_sst; check_sst -> inject [label="Yes", fontcolor="#202124", fontsize=9]; check_sst -> stop [label="No", fontcolor="#202124", fontsize=9]; inject -> process; process -> calc; calc -> report; }
Figure 3. Step-by-step workflow for routine purity analysis.Conclusion
The RP-HPLC method described in this application note is a precise, accurate, and robust procedure for determining the purity of this compound. Its stability-indicating characteristics, established through forced degradation studies, ensure that the assay results are a true reflection of the sample's quality. This method is suitable for routine quality control analysis in research, development, and manufacturing environments, providing essential data to support the development of safe and effective pharmaceuticals.
References
-
NIH. (n.d.). HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks. National Center for Biotechnology Information. [Link]
-
U.S. Pharmacopeia. (2022). <621> CHROMATOGRAPHY. USP. [Link]
-
ACS Publications. (2006). A Universal HPLC Method for the Determination of Phenolic Acids in Compound Herbal Medicines. Journal of Agricultural and Food Chemistry. [Link]
-
Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]
-
DSDP Analytics. (n.d.). USP <621> Chromatography. DSDP Analytics. [Link]
-
Oxford Academic. (2012). HPLC Determination of Phenolic Acids, Flavonoids and Juglone in Walnut Leaves. Journal of Chromatographic Science. [Link]
-
MDPI. (2022). Determination of Phenolic Compounds Using HPLC-UV Method in Wild Fruit Species. MDPI. [Link]
-
ResearchGate. (2019). Determination of Phenolic Acids by a Modified HPLC: Its Application to Various Plant Materials. ResearchGate. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Pharmaguideline. [Link]
-
Acta Scientific. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Pharma Talks. [Link]
-
Science.gov. (n.d.). stability-indicating hplc method: Topics. Science.gov. [Link]
-
ICH. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation. [Link]
-
IJTSRD. (2018). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
SIELC Technologies. (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. SIELC. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
PubMed. (2011). Recent developments in the HPLC separation of phenolic compounds. National Library of Medicine. [Link]
-
Redalyc. (2006). SEPARATION OF PHENOLIC COMPOUNDS FROM FOODS BY REVERSED-PHASE HIGH PERFORMANCE LIQUID CHROMATOGRAPHY. Redalyc. [Link]
-
Embrapa. (2024). A robust method for quantifying 42 phenolic compounds by RP-HPLC. Repositório Alice - Embrapa. [Link]
-
MDPI. (2023). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. MDPI. [Link]
-
PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
Sources
- 1. usp.org [usp.org]
- 2. <621> CHROMATOGRAPHY [drugfuture.com]
- 3. database.ich.org [database.ich.org]
- 4. This compound | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 6. ijtsrd.com [ijtsrd.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. academic.oup.com [academic.oup.com]
- 11. mdpi.com [mdpi.com]
- 12. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 15. actascientific.com [actascientific.com]
Application Notes and Protocols for the Purification of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid by Recrystallization
Abstract
This document provides a comprehensive guide for the purification of 2-(4-Bromo-2-hydroxyphenyl)acetic acid via recrystallization. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in the physicochemical properties of the target compound and related chemical structures. This guide emphasizes a systematic approach to solvent selection, the rationale behind each procedural step, and troubleshooting strategies to ensure the attainment of high-purity material.
Introduction: The Rationale for Recrystallization
Recrystallization remains a cornerstone technique in chemical purification, prized for its efficacy in removing impurities from solid organic compounds. The principle of this technique hinges on the differential solubility of the desired compound and its contaminants in a chosen solvent or solvent system at varying temperatures. An ideal recrystallization process involves dissolving the impure solid in a hot solvent to the point of saturation, followed by cooling, which induces the crystallization of the target compound in a purer form while the impurities remain dissolved in the mother liquor.
This compound is a substituted phenylacetic acid derivative. Its structure, featuring a carboxylic acid, a hydroxyl group, and a bromine atom, imparts a moderate polarity. This polarity, along with the potential for hydrogen bonding, is a critical consideration in the selection of an appropriate recrystallization solvent. Common impurities in a compound of this nature may arise from the synthetic route and can include unreacted starting materials, isomeric byproducts, poly-brominated species, or residual brominating agents.[1] Effective purification by recrystallization is therefore contingent on a judicious choice of solvent that can effectively discriminate between the product and these potential contaminants.
Physicochemical Properties and Solvent Selection Rationale
A successful recrystallization is fundamentally dependent on the selection of an appropriate solvent. The ideal solvent will exhibit the following characteristics:
-
High Solvating Power at Elevated Temperatures: The solvent should readily dissolve the this compound when heated.
-
Low Solvating Power at Ambient or Sub-Ambient Temperatures: Upon cooling, the compound should have limited solubility, allowing for maximum recovery of the purified crystals.
-
Favorable Impurity Solubility Profile: Impurities should either be insoluble in the hot solvent (allowing for removal by hot filtration) or remain soluble in the cold solvent (to be removed with the mother liquor).
-
Inertness: The solvent must not react with the compound being purified.
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the purified crystals.
Given the phenolic and carboxylic acid functionalities of this compound, polar solvents capable of hydrogen bonding are logical candidates. Alcohols, such as ethanol and methanol, are often effective for such compounds.[2] Furthermore, the use of a mixed-solvent system, typically involving a "good" solvent in which the compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can provide a greater degree of control over the crystallization process. An ethanol-water mixture is a classic example often employed for moderately polar organic acids.
Table 1: Candidate Solvents for Recrystallization of this compound
| Solvent/System | Rationale | Potential Advantages | Potential Disadvantages |
| Water | The compound possesses polar functional groups capable of hydrogen bonding. | Green solvent, inexpensive, non-flammable. | May have low solubility even when hot due to the non-polar bromophenyl group. |
| Ethanol | The hydroxyl group of ethanol can act as both a hydrogen bond donor and acceptor. | Good solvating power for polar organic molecules. | May be too good of a solvent, leading to poor recovery unless used in a mixed system. |
| Methanol | Similar to ethanol but with higher polarity. | Similar to ethanol. | Higher toxicity and volatility compared to ethanol. |
| Ethanol/Water | Allows for fine-tuning of solvent polarity to achieve the ideal solubility gradient. | Excellent control over the crystallization process, high potential for purity. | Requires careful determination of the optimal solvent ratio. |
| Toluene | A non-polar aromatic solvent. | May be effective at excluding more polar impurities. | Less likely to be a good primary solvent due to the compound's polar groups. |
| Acetone | A polar aprotic solvent. | Good general solvent for many organic compounds. | High volatility can make it difficult to handle during hot filtration. |
Experimental Protocol: A Systematic Approach
This protocol is divided into two stages: a small-scale solvent screening to identify the optimal recrystallization medium, followed by the full-scale purification procedure.
Materials and Equipment
-
Crude this compound
-
Candidate solvents (see Table 1)
-
Erlenmeyer flasks (various sizes)
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bars
-
Graduated cylinders
-
Pasteur pipettes
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Spatula
-
Melting point apparatus
Part A: Small-Scale Solvent Screening
-
Preparation: Place approximately 50 mg of crude this compound into several small test tubes.
-
Room Temperature Solubility: To each test tube, add a different candidate solvent dropwise, starting with about 0.5 mL. Agitate the mixture and observe the solubility at room temperature. A suitable solvent should not dissolve the compound at this stage.
-
Hot Solubility: For the solvents in which the compound was insoluble at room temperature, gently heat the test tube in a water bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.
-
Cooling and Crystallization: Allow the hot, saturated solutions to cool slowly to room temperature. If crystals do not form, try scratching the inside of the test tube with a glass rod to induce crystallization.
-
Ice Bath Cooling: Once the solutions have reached room temperature, place them in an ice bath for 15-20 minutes to maximize crystal formation.
-
Solvent Selection: The ideal solvent is one that dissolves the compound when hot but yields a significant amount of crystalline solid upon cooling. For mixed solvent systems, start by dissolving the compound in a minimal amount of the "good" solvent (e.g., hot ethanol) and then add the "poor" solvent (e.g., water) dropwise until the solution becomes turbid. Reheat to clarify and then cool as described above.
Part B: Full-Scale Recrystallization Procedure
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude this compound and a magnetic stir bar. Add the chosen solvent (or "good" solvent of a mixed pair) in portions, heating the mixture to a gentle boil with stirring. Continue adding the hot solvent until the compound is completely dissolved.
-
Decolorization (Optional): If the solution is colored by impurities, remove it from the heat and add a small amount of activated charcoal. Reheat the mixture to boiling for a few minutes.
-
Hot Filtration (Optional): If activated charcoal was used or if there are insoluble impurities, perform a hot filtration. This must be done quickly to prevent premature crystallization. Use a pre-heated funnel and filter flask.
-
Crystallization: Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Complete Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to ensure maximum precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at a temperature well below the compound's melting point.
-
Analysis: Determine the melting point of the purified crystals. A sharp melting point close to the literature value is indicative of high purity. Further analysis by techniques such as NMR or HPLC can also be performed.[3]
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Oiling Out | The compound's melting point is lower than the boiling point of the solvent. The solution is supersaturated. | Add more solvent. Reheat to dissolve the oil, then try to induce crystallization by scratching or adding a seed crystal before extensive cooling. |
| No Crystals Form | The solution is not saturated. The solution is supersaturated. | Boil off some of the solvent to increase the concentration. Scratch the inside of the flask with a glass rod. Add a seed crystal of the pure compound. |
| Poor Recovery | Too much solvent was used. The compound is too soluble in the cold solvent. Premature crystallization during hot filtration. | Concentrate the mother liquor and cool again to obtain a second crop of crystals. Re-evaluate the choice of solvent. Ensure the filtration apparatus is pre-heated. |
| Colored Crystals | Colored impurities are co-precipitating. | Use activated charcoal for decolorization before crystallization. Ensure slow cooling to minimize the trapping of impurities. |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Handle all organic solvents in a well-ventilated fume hood.
-
Be aware of the flammability of the organic solvents used and keep them away from ignition sources.
-
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[4] Avoid inhalation, ingestion, and contact with skin and eyes.
References
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da Silva, M. C., et al. (2017). Studies on the solubility of phenolic compounds. ResearchGate. Retrieved from [Link]
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Ruishuang Chem. (2025). What is the solubility of phenol in organic solvents?. Retrieved from [Link]
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Silver, J. (2016). What is the relation between the solubility of phenolic compounds and pH of solution?. ResearchGate. Retrieved from [Link]
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do Carmo, M., et al. (2013). Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents. PMC. Retrieved from [Link]
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Wisdomlib. (2025). Solubility of phenolic compounds: Significance and symbolism. Retrieved from [Link]
- Baumann, J. B. (1979). Solvent selection for recrystallization: An undergraduate organic experiment.
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Royal Society of Chemistry. (n.d.). Finding the best solvent for recrystallisation student sheet. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
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López-Porfiri, P., et al. (2021). Green solvents selection guide for bio-based organic acids recovery. ResearchGate. Retrieved from [Link]
- Angles, S. N., Miller, A. E., & Johnson, J. S. (2015). Crystallization-Induced Diastereomer Transformations of Brominated Arylacetic and Arylpyruvic Acids. The Journal of Organic Chemistry.
- Baumann, J. B. (1979).
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Chem Help ASAP. (2021, February 6). recrystallization & purification of N-bromosuccinimide. YouTube. Retrieved from [Link]
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Reddit. (2020, October 27). p-bromoacetanilide after 1 recrystallisation. Retrieved from [Link]
- Google Patents. (n.d.). Method for the bromination of aromatic compound.
- Google Patents. (n.d.). Preparation method of 2,4-dihydroxyphenyl acetic acid.
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE. Retrieved from [Link]
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Application Notes & Protocols: 2-(4-Bromo-2-hydroxyphenyl)acetic acid in the Synthesis of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitors
Introduction: The Strategic Value of a Bromophenol Scaffold
Protein Tyrosine Phosphatase 1B (PTP1B) has been identified as a critical negative regulator of the insulin and leptin signaling pathways.[1] By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates the signaling cascade responsible for glucose uptake, making it a prime therapeutic target for type 2 diabetes and obesity.[2] The development of potent and selective PTP1B inhibitors is a major goal in medicinal chemistry.
Natural products, particularly those from marine sources, have yielded a wealth of structurally unique enzyme inhibitors. Among these, bromophenols isolated from red algae have demonstrated significant PTP1B inhibitory activity.[3][4] The compound 2-(4-Bromo-2-hydroxyphenyl)acetic acid serves as a versatile and strategically important starting material for building novel PTP1B inhibitors. Its structure contains three key features that are advantageous for inhibitor design:
-
The Phenylacetic Acid Moiety: This group can act as a phosphotyrosine (pTyr) mimetic, anchoring the inhibitor to the highly conserved catalytic active site of PTPs. The carboxylic acid can form crucial interactions with backbone amides and key residues within the active site.
-
The Ortho-Hydroxyl Group: The phenolic hydroxyl group can engage in hydrogen bonding interactions with residues near the active site, contributing to binding affinity and specificity.
-
The Para-Bromo Substituent: The bromine atom is a critical feature. Its lipophilicity can enhance cell permeability, and its position on the phenyl ring has been shown in structure-activity relationship (SAR) studies of related compounds to be important for potent inhibition.[4] Furthermore, it provides a reactive handle for further synthetic elaboration, for instance, through cross-coupling reactions to explore additional binding pockets.
This guide provides a detailed technical overview, including a representative synthetic protocol, for utilizing this compound as a scaffold for novel PTP1B inhibitors.
Target Pathway: PTP1B in Insulin Signaling
The insulin signaling pathway is a complex cascade essential for glucose homeostasis. PTP1B acts as a key "off-switch" in this pathway. Inhibition of PTP1B is expected to enhance and prolong the insulin signal, leading to improved glucose uptake and lower blood glucose levels.
Caption: PTP1B negatively regulates the insulin signaling pathway.
Synthetic Strategy and Protocol
The carboxylic acid group of this compound is a primary site for modification to generate libraries of potential inhibitors. A common and effective strategy is the formation of amides, which can introduce a variety of substituents to probe interactions with the enzyme surface.
The following protocol details a representative two-step synthesis of a novel PTP1B inhibitor, starting with the conversion of the parent acid to an N-benzyl amide, followed by a Suzuki cross-coupling reaction to replace the bromine atom.
Caption: General workflow for the synthesis of a biphenyl PTP1B inhibitor.
Part 1: Synthesis of 2-(4-Bromo-2-hydroxyphenyl)-N-benzylacetamide (Intermediate 1)
Causality: This step converts the carboxylic acid into a more complex amide. The benzyl group is chosen as a representative aromatic substituent that can be varied to explore structure-activity relationships. Amide bond formation is reliably achieved using carbodiimide coupling agents like EDC, with HOBt added to suppress racemization and improve efficiency.
Materials:
-
This compound (1.0 eq)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq)
-
Hydroxybenzotriazole (HOBt) (1.1 eq)
-
Benzylamine (1.1 eq)
-
Triethylamine (TEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add HOBt (1.1 eq) and EDC·HCl (1.2 eq). Stir the mixture at 0 °C for 20 minutes.
-
Amine Addition: Add triethylamine (2.5 eq) followed by the dropwise addition of benzylamine (1.1 eq).
-
Reaction: Allow the reaction mixture to warm to room temperature and stir overnight (approx. 16 hours).
-
Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure 2-(4-Bromo-2-hydroxyphenyl)-N-benzylacetamide.
Part 2: Synthesis of N-benzyl-2-(2-hydroxy-[1,1'-biphenyl]-4-yl)acetamide (Final Product)
Causality: The Suzuki cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds. Here, it is used to replace the bromine atom with a phenyl group, creating a biphenyl scaffold. This modification significantly alters the compound's size and lipophilicity, allowing it to potentially interact with secondary binding sites on the PTP1B enzyme, which can lead to increased potency and selectivity. The palladium catalyst is essential for the catalytic cycle of the coupling reaction.
Materials:
-
2-(4-Bromo-2-hydroxyphenyl)-N-benzylacetamide (Intermediate 1) (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Toluene
-
Water
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Protocol:
-
Reaction Setup: In a round-bottom flask, combine 2-(4-Bromo-2-hydroxyphenyl)-N-benzylacetamide (1.0 eq), phenylboronic acid (1.5 eq), and potassium carbonate (2.0 eq).
-
Degassing: Add a 4:1 mixture of toluene and water. Degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.
-
Catalyst Addition: Add the tetrakis(triphenylphosphine)palladium(0) catalyst to the degassed mixture under an inert atmosphere.
-
Reaction: Heat the reaction mixture to reflux (approx. 90-100 °C) and stir for 12-18 hours, monitoring the reaction progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate. Separate the organic layer and wash it with water (2x) and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the final product, N-benzyl-2-(2-hydroxy-[1,1'-biphenyl]-4-yl)acetamide.
Biological Evaluation and Data
Derivatives synthesized using this scaffold have shown promising inhibitory activity against PTP1B. The inhibitory potency is typically determined using an in vitro enzymatic assay with p-nitrophenyl phosphate (pNPP) as the substrate.
Table 1: Representative PTP1B Inhibitory Activity of Bromophenol Derivatives
| Compound ID | Structure Description | PTP1B IC₅₀ (µM) | Selectivity vs. other PTPs | Reference |
| Lead Compound (4e) | A dibrominated monomeric phenol | 2.42 | Not specified | [3] |
| Compound 4g | A tetrabrominated monomeric phenol | 0.68 | High vs. TCPTP, LAR, SHP-1, SHP-2 | [3] |
| BDB | A complex polybrominated natural product | 1.7 | Not specified | [4] |
| Compound 26 | A synthetic tricyclic polybrominated derivative | 0.89 | Not specified | [4] |
Data presented is for structurally related bromophenol compounds to illustrate the potential of this chemical class. IC₅₀ values for the specific compound synthesized in the protocol would require experimental determination.
Conclusion and Future Directions
This compound represents a valuable starting point for the development of novel PTP1B inhibitors. The protocols described herein provide a robust and adaptable framework for synthesizing a library of derivatives. By modifying the amide substituent and the group introduced via cross-coupling, researchers can systematically explore the structure-activity relationship to optimize potency, selectivity, and pharmacokinetic properties. The strong inhibitory potential of the bromophenol class, combined with the synthetic tractability of this scaffold, makes it an important tool for professionals in drug discovery and development targeting metabolic diseases.
References
-
Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Bromophenols as inhibitors of protein tyrosine phosphatase 1B with antidiabetic properties. Bioorganic & Medicinal Chemistry Letters, 22(8), 2827-2832. Available from: [Link]
-
Shi, D., Li, J., Jiang, B., Guo, S., Su, H., & Wang, T. (2012). Design, synthesis, and biological evaluation of bromophenol derivatives as protein tyrosine phosphatase 1B inhibitors. Archiv der Pharmazie, 345(11), 887-895. Available from: [Link]
-
PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]
-
Martins, F., et al. (2021). Indole- and Pyrazole-Glycyrrhetinic Acid Derivatives as PTP1B Inhibitors: Synthesis, In Vitro and In Silico Studies. Molecules, 26(14), 4344. Available from: [Link]
- Google Patents. (1992). Process for preparation of alpha-alkoxy acetic acids and their salts.
- Zhang, Z. Y. (2002). Protein tyrosine phosphatases: structure and function, substrate specificity, and inhibitor development. Annual review of pharmacology and toxicology, 42, 209-234.
-
Saleh, T., et al. (2022). Synthesis, In Vitro, and Computational Studies of PTP1B Phosphatase Inhibitors Based on Oxovanadium(IV) and Dioxovanadium(V) Complexes. International Journal of Molecular Sciences, 23(13), 6997. Available from: [Link]
-
Wan, Z. K., et al. (2007). Probing acid replacements of thiophene PTP1B inhibitors. Bioorganic & medicinal chemistry letters, 17(10), 2913-2920. Available from: [Link]
-
Johnson, T. O., et al. (2011). Natural products possessing protein tyrosine phosphatase 1B (PTP1B) inhibitory activity found in the last decades. Acta pharmacologica Sinica, 32(9), 1079-1096. Available from: [Link]
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Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available from: [Link]
-
jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. YouTube. Available from: [Link]
-
Khan, I., et al. (2018). Isolation and Characterization of Protein Tyrosine Phosphatase 1B (PTP1B) Inhibitory Polyphenolic Compounds From Dodonaea viscosa and Their Kinetic Analysis. Frontiers in Pharmacology, 9, 179. Available from: [Link]
- Fuson, R. C., & Wojcik, B. H. (1943). Organic Syntheses Collected Volumes 2:260-262.
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Velázquez-delgado, B. I., & Vázquez-cervantes, G. I. (2024). Protein tyrosine phosphatase 1B (PTP1B) function, structure, and inhibition strategies to develop antidiabetic drugs. FEBS Letters. Available from: [Link]
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Application Note and Experimental Protocol: Regioselective Bromination of 2-Hydroxyphenylacetic Acid
Abstract
This technical guide provides a comprehensive experimental protocol for the regioselective bromination of 2-hydroxyphenylacetic acid. The synthesis of brominated 2-hydroxyphenylacetic acid is a critical step in the development of various pharmaceutical intermediates and biologically active molecules. This document outlines a detailed, step-by-step procedure for the direct bromination of 2-hydroxyphenylacetic acid using molecular bromine in a glacial acetic acid solvent system. The causality behind key experimental choices, safety precautions, work-up, purification, and product characterization are discussed in detail to ensure procedural success and safety.
Introduction: The Significance of Brominated Phenolic Acids
Brominated aromatic compounds, particularly those derived from phenolic acids, are valuable precursors in organic synthesis. The introduction of a bromine atom onto the aromatic ring provides a versatile synthetic handle for subsequent carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki and Buchwald-Hartwig couplings. This functionalization is instrumental in the construction of complex molecular architectures found in many pharmaceutical agents and agrochemicals.
The bromination of 2-hydroxyphenylacetic acid is an example of an electrophilic aromatic substitution reaction.[1][2] The regioselectivity of this reaction is primarily governed by the directing effects of the substituents on the aromatic ring. The hydroxyl group is a potent activating, ortho-, para-directing group, while the acetic acid moiety is a deactivating, meta-directing group. The strong activating nature of the hydroxyl group dominates, directing the incoming electrophile to the positions ortho and para to it. In the case of 2-hydroxyphenylacetic acid, the para position (C5) and the ortho position (C3) are activated. Due to potential steric hindrance from the adjacent acetic acid group, electrophilic attack is favored at the less hindered C5 position, leading to the formation of 5-bromo-2-hydroxyphenylacetic acid as the major product.
Reaction Scheme and Mechanism
The bromination of 2-hydroxyphenylacetic acid proceeds via a classic electrophilic aromatic substitution mechanism. The hydroxyl group activates the ring, making it susceptible to attack by the electrophilic bromine.
Overall Reaction
Caption: Overall reaction for the bromination of 2-hydroxyphenylacetic acid.
Reaction Mechanism
The reaction proceeds through a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex.[3][4] The subsequent loss of a proton restores the aromaticity of the ring.
Caption: Mechanism of electrophilic aromatic bromination.
Experimental Protocol
This protocol details the synthesis of 5-bromo-2-hydroxyphenylacetic acid from 2-hydroxyphenylacetic acid.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Hydroxyphenylacetic acid | ≥98% | Sigma-Aldrich |
| Bromine | ≥99.5% | Acros Organics |
| Glacial Acetic Acid | ACS grade | Fisher Scientific |
| Sodium Thiosulfate | Anhydrous, ≥98% | VWR |
| Sodium Bicarbonate | ACS grade | EMD Millipore |
| Ethyl Acetate | HPLC grade | Avantor |
| Hexanes | HPLC grade | Avantor |
| Anhydrous Magnesium Sulfate | ≥98% | Alfa Aesar |
| Round-bottom flask (100 mL) | - | - |
| Magnetic stirrer and stir bar | - | - |
| Dropping funnel | - | - |
| Ice bath | - | - |
| Separatory funnel (250 mL) | - | - |
| Rotary evaporator | - | - |
| Buchner funnel and filter paper | - | - |
| Glassware for recrystallization | - | - |
| Fume hood | - | - |
Safety Precautions
-
Bromine is highly toxic, corrosive, and a strong oxidizing agent. It can cause severe burns upon contact with skin and is fatal if inhaled. Always handle bromine in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including heavy-duty gloves, a lab coat, and chemical splash goggles with a face shield.[5][6]
-
Glacial Acetic Acid is corrosive and can cause severe skin and eye damage. Handle in a fume hood and wear appropriate PPE.[7][8]
-
Have a solution of sodium thiosulfate readily available to neutralize any bromine spills.[9][10]
Step-by-Step Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxyphenylacetic acid (5.0 g, 32.9 mmol) in 30 mL of glacial acetic acid. Stir the mixture at room temperature until all the solid has dissolved.
-
Cooling: Place the flask in an ice bath and allow the solution to cool to 0-5 °C.
-
Preparation of Bromine Solution: In a separate container, carefully prepare a solution of bromine (1.7 mL, 32.9 mmol, 1.0 equivalent) in 10 mL of glacial acetic acid.
-
Addition of Bromine: Transfer the bromine solution to a dropping funnel and add it dropwise to the stirred solution of 2-hydroxyphenylacetic acid over a period of 30-45 minutes. Maintain the reaction temperature between 0-5 °C during the addition.
-
Reaction: After the addition is complete, allow the reaction mixture to stir in the ice bath for an additional 2 hours. The color of the solution should change from reddish-brown to a lighter orange or yellow, indicating the consumption of bromine.
-
Quenching: Carefully pour the reaction mixture into a beaker containing 150 mL of ice-cold water. A precipitate may form at this stage.
-
Decomposition of Excess Bromine: While stirring, add a saturated aqueous solution of sodium thiosulfate dropwise until the orange color of bromine is no longer visible.[9]
-
Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel and extract the product with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove any remaining acetic acid and hydrogen bromide, followed by a wash with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
Purification
The crude product can be purified by recrystallization.
-
Dissolve the crude solid in a minimal amount of hot ethyl acetate.
-
Slowly add hexanes until the solution becomes cloudy.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath to facilitate complete crystallization.
-
Collect the purified crystals by vacuum filtration using a Buchner funnel, wash with a small amount of cold hexanes, and dry under vacuum.
Characterization
The identity and purity of the final product, 5-bromo-2-hydroxyphenylacetic acid, can be confirmed by ¹H NMR spectroscopy and melting point analysis.
Expected ¹H NMR Spectrum
The ¹H NMR spectrum of 5-bromo-2-hydroxyphenylacetic acid is expected to show characteristic signals for the aromatic protons and the methylene protons of the acetic acid side chain.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) ~7.3 (d, 1H), ~7.0 (dd, 1H), ~6.8 (d, 1H), ~3.6 (s, 2H). The carboxylic acid and hydroxyl protons will appear as broad singlets.
Discussion
The described protocol provides a reliable method for the regioselective bromination of 2-hydroxyphenylacetic acid. The use of glacial acetic acid as a solvent facilitates the electrophilic aromatic substitution by stabilizing the polar intermediates.[11] The reaction is performed at a low temperature to control the reactivity of bromine and minimize the formation of di-brominated byproducts. The work-up procedure effectively removes unreacted bromine and acidic impurities, and the final purification by recrystallization yields the desired product in high purity. The regioselectivity is driven by the powerful activating effect of the hydroxyl group, directing the bromination to the less sterically hindered para position.
Workflow Diagram
Caption: Experimental workflow for the bromination of 2-hydroxyphenylacetic acid.
References
- Vertex AI Search. (n.d.). Electrophilic Aromatic Substitution Reactions: Bromination | Organic Chemistry Class Notes.
- Lumen Learning. (n.d.). 14.2. Examples of electrophilic aromatic substitution | Organic Chemistry II.
- JoVE. (2025, May 22). Electrophilic Aromatic Substitution: Chlorination and Bromination of Benzene. JoVE Core Organic Chemistry.
- Chemistry LibreTexts. (2022, September 24). 16.1: Electrophilic Aromatic Substitution Reactions - Bromination.
- Chemistry LibreTexts. (2023, August 7). 11.2: Electrophilic Aromatic Substitution Reactions - Bromination.
- BenchChem. (n.d.). A Researcher's Guide to the Regioselectivity of Aromatic Bromination: An Experimental Comparison.
- University of Rochester, Department of Chemistry. (n.d.). Workup: Bromine or Iodine.
- Fisher Scientific. (2012, May 9). SAFETY DATA SHEET.
- Carl ROTH. (n.d.). Bromine solution - Safety Data Sheet.
- Fisher Scientific. (2012, May 9). SAFETY DATA SHEET.
- Google Patents. (n.d.). CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
- Safety data sheet. (2024, February 8).
- RSC Publishing. (2018, May 15). Practical, mild and efficient electrophilic bromination of phenols by a new I( iii )-based reagent: the PIDA–AlBr 3 system. RSC Advances.
- TCI AMERICA. (2018, July 6). Safety Data Sheet.
- Biosynth. (n.d.). 2-Bromo-4-hydroxyphenylacetic acid | 88491-44-5 | FB55611.
- PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification.
- Experimental Methods. (n.d.). 1. Bromination Methods 1.1 Bromination method based on H2O2/HBr 1.2 Bromination of Lewatit LK2621 with Br2.
- YouTube. (2021, February 18). Bromination of phenol.
- Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution.
- PubMed. (n.d.). Microbial hydroxylation of o-bromophenylacetic acid: synthesis of 4-substituted-2,3-dihydrobenzofurans.
- BenchChem. (n.d.). Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone in Protection Group Chemistry.
- ResearchGate. (2025, September 23). (PDF) Solvent-free synthesis of molecular bromine and its application for in situ bromination of aromatic compounds.
- PubMed Central. (2019, June 4). Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch.
- Canadian Journal of Chemistry. (n.d.). Kinetics and mechanism of the bromination of phenols in aqueous solution. Evidence of general base catalysis of bromine attack.
- ChemicalBook. (n.d.). 2-Bromo-2-phenylacetic acid(4870-65-9) 1H NMR spectrum.
- Google Patents. (n.d.). US5036156A - Process for the preparation of α-bromo-phenylacetic acids.
- PubChem. (n.d.). 2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361.
- ChemicalBook. (n.d.). 2-Bromophenylacetic acid(18698-97-0) 1H NMR spectrum.
- BenchChem. (n.d.). Application Note: Experimental Protocols for the Bromination of Hydroxyphenyl Ethanones.
- Reddit. (2023, January 30). Question about use of bromine (experimental procedure). r/Chempros.
- ChemicalBook. (n.d.). 2-Hydroxyphenylacetic acid(614-75-5) 1H NMR spectrum.
- FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331).
- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 100 MHz, D2O, predicted) (HMDB0000020).
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Comprehensive Analytical Characterization of 2-(4-Bromo-2-hydroxyphenyl)acetic acid and its Reaction Products
An Application Note for Researchers, Scientists, and Drug Development Professionals
Introduction 2-(4-Bromo-2-hydroxyphenyl)acetic acid is a valuable intermediate in organic synthesis, particularly in the development of novel pharmaceutical agents and other high-value chemical entities. The precise molecular structure, containing a halogenated phenolic ring and a carboxylic acid moiety, offers multiple reaction sites, leading to a variety of potential products and impurities. Therefore, rigorous analytical characterization is imperative to ensure the identity, purity, and stability of the starting material and to monitor reaction progress, identify byproducts, and control the quality of the final products.[1][2]
This guide provides a multi-faceted analytical strategy, employing a suite of orthogonal techniques to deliver a comprehensive understanding of this compound and its reaction derivatives. The protocols herein are designed to be robust and self-validating, providing researchers with the tools to confidently assess their chemical entities.
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of the title compound is provided below for quick reference.
| Property | Value | Source |
| Molecular Formula | C₈H₇BrO₃ | [3][4] |
| Molecular Weight | 231.04 g/mol | [3][4] |
| CAS Number | 88491-44-5 (or 1261497-72-6) | [3][4] |
| IUPAC Name | This compound | [4] |
| Canonical SMILES | C1=CC(=C(C=C1Br)O)CC(=O)O | [3][4] |
Chromatographic Analysis for Purity and Identification
Chromatographic methods are essential for separating the target compound from impurities, unreacted starting materials, and reaction byproducts.[5]
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the industry gold standard for determining the purity of pharmaceutical intermediates due to its high resolution, sensitivity, and quantitative accuracy.[5] A stability-indicating reverse-phase HPLC (RP-HPLC) method is crucial for resolving the main component from potential process-related impurities and degradation products.
Causality Behind Experimental Choices:
-
Column: A C18 column is chosen for its versatility and effectiveness in retaining moderately polar compounds like phenylacetic acid derivatives.
-
Mobile Phase: An acidic mobile phase (using formic or phosphoric acid) is employed to suppress the ionization of the carboxylic acid and phenolic hydroxyl groups. This ensures a consistent retention time and sharp, symmetrical peak shape. Acetonitrile is a common organic modifier providing good peak resolution for aromatic compounds.[6][7]
-
Detection: UV detection at 220 nm or 254 nm is selected as the phenyl ring provides strong chromophores for sensitive detection. A photodiode array (PDA) detector is recommended to simultaneously acquire spectra, which aids in peak purity assessment and identification.[8]
Protocol: RP-HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-25 min: Linear gradient from 20% to 80% B
-
25-30 min: Hold at 80% B
-
30.1-35 min: Return to 20% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: PDA detector, monitoring at 220 nm and 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of approximately 0.5 mg/mL.
Expected Data:
| Compound | Expected Retention Time (t_R) (min) | Potential Impurities |
| 2-(2-hydroxyphenyl)acetic acid | ~12.5 | Starting material (if applicable) |
| This compound | ~16.8 | Main Product |
| 2-(2,4-dibromophenyl)acetic acid | ~21.0 | Over-brominated species |
Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification
LC-MS is a powerful tool for confirming the identity of the main product and for the structural elucidation of unknown impurities. The mass spectrometer provides molecular weight information, which is highly specific. For halogenated compounds, the isotopic pattern is a definitive confirmation tool.[9]
Causality Behind Experimental Choices:
-
Ionization: Electrospray Ionization (ESI) in negative mode is ideal, as both the carboxylic acid and phenolic hydroxyl groups are readily deprotonated to form the [M-H]⁻ ion.
-
Mass Analyzer: A high-resolution mass spectrometer (HRMS) like a Time-of-Flight (TOF) or Orbitrap is preferred for obtaining accurate mass measurements, which can be used to determine the elemental composition.
-
Isotope Signature: Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic A+2 isotopic pattern where two peaks of almost equal intensity are observed, separated by ~2 m/z units, confirming the presence of a single bromine atom in the molecule.[9]
Protocol: LC-MS Identification
-
Instrumentation: LC system coupled to an ESI-HRMS detector.
-
LC Method: Utilize the same HPLC method as described in Section 1.1 to ensure correlation of retention times.
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-).
-
Capillary Voltage: -3.5 kV.
-
Drying Gas (N₂) Flow: 10 L/min.
-
Gas Temperature: 325 °C.
-
Scan Range: 50-500 m/z.
-
Expected Data:
| Ion | Calculated m/z (C₈H₆⁷⁹BrO₃)⁻ | Calculated m/z (C₈H₆⁸¹BrO₃)⁻ | Observed Pattern |
| [M-H]⁻ | 228.9509 | 230.9488 | Two peaks of ~1:1 intensity ratio |
Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide detailed information about the molecular structure and functional groups present.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for the unambiguous determination of molecular structure. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework.
Causality Behind Experimental Choices:
-
Solvent: DMSO-d₆ is an excellent choice as it dissolves the compound well and its residual peak does not interfere with key signals. Importantly, the acidic protons of the hydroxyl and carboxylic acid groups are often observable in DMSO-d₆, appearing as broad singlets.[10]
Protocol: ¹H and ¹³C NMR
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of DMSO-d₆.
-
¹H NMR: Acquire standard proton spectrum.
-
¹³C NMR: Acquire proton-decoupled carbon spectrum.
Expected Data (Predicted based on similar structures[10][11]):
| ¹H NMR | δ (ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | -COOH | |
| ~9.8 | br s | 1H | Ar-OH | |
| ~7.25 | d | 1H | H-6 | |
| ~7.05 | d | 1H | H-3 | |
| ~6.90 | dd | 1H | H-5 | |
| ~3.50 | s | 2H | -CH₂- |
| ¹³C NMR | δ (ppm) | Assignment |
| ~172.5 | -COOH | |
| ~155.0 | C-2 (C-OH) | |
| ~132.0 | C-5 | |
| ~129.5 | C-3 | |
| ~121.0 | C-1 | |
| ~118.0 | C-6 | |
| ~114.0 | C-4 (C-Br) | |
| ~38.0 | -CH₂- |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[12]
Causality Behind Experimental Choices:
-
Technique: Attenuated Total Reflectance (ATR) is a modern, simple technique that requires minimal sample preparation compared to traditional KBr pellets.[12]
Protocol: FT-IR Analysis
-
Instrumentation: FT-IR spectrometer equipped with a diamond ATR accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.
Expected Characteristic IR Absorptions[12][13][14]:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid (-COOH) |
| ~3200 (broad) | O-H stretch | Phenol (-OH) |
| ~1700 | C=O stretch | Carboxylic Acid (-COOH) |
| 1600, 1480 | C=C stretch | Aromatic Ring |
| ~1250 | C-O stretch | Carboxylic Acid / Phenol |
Thermal Analysis for Physical Properties
Thermal analysis techniques like DSC and TGA provide critical information on melting point, thermal stability, and decomposition profile.[15]
Causality Behind Experimental Choices:
-
Atmosphere: An inert atmosphere (nitrogen) is used to prevent oxidative degradation, allowing for the observation of true melting and decomposition events.[16]
-
Heating Rate: A standard heating rate of 10 °C/min provides a good balance between resolution and experiment time.[17]
Protocol: DSC and TGA
-
Instrumentation: DSC and TGA instruments.
-
Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan (for DSC) or a ceramic/platinum pan (for TGA).
-
Conditions:
-
Heating Rate: 10 °C/min.
-
Temperature Range: 30 °C to 400 °C.
-
Atmosphere: Nitrogen at a flow rate of 50 mL/min.
-
Expected Data:
| Technique | Parameter | Expected Observation |
| DSC | Melting Point (T_m) | Sharp endotherm corresponding to melting. |
| TGA | Decomposition | Onset of mass loss indicating thermal decomposition.[18][19] |
Integrated Analytical Strategy
A comprehensive characterization relies on the logical integration of these techniques. The workflow diagram below illustrates a typical approach for analyzing a reaction product of this compound.
Caption: Integrated workflow for product characterization.
This strategy begins with rapid screening, moves to definitive purity and identity confirmation, and finishes with an assessment of key physical properties, ensuring a complete and reliable characterization of the target molecule.
References
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 78(3), 1162-1167. Available at: [Link]
-
Le Mevel, A., et al. (2016). Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi. Analytical Chemistry, 88(18), 9143-9150. Available at: [Link]
-
Badawi, H. M., & Förner, W. (2011). Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid. ResearchGate. Available at: [Link]
-
Supporting Information for Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols. Royal Society of Chemistry. Available at: [Link]
- Google Patents (2016). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
-
Human Metabolome Database (n.d.). 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0000020). Available at: [Link]
-
GENERAL HPLC METHODS. (n.d.). Available at: [Link]
-
Aktaş, A. H. (n.d.). Separation of Some Halogenated Phenols by GC-MS. Asian Journal of Chemistry. Available at: [Link]
-
PubChem (n.d.). This compound. Available at: [Link]
-
SIELC Technologies (n.d.). HPLC Separation of Bromoacetic and Chloroacetic Acids on Newcrom BH Column. Available at: [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. Available at: [Link]
-
NIST (n.d.). Benzeneacetic acid. In NIST Chemistry WebBook. Available at: [Link]
-
FooDB (2010). Showing Compound 4-Hydroxyphenylacetic acid (FDB010534). Available at: [Link]
-
Naredla, S. T., et al. (2024). A REVIEW ON APPLICATIONS OF THERMOGRAVIMETRIC METHODS OF ANALYSIS (TGA, DTA, DSC). Indo American Journal of Pharmaceutical Sciences. Available at: [Link]
-
METTLER TOLEDO (n.d.). The Characterization of Polymorphs by Thermal Analysis. Available at: [Link]
-
Garbacz, G., & Wesolowski, M. (2023). Coupled and Simultaneous Thermal Analysis Techniques in the Study of Pharmaceuticals. Molecules, 28(11), 4333. Available at: [Link]
-
Dascalu, A. M., et al. (2021). LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry. Molecules, 27(1), 2. Available at: [Link]
-
Zengin, G., et al. (2022). Identification of Phenolic Compounds by LC-MS/MS and Evaluation of Bioactive Properties of Two Edible Halophytes: Limonium effusum and L. sinuatum. Foods, 11(23), 3918. Available at: [Link]
-
University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Available at: [Link]
-
Shollenberger, T., et al. (2020). Targeted analysis of phenolic compounds by LC-MS. Protocols.io. Available at: [Link]
-
ResearchGate (n.d.). (a) Thermogravimetric analysis (TGA) and (b) first derivative (DTG).... Available at: [Link]
-
SpectraBase (n.d.). Phenylacetic acid - Optional[FTIR] - Spectrum. Available at: [Link]
-
SIELC Technologies (n.d.). Bromoacetic acid. Available at: [Link]
- Google Patents (1993). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
- Google Patents (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
-
TA Instruments (n.d.). Characterization of Pharmaceutical Materials by Thermal Analysis. Available at: [Link]
-
IOSR Journal (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Available at: [Link]
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. iosrjournals.org [iosrjournals.org]
- 3. biosynth.com [biosynth.com]
- 4. This compound | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. LC-MS Identification and Quantification of Phenolic Compounds in Solid Residues from the Essential Oil Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bromoacetic acid | SIELC Technologies [sielc.com]
- 8. cores.emory.edu [cores.emory.edu]
- 9. Automated Detection of Natural Halogenated Compounds from LC-MS Profiles-Application to the Isolation of Bioactive Chlorinated Compounds from Marine-Derived Fungi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. rsc.org [rsc.org]
- 11. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid - Google Patents [patents.google.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. Analysis of the infrared and Raman spectra of phenylacetic acid and mandelic (2-hydroxy-2-phenylacetic) acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
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- 16. mdpi.com [mdpi.com]
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- 18. mt.com [mt.com]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
This guide serves as a dedicated technical resource for researchers, scientists, and professionals in drug development engaged in the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. This compound is a valuable building block in medicinal chemistry, and its efficient synthesis is critical for advancing research and development pipelines. The following sections provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles, to help you navigate the common challenges associated with this synthesis.
Section 1: Synthesis Pathway Overview & Core Principles
The synthesis of this compound typically involves the introduction of an acetic acid moiety at the ortho-position to the hydroxyl group of 4-bromophenol. A robust and industrially relevant method for achieving carboxylation on a phenol ring is the Kolbe-Schmitt reaction .[1][2] This reaction involves the nucleophilic addition of a phenoxide ion to carbon dioxide, typically under high temperature and pressure.[2][3]
While the classic Kolbe-Schmitt reaction directly installs a carboxyl group (-COOH), forming a hydroxybenzoic acid, the underlying principles of phenoxide reactivity and regioselectivity are directly applicable to the synthesis of the target phenylacetic acid, which may involve a modified carboxylating agent or a multi-step sequence. The core of the optimization process lies in controlling the electrophilic aromatic substitution on the electron-rich 4-bromophenoxide intermediate.[4]
General Experimental Workflow
The synthesis can be logically broken down into three key stages: formation of the reactive intermediate, the carboxylation/alkylation step, and finally, product isolation and purification.
Caption: Generalized workflow for the synthesis of this compound.
Section 2: Troubleshooting Guide
This section addresses common experimental issues in a question-and-answer format, providing probable causes and actionable solutions.
Question 1: My reaction yield is very low or I'm recovering only starting material. What went wrong?
This is a frequent issue that can often be traced back to the initial reaction setup and conditions.
-
Potential Cause A: Poor Quality or Wet Reagents.
-
Explanation: The formation of the phenoxide intermediate is highly sensitive to moisture. Water present in the reactants or solvent will consume the base and inhibit the deprotonation of 4-bromophenol, drastically reducing the yield.[5]
-
Suggested Solution: Ensure all glassware is oven-dried before use. Use freshly distilled or anhydrous solvents. Verify the purity of the 4-bromophenol starting material, as impurities can interfere with the reaction.
-
-
Potential Cause B: Incomplete Formation of the Phenoxide Intermediate.
-
Explanation: The phenoxide ion is significantly more reactive towards electrophilic substitution than the neutral phenol.[2][4] Incomplete deprotonation due to insufficient or weak base will result in a sluggish and low-yielding reaction.
-
Suggested Solution: Use a strong base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH). Ensure at least one full equivalent of the base is used relative to the 4-bromophenol.
-
-
Potential Cause C: Suboptimal Temperature and Pressure.
-
Explanation: The carboxylation of phenoxides is an energy-intensive process that requires elevated temperature (typically 125-225°C) and high pressure (5-100 atm of CO2) to proceed efficiently.[1][5] Failure to meet these conditions will result in little to no product formation.
-
Suggested Solution: Verify the calibration of your temperature controller and pressure gauge. For laboratory-scale synthesis, ensure the reaction is conducted in a sealed pressure vessel (autoclave) capable of safely handling the required conditions. Monitor the reaction progress over time; incomplete reactions may require longer heating times.[6]
-
Caption: Troubleshooting decision tree for low reaction yield.
Question 2: I've isolated a product, but my analytical data (NMR, melting point) suggests it's the wrong isomer. Why did this happen?
The formation of isomeric byproducts, particularly 5-bromo-2-hydroxyphenylacetic acid (the para-carboxylated product), is a classic challenge in this synthesis, governed by the principles of regioselectivity.
-
Potential Cause: Incorrect Choice of Alkali Metal Cation.
-
Explanation: The choice of the alkali metal hydroxide has a profound effect on the regioselectivity of the carboxylation. Sodium (Na+) ions form a stable chelate complex with the phenoxide and the incoming CO2 electrophile, directing the substitution to the ortho position.[7] Larger cations like potassium (K+) do not form this complex as effectively, leading to the formation of the thermodynamically more stable para product.[2][5]
-
Suggested Solution: To synthesize the desired this compound, sodium hydroxide (NaOH) must be used as the base. Using potassium hydroxide (KOH) will strongly favor the formation of the undesired para-isomer.
-
Question 3: How can I effectively purify my crude product?
Proper purification is essential to obtain a high-purity final compound suitable for further applications.
-
Potential Cause A: Product Loss During Workup.
-
Explanation: The product is isolated by acidifying the reaction mixture, which protonates the carboxylate salt, causing it to precipitate out of the aqueous solution. If the pH is too low, the product might have some solubility. If the pH is too high, the product will remain in its salt form and will not precipitate.
-
Suggested Solution: Carefully adjust the pH of the reaction mixture with a strong acid (e.g., HCl, H2SO4) to an acidic pH (typically pH 2-3) while monitoring with pH paper or a meter. Cool the mixture in an ice bath to maximize precipitation before filtration.[6]
-
-
Potential Cause B: Inefficient Separation of Isomers or Starting Material.
-
Explanation: Simple precipitation may not be sufficient to remove unreacted 4-bromophenol or any isomeric byproducts.
-
Suggested Solution:
-
Recrystallization: This is an effective technique for removing impurities. A suitable solvent system (e.g., water, or a mixture of ethyl acetate and hexane) should be chosen where the desired product has high solubility at high temperatures and low solubility at low temperatures, while impurities remain soluble.[6]
-
Column Chromatography: For difficult separations, silica gel chromatography can be employed to separate the desired ortho-product from the para-isomer and other impurities based on differences in polarity.[8]
-
-
Section 3: Frequently Asked Questions (FAQs)
Q1: What is the reaction mechanism for the ortho-carboxylation step? A1: The reaction proceeds via an electrophilic aromatic substitution mechanism. First, the phenol is deprotonated by a strong base to form the highly reactive phenoxide ion. The electron density is delocalized onto the aromatic ring, particularly at the ortho and para positions. The sodium cation forms a chelate complex between the phenoxide oxygen and the carbon dioxide, which acts as a weak electrophile. This complex pre-organizes the transition state, favoring a nucleophilic attack from the ortho-carbon of the phenoxide onto the carbon of CO2. A subsequent tautomerization step re-aromatizes the ring to yield the final carboxylated product.[1][4][9]
Caption: Simplified mechanism of ortho-carboxylation via the Kolbe-Schmitt reaction.
Q2: What are the most critical safety precautions for this synthesis? A2: This reaction involves several hazards that must be managed with appropriate engineering controls and personal protective equipment (PPE).
-
High Pressure: The reaction must be conducted in a certified pressure vessel (autoclave) behind a blast shield. Never exceed the pressure rating of the equipment.
-
Caustic Base: Sodium hydroxide is highly corrosive. Wear safety glasses, a face shield, and appropriate chemical-resistant gloves.
-
High Temperature: The reaction requires significant heating. Use a well-calibrated heating mantle and controller, and be cautious of hot surfaces.
-
Acidic Workup: The final workup involves strong acids. Perform this step in a well-ventilated fume hood and wear appropriate PPE.
Q3: How can I optimize the reaction conditions for better yield and purity? A3: Optimization is a systematic process. The table below summarizes the key parameters and their expected impact. A design of experiments (DoE) approach can be valuable for finding the true optimum.
| Parameter | Range | Effect on Yield & Selectivity |
| Base | NaOH vs. KOH | Critical for selectivity. NaOH strongly favors the desired ortho-product. KOH favors the para-isomer.[2] |
| Temperature | 125 – 225 °C | Increasing temperature generally increases the reaction rate and yield, but excessively high temperatures can favor the formation of the thermodynamically stable para-isomer and cause product decomposition.[10] |
| CO2 Pressure | 5 – 100 atm | Higher pressure increases the concentration of CO2 available for the reaction, generally leading to higher yields.[10] |
| Reaction Time | 2 – 8 hours | Insufficient time leads to incomplete conversion. Monitor the reaction by TLC or HPLC to determine the optimal time. |
| Solvent | (Optional) | While often run neat (solid-gas), using an inert, high-boiling solvent like toluene can create a slurry that improves heat and mass transfer.[10] |
Section 4: Detailed Experimental Protocol (Representative)
This protocol is a representative procedure based on the principles of the Kolbe-Schmitt reaction and should be adapted and optimized for your specific laboratory setup.
Materials:
-
4-Bromophenol
-
Sodium Hydroxide (pellets)
-
Carbon Dioxide (high purity)
-
Concentrated Sulfuric Acid or Hydrochloric Acid
-
High-pressure autoclave with magnetic stirring and temperature/pressure controls
Procedure:
-
Preparation: Ensure the autoclave is clean and dry. Charge the vessel with finely ground 4-bromophenol (1.0 eq) and sodium hydroxide (1.05 eq).
-
Sealing and Purging: Seal the autoclave according to the manufacturer's instructions. Purge the vessel with nitrogen gas or argon to remove atmospheric air and moisture.
-
Pressurization and Heating: Pressurize the autoclave with carbon dioxide to the desired pressure (e.g., 30 bar). Begin stirring and heat the reaction mixture to the target temperature (e.g., 150-200 °C).[10]
-
Reaction: Maintain the temperature and pressure for the desired reaction time (e.g., 2-6 hours), monitoring the pressure to ensure it remains constant.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the vessel to cool to room temperature. Slowly and carefully vent the excess CO2 pressure in a fume hood.
-
Workup: Open the autoclave and transfer the solid product to a beaker containing water. Stir until the solid is fully dissolved.
-
Precipitation: Cool the aqueous solution in an ice bath. Slowly add concentrated acid dropwise with stirring until the pH of the solution is ~2-3. A white precipitate of this compound should form.
-
Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold deionized water to remove inorganic salts.
-
Purification: Dry the crude product in a vacuum oven. Recrystallize from a suitable solvent (e.g., hot water or an ethyl acetate/hexane mixture) to obtain the purified product. Confirm identity and purity using NMR, IR, and melting point analysis.
References
- BenchChem. (2025). Troubleshooting common issues in N-(2-Aminophenyl)-2-phenylacetamide synthesis. Benchchem.
- Biosynth. (n.d.). 2-Bromo-4-hydroxyphenylacetic acid.
- Wikipedia. (2023). Kolbe–Schmitt reaction.
- Chemistry Learner. (n.d.). Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ.
- Name Reaction. (n.d.). Kolbe-Schmitt Reaction.
- J&K Scientific LLC. (2025). Kolbe-Schmitt Reaction.
- BenchChem. (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Benchchem.
- Google Patents. (2016). CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
- Inventiva Pharma. (n.d.).
- BYJU'S. (n.d.). Kolbe Reaction Mechanism.
- ChemicalBook. (n.d.). 2-Bromo-2′-hydroxyacetophenone synthesis.
- PubChem. (n.d.). This compound.
- Grokipedia. (n.d.). Kolbe–Schmitt reaction.
- Patsnap. (n.d.). Preparation method of substituted phenylacetic acid derivative.
- BenchChem. (n.d.). Synthesis of 2-Bromo-4'-hydroxyacetophenone: An Essential Intermediate for Pharmaceutical Research. Benchchem.
- ResearchGate. (2023). Comprehensive Exploration of Bromophenol Derivatives: Promising Antibacterial Agents against SA and MRSA.
- The Royal Society of Chemistry. (n.d.).
- Organic Syntheses. (n.d.). phenylacetic acid.
- UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process).
- Shandong Sparrow Chemical Co., Ltd. (2025).
- Organic Syntheses. (n.d.). coumarone.
- Google Patents. (2012). CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Organic Syntheses. (n.d.). p-BROMOPHENACYL BROMIDE.
- Google Patents. (1993).
- Google Patents. (1983). US4412082A - Method for preparing 4-hydroxyphenylacetic acid.
- PubChem. (n.d.). 4-Bromophenol.
- MDPI. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetylcholinesterase.
- AVESİS. (2022). Synthesis of Novel Bromophenol with Diaryl Methanes—Determination of Their Inhibition Effects on Carbonic Anhydrase and Acetyl.
- MDPI. (2023). Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene.
- BLDpharm. (n.d.). 2-(4-Bromo-3-hydroxyphenyl)acetic acid.
- National Institutes of Health (NIH). (n.d.). 2-(3-Bromo-4-methoxyphenyl)acetic acid.
- ResearchGate. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone.
Sources
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- 4. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 5. jk-sci.com [jk-sci.com]
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- 10. Potential Large-Scale CO2 Utilisation for Salicylic Acid Production via a Suspension-Based Kolbe–Schmitt Reaction in Toluene [mdpi.com]
By-product formation in the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid and its removal
Prepared by the Senior Application Scientist Team
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers engaged in the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. We address common challenges related to by-product formation and provide validated protocols for their effective removal, ensuring the attainment of high-purity material for drug development and scientific research.
Section 1: Understanding the Synthesis and Potential Pitfalls
The successful synthesis of this compound hinges on controlling the reaction conditions of a multi-step pathway. The most common route involves the condensation of m-bromophenol with glyoxylic acid, followed by the reduction of the resulting mandelic acid intermediate.[1][2] Understanding the potential for side reactions at each stage is critical for developing an effective purification strategy.
Diagram 1: Common Synthetic Pathway
Caption: A common two-step synthesis of the target compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products I should anticipate in this synthesis?
A1: By-products can originate from several sources throughout the reaction sequence. Proactive identification is key to a streamlined purification. The primary impurities are:
-
Unreacted Starting Materials: Residual m-bromophenol from the initial step.
-
Incomplete Reduction: The presence of the intermediate, 2-bromo-4-hydroxymandelic acid, is a common impurity if the reduction step is not driven to completion.[1]
-
Isomeric By-products: Although the hydroxyl group strongly directs the condensation to the ortho position, trace amounts of other isomers, such as 2-(2-bromo-4-hydroxyphenyl)acetic acid, can form depending on the precise reaction conditions. The formation of ortho and para isomers is a well-known challenge in electrophilic substitutions on phenols, such as the Kolbe-Schmitt reaction.[3][4][5]
-
Oxidation/Degradation Products: Phenols are susceptible to air oxidation, especially under basic conditions, which can lead to the formation of colored, often polymeric, impurities.[6][7] This is a frequent cause of product discoloration (pink, brown, or black).
-
Decarboxylation Products: Phenylacetic acids can undergo decarboxylation under harsh thermal conditions, potentially leading to the formation of 4-bromo-2-methylphenol. This reaction is known to be catalyzed by trace metals or occur at high temperatures.[8][9]
Diagram 2: Origins of Common By-products
Caption: A map of potential side reactions and their causes.
Section 2: Troubleshooting Guide for Purification
Effective purification relies on exploiting the differences in physicochemical properties between the target compound and the various impurities.
Frequently Asked Questions (FAQs)
Q2: My crude product is an oil/low-melting solid and shows multiple spots on TLC. What is the best first step for purification?
A2: The first and most effective step is typically an acid-base extraction . Your target compound has both a phenolic hydroxyl group and a carboxylic acid moiety, making it highly soluble in an aqueous base (like NaHCO₃ or NaOH solution), while less polar impurities (like unreacted m-bromophenol) will remain in an organic layer.
-
Scientist's Insight: Using sodium bicarbonate (NaHCO₃) is often preferable to a strong base like NaOH. The pKa of the carboxylic acid is around 4-5, while the phenolic pKa is ~10. NaHCO₃ is basic enough to deprotonate the carboxylic acid, pulling your product into the aqueous layer, but may not be basic enough to deprotonate the starting material (m-bromophenol, pKa ~9.1) as efficiently, offering a degree of selective extraction. After separating the layers, careful acidification of the aqueous layer back to a pH of ~3 will precipitate your target compound, leaving more water-soluble impurities behind.[1]
Q3: I performed an acid-base extraction, but my product is still discolored (pink or brown). How do I fix this?
A3: Discoloration is almost always due to trace amounts of oxidized phenolic impurities.[6] These are often highly colored and can persist even at low concentrations. The best method to remove them is through recrystallization with activated carbon .
-
Mechanism: Activated carbon has a high surface area with a network of pores that readily adsorb large, flat, conjugated molecules—the very type that cause color—while leaving your smaller target molecule in solution.
Q4: Recrystallization improved the color, but I suspect an isomeric impurity is still present. How can I confirm and remove it?
A4: Isomeric impurities often have very similar polarities, making them difficult to separate by simple recrystallization.[10]
-
Confirmation: High-resolution ¹H NMR is the best tool. Look for extra, small peaks in the aromatic region (6.5-8.0 ppm) that do not correspond to your target molecule's splitting pattern.
-
Removal: When recrystallization fails, silica gel column chromatography is the method of choice.[11][12] Because the isomers have slight differences in the spatial arrangement of their polar -OH and -COOH groups, they will interact differently with the silica gel stationary phase, allowing for separation.
Section 3: Validated Purification Protocols
Protocol 1: Optimized Recrystallization for Bulk Purity and Decolorization
This protocol is designed as the primary purification step after initial isolation of the crude product.
-
Solvent Selection: Dissolve a small sample of your crude product in various hot solvents to test solubility. Water and ethanol-water mixtures are excellent starting points mentioned in synthesis literature.[1][2] The ideal solvent will dissolve the product when hot but result in poor solubility at room temperature or 0-4 °C.[13]
-
Dissolution: In a flask, add the crude product and the chosen solvent. Heat the mixture to boiling with stirring until the solid is fully dissolved. Use the minimum amount of hot solvent necessary.
-
Decolorization (if needed): Remove the flask from the heat source. Add a very small amount of activated carbon (typically 1-2% of the product's weight).
-
Caution: Never add activated carbon to a boiling solution, as it can cause violent bumping.
-
-
Hot Filtration: Swirl the mixture and perform a hot gravity filtration through fluted filter paper to remove the carbon and any insoluble impurities. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals under a vacuum to remove all traces of solvent.
| Parameter | Recommended Solvent System | Rationale |
| Initial Purity > 85% | Water or Ethanol/Water (e.g., 80:20) | Exploits the high polarity of the -OH and -COOH groups. Water is an economical and safe choice.[1] |
| Oily/Very Impure Crude | Toluene or Ethyl Acetate/Hexane | Toluene can be effective for less polar impurities. A two-solvent system allows for fine-tuning of polarity to induce crystallization. |
Protocol 2: Flash Column Chromatography for Isomer Separation
Use this protocol when TLC or NMR indicates the presence of closely-related impurities, such as isomers, that persist after recrystallization.
-
TLC Analysis: First, determine an appropriate solvent system using TLC. The goal is to find a mobile phase that gives your target compound an Rf value of 0.25-0.35 and shows clear separation from the impurity spot(s). A common starting point is a mixture of a non-polar solvent (like hexanes or dichloromethane) and a polar solvent (like ethyl acetate or methanol). Adding a small amount of acetic acid (0.5-1%) to the mobile phase can improve peak shape for carboxylic acids by preventing tailing.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen mobile phase (as a slurry). Ensure the silica bed is compact and free of air bubbles.
-
Sample Loading: Dissolve the impure product in a minimal amount of the mobile phase or a stronger solvent (like acetone or ethyl acetate). If solubility is low, adsorb the compound onto a small amount of silica gel, evaporate the solvent, and load the resulting dry powder onto the top of the column. This "dry loading" method often results in better separation.
-
Elution: Run the column by adding the mobile phase to the top and collecting fractions from the bottom. The flow rate can be increased by applying positive pressure (flash chromatography).
-
Fraction Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the highly purified this compound.
Diagram 3: Integrated Purification Workflow
Caption: A decision-based workflow for systematic purification.
References
-
Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions. PubMed. [Link]
-
Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. [Link]
-
Decarboxylation. Organic Chemistry Portal. [Link]
-
4-hydroxyphenylacetate decarboxylase. Wikipedia. [Link]
-
One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. ACS Sustainable Chemistry & Engineering. [Link]
-
Kolbe-Schmitt Reaction. J&K Scientific LLC. [Link]
- CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
-
Kolbe–Schmitt reaction. Wikipedia. [Link]
-
2-Bromo-1-(4-hydroxyphenyl)ethanone. National Center for Biotechnology Information. [Link]
-
I have an isomer impurity which is difficulty to remove, any suggestions? ResearchGate. [Link]
- CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
Tips & Tricks: Recrystallization. University of Rochester, Department of Chemistry. [Link]
-
Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate. PubMed. [Link]
-
Kolbe–Schmitt reaction. L.S.College, Muzaffarpur. [Link]
-
Kolbe's Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ. BYJU'S. [Link]
-
p-BROMOPHENOL. Organic Syntheses. [Link]
-
Semi-preparative isolation and purification of phenolic compounds from Achyrocline satureioides (Lam) D.C. by high-performance counter-current chromatography. PubMed. [Link]
- US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
-
Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. Environmental Science & Technology. [Link]
-
Which method to use for the purification of two isomers of aldehydes (oily state) having exactly the same polarity? ResearchGate. [Link]
-
Advances in Chromatographic Analysis of Phenolic Phytochemicals in Foods: Bridging Gaps and Exploring New Horizons. National Center for Biotechnology Information. [Link]
Sources
- 1. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid - Google Patents [patents.google.com]
- 2. CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid - Google Patents [patents.google.com]
- 3. jk-sci.com [jk-sci.com]
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- 5. Kolbe’s Reaction – Mechanism, Examples, Applications, Practice Problems and FAQ in Chemistry: Definition, Types and Importance | AESL [aakash.ac.in]
- 6. Oxidation of bromophenols and formation of brominated polymeric products of concern during water treatment with potassium permanganate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Tips & Tricks [chem.rochester.edu]
Troubleshooting low yield in the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid derivatives
Welcome to the technical support center for the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you troubleshoot and optimize your synthetic protocols, ensuring higher yields and purity. Our approach is rooted in mechanistic principles and practical, field-tested experience.
Troubleshooting Guide: Addressing Low Yield and Other Synthetic Hurdles
This section is structured to help you diagnose and resolve specific issues you may encounter during the synthesis.
Q1: My overall yield for this compound is consistently low. What are the most likely causes?
Low overall yield in a multi-step synthesis can stem from inefficiencies at various stages. For a typical synthesis involving the bromination of a phenol derivative followed by carboxylation, several factors could be at play.
Possible Causes & Solutions:
-
Suboptimal Bromination: The hydroxyl group of the phenol is a strong activating group, making the aromatic ring highly susceptible to electrophilic aromatic substitution.[1] This can lead to polybromination if the reaction conditions are too harsh, consuming your starting material and reducing the yield of the desired mono-brominated product.
-
Solution: Employ milder brominating agents or reaction conditions. For instance, using N-bromosuccinimide (NBS) in a suitable solvent can offer better control over mono-bromination compared to using elemental bromine (Br₂). Running the reaction at a lower temperature can also enhance selectivity.[2]
-
-
Inefficient Carboxylation (Kolbe-Schmitt Reaction): The introduction of the carboxylic acid group is often a critical and challenging step. The Kolbe-Schmitt reaction, a common method for this transformation, is highly sensitive to reaction conditions.[3][4]
-
Solution:
-
Strictly Anhydrous Conditions: The presence of water can significantly decrease the yield of the Kolbe-Schmitt reaction.[4] Ensure all glassware is oven-dried and reagents and solvents are anhydrous.
-
Optimize Temperature and Pressure: The carboxylation of sodium phenoxide typically requires high temperature (around 125 °C) and pressure (around 100 atm of CO₂) to favor the formation of the ortho-carboxylated product (salicylic acid derivative).[3] Meticulous control over these parameters is essential.
-
Choice of Cation: The choice of the alkali metal hydroxide is crucial for regioselectivity. Sodium phenoxides tend to favor ortho-carboxylation, while potassium phenoxides often lead to the para-isomer.[3][5] For this compound, you are targeting carboxylation at the position ortho to the hydroxyl group. Therefore, using sodium hydroxide to form the sodium phenoxide is the appropriate choice.
-
-
-
Product Degradation: Phenylacetic acid derivatives, particularly those with hydroxyl groups, can be susceptible to degradation under certain conditions.
-
Solution: Oxidative decarboxylation is a known side reaction for hydroxyphenylacetic acids, sometimes catalyzed by trace metal ions.[6][7] Consider using metal-free reaction vessels if possible and ensure thorough purification of reagents to minimize metal contaminants. The stability of the final product under the workup and purification conditions should also be considered.[8]
-
.
Troubleshooting Workflow for Low Yield
Caption: A troubleshooting decision tree for low yield synthesis.
Q2: I am observing the formation of the wrong isomer during the carboxylation step. How can I improve the regioselectivity?
The regioselectivity of the Kolbe-Schmitt reaction is a well-documented phenomenon influenced primarily by the counter-ion and temperature.[3][9]
-
Mechanism Insight: The reaction proceeds via the nucleophilic attack of the phenoxide ion on carbon dioxide. In the case of sodium phenoxide, a complex is formed between the sodium ion, the phenoxide oxygen, and the incoming CO₂ molecule. This proximity favors the attack from the ortho position.[5] With a larger cation like potassium, this complex is less stable, and the reaction proceeds under thermodynamic control at higher temperatures, favoring the more stable para product.[4]
Strategies for Enhancing Ortho-Selectivity:
| Parameter | Recommendation for Ortho-Selectivity | Rationale |
| Alkali Metal | Use Sodium Hydroxide to form the phenoxide. | The smaller sodium ion effectively chelates with the phenoxide oxygen and CO₂, directing the carboxylation to the ortho position.[5] |
| Temperature | Maintain a lower reaction temperature (around 120-150°C). | Higher temperatures can favor the thermodynamically more stable para-isomer.[9] |
| Solvent | While often run neat, the use of aprotic polar solvents like DMSO or DMF has been reported to influence regioselectivity, sometimes favoring the para isomer. For ortho-selectivity, the classical solvent-free or high-boiling inert hydrocarbon solvent approach is more established.[3] | The solvent can influence the association of the cation with the phenoxide and the transition state of the reaction. |
Q3: My final product is difficult to purify, and I suspect the presence of side-products. What are the likely impurities?
Given the reactive nature of the starting materials and intermediates, several side-products can form.
Common Impurities and Their Origins:
-
4-Bromo-2,6-dicarboxyphenol: This can arise if the carboxylation reaction is not effectively controlled, leading to the addition of two carboxylic acid groups.
-
4-Bromophenol: Incomplete carboxylation will result in unreacted starting material carrying through the synthesis.
-
Decarboxylation Product (4-Bromo-2-methylphenol or cresol derivative): As previously mentioned, hydroxyphenylacetic acids can undergo decarboxylation, especially at elevated temperatures or in the presence of certain catalysts.[6][10]
-
Isomeric Products: Formation of the para-carboxylated isomer is a common side-product if the Kolbe-Schmitt reaction conditions are not optimized for ortho-selectivity.[3][9]
Analytical and Purification Protocol:
-
Reaction Monitoring: Utilize Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the progress of your reaction.[11][12] This will help you determine the optimal reaction time and identify the formation of major impurities.
-
Characterization: Use Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the structure of your desired product and identify the impurities.
-
Purification Strategy:
-
Acid-Base Extraction: This can be a powerful technique to separate your acidic product from neutral or basic impurities.
-
Recrystallization: A carefully chosen solvent system can effectively purify your final product.
-
Column Chromatography: For challenging separations, silica gel chromatography with an appropriate solvent gradient can be employed.[13]
-
Frequently Asked Questions (FAQs)
Q: What is the general synthetic pathway for this compound?
A common synthetic approach starts with 4-bromophenol. The key transformations are the introduction of the acetic acid side chain at the position ortho to the hydroxyl group. This is typically achieved via a multi-step process that may involve protection of the hydroxyl group, followed by a reaction to introduce the two-carbon side chain, and subsequent deprotection and functional group manipulations. A more direct, though challenging, approach is the direct carboxylation of 4-bromophenol under Kolbe-Schmitt conditions.
Main Synthetic Pathway via Kolbe-Schmitt Reaction
Caption: A simplified Kolbe-Schmitt reaction pathway.
Q: Are there any specific safety precautions I should take?
Yes. 4-Bromophenol is toxic and an irritant. Bromine is highly corrosive and toxic. The Kolbe-Schmitt reaction is performed under high pressure and temperature and should only be conducted in an appropriate pressure vessel with proper safety shielding. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Q: How can I monitor the progress of the Kolbe-Schmitt reaction?
Monitoring a high-pressure reaction in real-time is challenging. The most practical approach is to run a series of small-scale reactions with varying reaction times. After cooling and depressurizing, a small aliquot of the reaction mixture can be taken, worked up, and analyzed by TLC, HPLC, or NMR to determine the extent of conversion and the formation of any side products.[11][12]
References
-
Halliwell, B., & De Rycker, J. (1978). Superoxide and the Fragility of Erythrocytes. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions. PubMed. Available at: [Link]
-
Feng, Q., & Song, Q. (2014). Aldehydes and Ketones Formation: Copper-Catalyzed Aerobic Oxidative Decarboxylation of Phenylacetic Acids and α-Hydroxyphenylacetic Acids. The Journal of Organic Chemistry. Available at: [Link]
-
Organic Chemistry Portal. Decarboxylation. Available at: [Link]
-
University of Calgary. Ch24: Electrophilic Arom. Subs. of phenols. Available at: [Link]
-
Wikipedia. 4-hydroxyphenylacetate decarboxylase. Available at: [Link]
-
ACS Sustainable Chemistry & Engineering. One-Pot Efficient Biosynthesis of 4-Hydroxyphenylacetic Acid and Its Analogues from Lignin-Related p-Coumaric and Ferulic Acids. Available at: [Link]
-
Molecules. Development of Homogeneous Carboxylation of Phenolates via Kolbe–Schmitt Reaction. Available at: [Link]
-
Wikipedia. Kolbe–Schmitt reaction. Available at: [Link]
-
Quora. How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions?. Available at: [Link]
-
National Center for Biotechnology Information. Effective Chemical Fixation of CO2 into Phenol Using Conventional Gas‐Solid and Novel Suspension‐Based Kolbe‐Schmitt Reactions. Available at: [Link]
-
BYJU'S. Electrophilic Substitution Reactions of Phenols. Available at: [Link]
-
SlideShare. Kolbe-Schmitt Reaction. Available at: [Link]
- Google Patents. CN105541597A - Preparation method of 2,4-dihydroxyphenyl acetic acid.
-
Chemistry Steps. Electrophilic Aromatic Substitution Practice Problems. Available at: [Link]
-
National Center for Biotechnology Information. Glucuronidated Hydroxyphenylacetic and Hydroxyphenylpropanoic Acids as Standards for Bioavailability Studies with Flavonoids. Available at: [Link]
-
ResearchGate. Simultaneous determination of 4-hydroxyphenyl lactic acid, 4-hydroxyphenyl acetic acid, and 3-4-hydroxyphenyl propionic acid in human urine by Ultra high performance liquid chromatography with fluorescence detection. Available at: [Link]
-
National Center for Biotechnology Information. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method. Available at: [Link]
-
Chemistry Steps. Reactions of Phenols. Available at: [Link]
-
PubChem. This compound. Available at: [Link]
-
Organic Syntheses. coumarone. Available at: [Link]
- Google Patents. CN102718659A - Synthesis method of 4-bromo-2-nitrophenyl acetic acid.
- Google Patents. US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
-
MDPI. Catalytic Stability of S-1-(4-Hydroxyphenyl)-Ethanol Dehydrogenase from Aromatoleum aromaticum. Available at: [Link]
Sources
- 1. quora.com [quora.com]
- 2. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]
- 3. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Kolbe-Schmitt Reaction (Chapter 74) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 6. Facile oxidative decarboxylation of 3,4-dihydroxyphenylacetic acid catalyzed by copper and manganese ions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Decarboxylation [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. Analysis of 4-Hydroxyphenyllactic Acid and Other Diagnostically Important Metabolites of α-Amino Acids in Human Blood Serum Using a Validated and Sensitive Ultra-High-Pressure Liquid Chromatography-Tandem Mass Spectrometry Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Improving the purity of 2-(4-Bromo-2-hydroxyphenyl)acetic acid through optimized recrystallization
Welcome to the technical support center for the purification of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the purity of this key synthetic intermediate. Here, we provide in-depth, field-proven insights into optimizing recrystallization, moving beyond basic steps to explain the causality behind experimental choices.
Fundamentals: The Science of Recrystallization
Recrystallization is a powerful purification technique based on the differential solubility of a compound and its impurities in a chosen solvent system at varying temperatures.[1][2] The core principle is to dissolve the impure solid in a minimal amount of a hot solvent in which the desired compound has high solubility and the impurities have either very low or very high solubility.[1][2][3] Upon slow cooling, the solubility of the desired compound decreases, forcing it to precipitate out of the solution as highly organized, pure crystals.[1][3] Impurities, ideally, remain dissolved in the surrounding solution (the "mother liquor").[4]
For this compound, its molecular structure—featuring a polar carboxylic acid and hydroxyl group, alongside a less polar bromophenyl ring—dictates its solubility behavior and is a key consideration for solvent selection.
Optimized Recrystallization Protocol
This protocol is a self-validating system designed for reliability and reproducibility.
Objective: To achieve >99% purity of this compound.
Materials:
-
Crude this compound
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Activated Charcoal (Decolorizing Carbon)
-
Erlenmeyer Flasks
-
Heating mantle or hot plate
-
Stemless funnel and fluted filter paper
-
Büchner funnel and vacuum flask
-
Ice bath
Step-by-Step Methodology
-
Solvent Selection & Preparation: A mixed solvent system of ethanol and water is highly effective. Ethanol is the "good" solvent where the compound is soluble, while water acts as the "anti-solvent" or "poor" solvent. Prepare a hot water bath and a separate beaker with boiling ethanol.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethanol required to just dissolve the solid completely. This creates a concentrated solution, which is crucial for good recovery.[2]
-
Decolorization (If Necessary): If the solution is colored, remove it from the heat and add a very small amount (1-2% by weight) of activated charcoal.[5][6] Swirl the flask and gently reheat for 5-10 minutes. The charcoal adsorbs high-molecular-weight colored impurities.[7]
-
Hot Gravity Filtration: This step removes insoluble impurities and activated charcoal.[8] It must be done quickly to prevent premature crystallization.[5][6] Use a pre-heated stemless funnel with fluted filter paper, filtering the hot solution into a clean, pre-warmed Erlenmeyer flask.[5]
-
Inducing Crystallization: To the hot, clear filtrate, add hot deionized water dropwise until the solution just begins to turn cloudy (the cloud point). This indicates the solution is saturated. Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly to room temperature on a benchtop, undisturbed. Slow cooling is critical for the formation of large, pure crystals as it allows molecules of the correct geometry to selectively deposit onto the growing crystal lattice, excluding impurities.[1][8]
-
Ice Bath Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the yield by further decreasing the compound's solubility.[1]
-
Isolation and Washing: Collect the pure crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture to remove any adhering mother liquor.
-
Drying: Dry the crystals in a vacuum oven at a low temperature (e.g., 40-50 °C) until a constant weight is achieved. The melting point of the purified compound should be sharp and within the literature range (approx. 110-118 °C[9]).
Experimental Workflow Diagram
Caption: Optimized workflow for the recrystallization of this compound.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the recrystallization of this compound.
Q1: My compound “oiled out” instead of forming crystals. What went wrong and how do I fix it?
A1: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This is often caused by the solution being too highly supersaturated or cooling too rapidly.
-
Causality: The high concentration of the solute means that its saturation point is reached at a temperature where the compound is still molten. Impurities can also depress the melting point, exacerbating this issue.
-
Solution:
-
Reheat the flask containing the oil and solution to the boiling point of the solvent.
-
Add a small amount of additional hot solvent (in this case, ethanol) until the oil completely redissolves.[10]
-
Allow the solution to cool much more slowly. You can insulate the flask to slow heat loss.
-
If it persists, try "seeding" the solution by adding a tiny, pure crystal of the target compound once the solution has cooled slightly. This provides a nucleation site for crystal growth.[5][11]
-
Q2: The purity of my final product is still low, or the melting point is broad. Why?
A2: This indicates that impurities are being trapped within the crystal lattice (occlusion).
-
Causality: This is almost always a result of the solution cooling too quickly.[8] Rapid crystal growth doesn't allow sufficient time for the equilibrium between the crystal surface and the solution to be established, leading to the incorporation of impurities.
-
Solution:
-
Repeat the recrystallization process.
-
Ensure the initial cooling phase from boiling to room temperature is very slow and undisturbed. Do not move the flask directly from the heat source to an ice bath.[8]
-
Make sure you used the minimum amount of solvent initially. An excessive amount of solvent can sometimes hold impurities in solution more effectively, but it primarily impacts yield. The key here is the cooling rate.
-
Q3: My final yield is very low. How can I improve it?
A3: A low yield is a common problem and can stem from several factors.
-
Causality & Solutions:
-
Too much solvent: Using more than the minimum amount of hot solvent required for dissolution will result in a significant portion of your product remaining in the mother liquor upon cooling.[12] To fix this, you can evaporate some of the solvent and attempt to recrystallize again.[10][12]
-
Premature crystallization: If the compound crystallizes in the funnel during hot filtration, you will lose product. Ensure your funnel and receiving flask are pre-heated.[5]
-
Incomplete cooling: Ensure the solution is thoroughly chilled in an ice bath to minimize the product's solubility before filtration.
-
Excessive washing: Washing the final crystals with too much solvent, or with solvent that is not ice-cold, will dissolve some of your product.
-
Q4: My crystals are still colored, even after recrystallization. What should I do?
A4: This suggests the presence of colored impurities that are soluble in the solvent system and may have been adsorbed onto the crystal surface.
-
Causality: The impurity has similar solubility properties to your compound, or it is present in high concentration.
-
Solution:
-
Perform the recrystallization again, but this time include the activated charcoal step (Step 3 in the protocol).[5][8][13]
-
Use only a small amount of charcoal (a spatula tip). Using too much can adsorb your desired product, reducing the yield.[6][10]
-
Ensure you perform a hot gravity filtration after the charcoal treatment to remove it completely.[5][7]
-
Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common recrystallization issues.
Solvent Selection Data
The choice of solvent is the most critical factor in a successful recrystallization.[2] The ideal solvent should dissolve the solute poorly at low temperatures but very well at high temperatures.[8][13] Below is a qualitative summary of solvent suitability for this compound.
| Solvent System | Solubility at 25 °C | Solubility at Boiling Point | Suitability & Rationale |
| Water | Very Low | Low | Poor. The compound has low solubility even in boiling water, making it unsuitable as a single solvent. However, it is an excellent anti-solvent when paired with a miscible organic solvent. |
| Ethanol | Moderate | High | Good. Provides a good solubility differential. Can be used as a single solvent, but recovery may be lower. Best used in a solvent pair with water. |
| Ethanol/Water | Low (in high H₂O ratio) | High (in high EtOH ratio) | Excellent. This pair allows for fine-tuning of solubility. The compound is dissolved in a minimal amount of hot ethanol, and water is added to decrease solubility and induce crystallization upon cooling. |
| Toluene | Low | Moderate | Fair. Can be used, but the higher boiling point may not be ideal. Often used for less polar compounds.[14] |
| Hexane | Insoluble | Insoluble | Unsuitable. The compound is too polar to dissolve in non-polar solvents like hexane. |
References
- Vertex AI Search. (n.d.). Recrystallization.
-
Labster. (n.d.). Recrystallization Steps - Theory pages. Retrieved January 19, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Crystallization. Retrieved January 19, 2026, from [Link]
-
Homework.Study.com. (n.d.). Why should activated carbon be used during recrystallization? Retrieved January 19, 2026, from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved January 19, 2026, from [Link]
-
Royal Society of Chemistry. (2021, September). Finding the best solvent for recrystallisation student sheet. RSC Education. Retrieved January 19, 2026, from [Link]
-
Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved January 19, 2026, from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved January 19, 2026, from [Link]
-
SOP: CRYSTALLIZATION. (n.d.). Retrieved January 19, 2026, from [Link]
-
Recrystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved January 19, 2026, from [Link]
-
Exp 2 - Crystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
Aakash Chemistry. (n.d.). Crystallization: Definition, Principle, Demonstration & Application. Retrieved January 19, 2026, from [Link]
-
sathee jee. (n.d.). Chemistry Crystallization. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved January 19, 2026, from [Link]
- Google Patents. (n.d.). US5698735A - Process for preparing substituted phenylacetic acid derivatives and novel intermediates.
-
Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. Retrieved January 19, 2026, from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved January 19, 2026, from [Link]
-
Organic Syntheses Procedure. (n.d.). Phenylacetamide. Retrieved January 19, 2026, from [Link]
-
Quora. (2019, February 16). How to recrystallize phenoxyacetic acid. Retrieved January 19, 2026, from [Link]
-
Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved January 19, 2026, from [Link]
-
Recrystallization and Crystallization. (n.d.). Retrieved January 19, 2026, from [Link]
-
MySkinRecipes. (n.d.). 2-(3,5-Dibromo-4-hydroxyphenyl)acetic acid. Retrieved January 19, 2026, from [Link]
-
YouTube. (2022, December 5). Recrystallization and Melting Point Analysis. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
PubChem. (n.d.). (2-Hydroxyphenyl)acetic acid. Retrieved January 19, 2026, from [Link]
-
FooDB. (2010, April 8). Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Process Development and Synthesis of Process-Related Impurities of an Efficient Scale-Up Preparation of 5,2′-Dibromo-2,4′,5′-Trihydroxy Diphenylmethanone as a New Acute Pyelonephritis Candidate Drug. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). Hydroxyphenylacetic acid. Retrieved January 19, 2026, from [Link]
-
Scribd. (n.d.). P-Aminophenylacetic Acid, P-Hydroxybenzoic Acid, and Ibuprofen in | PDF | Solvent | Solubility. Retrieved January 19, 2026, from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone. Retrieved January 19, 2026, from [Link]
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Challenges in the scale-up synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
Welcome to the technical support center for the synthesis of 2-(4-bromo-2-hydroxyphenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis. Here, we address common challenges through a troubleshooting and FAQ format, grounded in scientific principles and practical experience.
Section 1: Synthesis and Reaction Control
This section focuses on the core chemical transformation and the challenges that arise when moving from a laboratory to a production scale.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound at scale?
A1: The most prevalent industrial synthesis involves the direct bromination of 2-hydroxyphenylacetic acid. This method is favored for its atom economy and relatively straightforward reaction pathway. The reaction typically employs a brominating agent such as elemental bromine (Br₂) in a suitable solvent.
A patent describes a method starting from m-bromophenol and glyoxylic acid, which undergoes a condensation reaction followed by reduction to yield the final product[1]. Another approach involves the demethylation of 2-bromo-4-methoxyphenylacetic acid, though this may use hazardous reagents not ideal for large-scale operations[1].
Q2: Why is temperature control so critical during the bromination step?
A2: The bromination of phenolic compounds is a highly exothermic reaction. On a large scale, the surface-area-to-volume ratio of the reactor decreases, making heat dissipation less efficient. Poor temperature control can lead to a runaway reaction, posing a significant safety hazard[2]. Furthermore, elevated temperatures can decrease the selectivity of the reaction, leading to the formation of undesired side-products and a lower yield of the target molecule.
Q3: What are the most common side-products, and how can their formation be minimized at scale?
A3: The primary side-products in this synthesis are polybrominated species and oxidation products.
-
Polybrominated Species: The hydroxyl group of the phenol is an activating group, making the aromatic ring susceptible to further bromination. This can lead to the formation of di- or even tri-brominated impurities. To minimize this, a precise stoichiometry of the brominating agent is crucial. Using a molar ratio of bromine to the hydroxyaromatic compound of less than 1:2 is often recommended to reduce the formation of these by-products[3].
-
Oxidation Products: Phenols are susceptible to oxidation, which can be exacerbated at higher temperatures and in the presence of certain catalysts. This can lead to the formation of colored impurities and polymeric materials[4]. Conducting the reaction under an inert atmosphere (e.g., nitrogen) and maintaining strict temperature control can help mitigate oxidation.
Troubleshooting Guide: Synthesis
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low Yield of the Desired Product | - Incomplete reaction. - Formation of significant side-products. - Loss of product during work-up. | - Reaction Monitoring: Utilize in-process controls (e.g., HPLC, GC) to monitor the reaction to completion. - Stoichiometry Control: Ensure accurate addition of the brominating agent. - Temperature Management: Maintain the optimal reaction temperature to favor the desired product formation. |
| Formation of Dark-Colored Impurities | - Oxidation of the phenolic starting material or product. - Reaction temperature too high. | - Inert Atmosphere: Purge the reactor with an inert gas like nitrogen before and during the reaction. - Temperature Control: Implement a robust cooling system for the reactor to manage the exotherm. |
| Presence of Polybrominated Impurities | - Excess of brominating agent. - Poor mixing leading to localized high concentrations of the brominating agent. | - Controlled Addition: Add the brominating agent slowly and sub-surface if possible. - Efficient Agitation: Ensure the reactor is equipped with an appropriate stirrer and baffles to promote good mixing. |
| Decarboxylation of the Product | - High reaction temperatures. | - Phenylacetic acids can undergo decarboxylation at elevated temperatures[5]. Strict temperature control is essential to prevent this degradation pathway. |
Section 2: Work-up and Purification
The isolation and purification of the final product are critical steps where significant challenges can arise, particularly at a larger scale.
Frequently Asked Questions (FAQs)
Q4: What are the common challenges encountered during the work-up of the reaction mixture?
A4: A common issue during work-up is the handling of the acidic byproduct, hydrobromic acid (HBr). On a large scale, quenching the reaction with water can be highly exothermic. A phased addition of the quenching agent or the use of a cooled quenching vessel is recommended. Another challenge can be the precipitation of the product or impurities, which can complicate phase separations.
Q5: What are the recommended purification methods for this compound at an industrial scale?
A5: Recrystallization is the most common and effective method for purifying the final product on a large scale. The choice of solvent is critical for achieving high purity and yield. A solvent system should be selected where the product has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain soluble. Water or a mixture of organic solvents and water are often employed. A Chinese patent suggests recrystallization from water to obtain a white solid product[1].
Troubleshooting Guide: Purification
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Product Fails to Crystallize | - Presence of impurities that inhibit crystallization. - Inappropriate solvent system. | - Solvent Screening: Perform small-scale experiments to identify an optimal recrystallization solvent or solvent mixture. - Seeding: Introduce a small amount of pure product to induce crystallization. |
| Oily Product Obtained After Crystallization | - Incomplete removal of solvent. - Presence of low-melting impurities. | - Pre-purification: Consider a pre-purification step, such as a wash with a non-polar solvent, to remove some impurities before recrystallization. - Drying: Ensure the product is thoroughly dried under vacuum at an appropriate temperature. |
| Low Purity After Recrystallization | - Co-precipitation of impurities. - Inefficient removal of mother liquor. | - Optimize Cooling Profile: A slower cooling rate can lead to the formation of purer crystals. - Washing: Wash the filtered crystals with a small amount of cold, fresh solvent to remove residual mother liquor. |
Section 3: Safety Considerations
Scaling up the synthesis of this compound introduces significant safety concerns that must be addressed.
Q6: What are the primary safety hazards associated with this synthesis?
A6: The main hazards are:
-
Bromine: Elemental bromine is highly corrosive, toxic, and volatile. It should be handled in a well-ventilated area with appropriate personal protective equipment (PPE), including respiratory protection.
-
Exothermic Reaction: As mentioned, the bromination reaction is highly exothermic and can lead to a runaway reaction if not properly controlled[2].
-
Hydrobromic Acid: HBr is a corrosive acid that is generated as a byproduct.
Q7: What engineering controls are recommended for a safe scale-up?
A7: Key engineering controls include:
-
Jacketed Reactors: Use of jacketed reactors with a reliable cooling system is essential for temperature control.
-
Scrubber System: A scrubber system should be in place to neutralize any evolved bromine or HBr vapors.
-
Pressure Relief Devices: The reactor should be equipped with pressure relief devices in case of an unexpected pressure buildup.
Visualizing the Process
Diagram 1: Key Challenges in Scale-Up Synthesis
Caption: Logical flow of challenges in the scale-up synthesis.
Diagram 2: Troubleshooting Workflow for Low Yield
Caption: A systematic approach to troubleshooting low product yield.
References
-
Oxidation of Bromophenols and Formation of Brominated Polymeric Products of Concern during Water Treatment with Potassium Permanganate. (n.d.). ACS Publications. Retrieved from [Link]
- CN105646181A - Preparation method of 2-bromine-4-hydroxyphenylacetic acid. (n.d.). Google Patents.
-
Mechanisms of decarboxylation of phenylacetic acids and their sodium salts in water at high temperature and pressure. (2020). Arizona State University. Retrieved from [Link]
- US7053251B2 - Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
- WO2005023738A1 - Bromination of hydroxyaromatic compounds. (n.d.). Google Patents.
Sources
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- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. WO2005023738A1 - Bromination of hydroxyaromatic compounds - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. asu.elsevierpure.com [asu.elsevierpure.com]
Preventing the formation of isomeric impurities during the bromination of 2-hydroxyphenylacetic acid
Welcome to the technical support center for the bromination of 2-hydroxyphenylacetic acid. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the challenges of achieving regioselective monobromination and to troubleshoot the formation of isomeric impurities.
Introduction to the Challenge
The bromination of 2-hydroxyphenylacetic acid is a classic example of electrophilic aromatic substitution on a disubstituted benzene ring. The molecule contains two key functional groups that influence the reaction's outcome:
-
A strongly activating, ortho, para-directing hydroxyl (-OH) group. [1][2][3]
-
A weakly deactivating carboxymethyl (-CH₂COOH) group.
The powerful activating nature of the hydroxyl group dominates the reaction, directing the incoming bromine electrophile primarily to the positions ortho and para to it.[4] Given the starting material's structure, this leads to the potential formation of several isomeric impurities.
Frequently Asked Questions (FAQs)
Q1: What are the primary isomeric impurities I should expect when brominating 2-hydroxyphenylacetic acid?
You should primarily anticipate the formation of two constitutional isomers from monobromination, along with potential di- and poly-brominated species under forcing conditions.
-
5-bromo-2-hydroxyphenylacetic acid (The para-isomer): Bromination occurs at the C5 position, which is para to the strongly directing hydroxyl group. This is often the major isomer due to a combination of electronic activation and lower steric hindrance.
-
3-bromo-2-hydroxyphenylacetic acid (The ortho-isomer): Bromination occurs at the C3 position, which is ortho to the hydroxyl group. The formation of this isomer is electronically favored but can be sterically hindered by the adjacent carboxymethyl group at C1.[5][6]
-
3,5-dibromo-2-hydroxyphenylacetic acid: This di-substituted product can form if the reaction conditions are too harsh or if an excess of the brominating agent is used. Phenols are highly activated and prone to polysubstitution.[1]
The diagram below illustrates the formation of these key products.
Caption: Potential bromination products of 2-hydroxyphenylacetic acid.
Q2: Why is the 5-bromo (para) isomer typically the major product?
The preference for para-substitution is a well-documented phenomenon in the halogenation of many substituted phenols. This outcome is governed by two main factors:
-
Electronic Effects: The hydroxyl group activates both the ortho (C3) and para (C5) positions by donating electron density through resonance, stabilizing the carbocation intermediate (the sigma complex) formed during the substitution.[2]
-
Steric Effects: The C3 position is flanked by the bulky carboxymethyl group at C1 and the hydroxyl group at C2. This creates significant steric hindrance, making it more difficult for the incoming electrophile to attack this site compared to the more accessible C5 position.[5][6] For this reason, reactions that are sensitive to steric bulk will strongly favor the formation of the 5-bromo isomer.
Q3: Can I completely avoid the formation of the 3-bromo (ortho) isomer?
Completely avoiding the ortho isomer is extremely difficult, but its formation can be minimized. The key is to use reaction conditions that amplify the effect of steric hindrance. This typically involves using a bulkier brominating agent or directing group in a non-polar solvent at a low temperature.
Troubleshooting Guide: Controlling Isomer Ratios
This section addresses common issues encountered during the bromination of 2-hydroxyphenylacetic acid and provides actionable solutions grounded in chemical principles.
Problem 1: Excessive Di- and Polybromination
Symptom: Your reaction yields a significant amount of the 3,5-dibromo product and other polybrominated species, resulting in a low yield of the desired monobrominated product and a difficult purification.
Cause: The reaction conditions are too harsh, causing the highly activated phenol ring to react multiple times. This is common when using elemental bromine (Br₂) in polar solvents.
Solutions:
| Solution | Mechanism of Action |
| Switch from Br₂ to N-Bromosuccinimide (NBS) | NBS is a milder source of electrophilic bromine.[7][8] It generates a low concentration of Br₂ in situ, or can be activated by a proton source, reducing the likelihood of runaway polysubstitution.[9][10] |
| Use a Non-Polar Solvent | Change the solvent from polar protic (e.g., water, acetic acid) to a non-polar or less polar solvent like dichloromethane (DCM), chloroform, or carbon tetrachloride. This reduces the ionizing power of the medium, taming the reactivity of the brominating agent. |
| Lower the Reaction Temperature | Perform the reaction at 0 °C or even lower. Lower temperatures increase the selectivity of most reactions by favoring the pathway with the lowest activation energy, which is typically monobromination at the most accessible site. |
| Control Stoichiometry | Use precisely one equivalent of the brominating agent relative to the 2-hydroxyphenylacetic acid. Adding the brominating agent slowly (dropwise) over time can also help maintain a low concentration and prevent over-reaction. |
Problem 2: Poor para to ortho Selectivity (High % of 3-Bromo Isomer)
Symptom: You are isolating a mixture of the 5-bromo and 3-bromo isomers that is difficult to separate, and the yield of the desired 5-bromo isomer is suboptimal.
Cause: The reaction conditions are not selective enough to sufficiently differentiate between the electronically activated ortho and para positions. This can happen with small, highly reactive electrophiles.
Solutions:
| Solution | Mechanism of Action |
| Use a Bulky Brominating System | Employing a sterically demanding brominating agent can physically block the approach to the hindered ortho position. A system using HBr with a bulky sulfoxide like di-tert-butyl sulfoxide can generate a large brominating species in situ, significantly enhancing para-selectivity. |
| Change Solvent to Favor para-Direction | When using NBS, switching the solvent to dimethylformamide (DMF) has been shown to give high levels of para-selectivity for other electron-rich aromatic compounds.[9] This is believed to involve the formation of a complex between DMF and NBS. |
| Utilize a Phase-Transfer Catalyst | While less common for this specific transformation, phase-transfer catalysis can sometimes alter regioselectivity by changing the nature of the reacting species and the environment at the reaction interface. |
| Consider a Protecting Group Strategy (Advanced) | Temporarily protecting the hydroxyl group with a very bulky protecting group (e.g., a trialkylsilyl ether) can dramatically increase steric hindrance around the ortho positions. After bromination, which would be forced to the para position, the protecting group can be removed. This multi-step approach offers maximum control at the cost of synthetic efficiency. |
Troubleshooting Workflow
The following diagram outlines a decision-making process for optimizing your reaction.
Caption: Troubleshooting workflow for optimizing regioselectivity.
Experimental Protocols
The following protocols are provided as starting points. Optimization may be required based on your specific laboratory conditions and purity requirements.
Protocol 1: Maximizing para-Selectivity (5-Bromo Isomer)
This method is adapted from a regioselective bromination of a structurally similar compound, 4-methoxyphenylacetic acid, and is designed to favor substitution at the sterically accessible para position.[11]
Materials:
-
2-Hydroxyphenylacetic acid
-
Glacial Acetic Acid (solvent)
-
Elemental Bromine (Br₂)
-
Ice-water bath
-
Sodium bisulfite solution (for quenching)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in glacial acetic acid (approx. 6 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5 °C using an ice-water bath.
-
Bromine Solution: In a separate flask, prepare a solution of bromine (1.0 eq) in glacial acetic acid (approx. 3 mL per mL of bromine).
-
Slow Addition: Add the bromine solution dropwise to the stirred solution of 2-hydroxyphenylacetic acid over a period of 30-60 minutes, ensuring the internal temperature does not rise above 10 °C.
-
Reaction: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Quenching & Precipitation: Pour the reaction mixture slowly into a beaker containing a large volume of ice-water (approx. 50 mL per gram of starting material). A precipitate should form.
-
Workup: Quench any remaining bromine by adding sodium bisulfite solution until the orange color disappears.
-
Isolation: Collect the solid product by vacuum filtration, wash the filter cake thoroughly with cold water, and air-dry.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as water or an ethanol/water mixture.
Protocol 2: General Method Using NBS for Monobromination
This protocol uses the milder brominating agent NBS, which often provides a cleaner reaction profile with less polybromination.[7][8]
Materials:
-
2-Hydroxyphenylacetic acid
-
N-Bromosuccinimide (NBS), recrystallized
-
Acetonitrile or Dichloromethane (DCM) (solvent)
-
Ice-water bath
Procedure:
-
Dissolution: In a round-bottom flask protected from light, dissolve 2-hydroxyphenylacetic acid (1.0 eq) in the chosen solvent (e.g., acetonitrile, approx. 10-15 mL per gram).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Addition of NBS: Add recrystallized NBS (1.0 eq) to the solution in one portion or in small portions over 15 minutes.
-
Reaction: Stir the reaction mixture at 0 °C. Monitor the progress by TLC or LC-MS. The reaction time can vary from 1 to several hours.
-
Workup: Once the starting material is consumed, quench the reaction by adding water. If using DCM, separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. If using acetonitrile, the product may precipitate upon addition of water and can be filtered.
-
Purification: Purify the crude product by column chromatography (silica gel) or recrystallization to separate the isomeric products.
References
- Steric Hindrance Effect Leading to Regioselective Bromination of Phenols with HBr. [No valid URL provided]
-
Electrophilic Substitution Reactions of Phenols. BYJU'S. [Link]
-
Synthesis of 5-bromo-2-hydroxyaniline. PrepChem.com. [Link]
-
Steric Hindrance to Rear-side Approach in Nucleophilic Substitution. Chemistry LibreTexts. [Link]
-
Bromination - Common Conditions. Common Organic Chemistry. [Link]
-
N-Bromosuccinimide (NBS). Organic Chemistry Portal. [Link]
- N-Bromosuccinimide. [No valid URL provided]
-
N-Bromosuccinimide. Wikipedia. [Link]
- Method for preparing 5-bromo-2-hydroxy-3-nitroacetophenone.
-
2-(3-Bromo-4-methoxyphenyl)acetic acid. National Center for Biotechnology Information. [Link]
- Preparation method of 2-bromine-4-hydroxyphenylacetic acid.
-
Steric Hindrance in SN2 and SN1 Reactions. Chemistry Steps. [Link]
-
14.3. Substituent Effects | Organic Chemistry II. Lumen Learning. [Link]
-
Synthesis and characterization of some new 5-bromo-2-hydroxy-benzamide derivatives. Revue Roumaine de Chimie. [Link]
-
How do phenols undergo electrophilic aromatic substitution reactions, and what are some common electrophiles used in these reactions? Quora. [Link]
-
16.4 Substituent Effects in Electrophilic Substitutions. OpenStax. [Link]
-
2-(4-Bromo-2-hydroxyphenyl)acetic acid | C8H7BrO3 | CID 69786361. PubChem. [Link]
-
electrophilic aromatic bromination with N-bromosuccinimide. YouTube. [Link]
-
Showing Compound 2-Hydroxyphenylacetic acid (FDB012331). FooDB. [Link]
- Bromination of hydroxyaromatic compounds.
Sources
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- 3. 2-Bromo-4-methoxyphenylacetic acid, 97% 25 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
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- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. Bromination - Common Conditions [commonorganicchemistry.com]
- 8. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 9. glaserr.missouri.edu [glaserr.missouri.edu]
- 10. N-Bromosuccinimide - Wikipedia [en.wikipedia.org]
- 11. 2-(3-Bromo-4-methoxyphenyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Reaction Exotherms in the Synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
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This technical guide is designed for researchers, scientists, and drug development professionals to provide expert insights and actionable troubleshooting for managing the exothermic nature of the synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. Adherence to the principles outlined below is critical for ensuring experimental safety, reproducibility, and the synthesis of high-quality material.
Part 1: Core Directive - Understanding the Thermal Hazards
The synthesis of this compound often involves a formylation step, such as the Duff reaction, which is known to be exothermic.[1][2][3][4] Phenol-formaldehyde reactions, in general, are highly exothermic and sensitive to various conditions.[5] An uncontrolled reaction can lead to a thermal runaway, where the rate of heat generation accelerates exponentially with the rising temperature.[5] This can result in a sudden increase in pressure, potentially exceeding the reactor's limits and leading to catastrophic failure.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary source of the exotherm in this synthesis?
The primary exothermic event is typically the formylation of the 4-bromophenol precursor. Reactions like the Duff reaction, which uses hexamethylenetetramine, or other formylation methods involving electrophilic aromatic substitution on the electron-rich phenol ring, can release significant amounts of heat.[1][2] The reaction of phenols with formaldehyde or its equivalents is a well-documented exothermic process.[5][7]
Q2: What are the potential consequences of a poorly managed exotherm?
Poor exotherm management can lead to severe consequences:
-
Thermal Runaway: An uncontrolled increase in temperature and pressure, potentially causing an explosion.[5]
-
Reduced Product Quality: Elevated temperatures can promote side reactions and decomposition, leading to lower yields and impure products.[6][8] Unwanted side reactions can also lead to the formation of over-nitrated products in similar reactions, which can be highly exothermic and lead to decomposition.[9]
-
Reagent and Solvent Hazards: High temperatures can cause the decomposition of thermally unstable reagents and can lead to over-pressurization if the solvent's boiling point is exceeded.[6]
Q3: How can I assess the thermal risk before performing the synthesis?
A thorough thermal hazard assessment is crucial before any scale-up.[10]
-
Reaction Calorimetry: This is the most reliable method to quantify the heat of reaction, heat flow, and the adiabatic temperature rise. This data is essential for safe process design.[11]
-
Differential Scanning Calorimetry (DSC): DSC can be used to screen for the thermal stability of reactants, intermediates, and products, and to identify potential decomposition exotherms.[7]
Q4: What are the key process parameters to monitor for exotherm control?
Continuous monitoring of the following is essential for safe operation:
| Parameter | Rationale for Monitoring |
| Internal Reaction Temperature (Tr) | Direct indicator of the reaction's heat generation rate. |
| Jacket/Cooling Temperature (Tj) | The temperature differential between Tr and Tj dictates the rate of heat removal. |
| Reagent Addition Rate | Controls the rate of the reaction and, consequently, the rate of heat generation.[9] |
| Stirring Rate | Ensures homogeneity and efficient heat transfer from the reaction mass to the reactor wall.[12] Poor mixing can lead to localized hot spots.[12] |
| Pressure | Monitors for solvent boiling or the evolution of gaseous byproducts.[6] |
Part 2: Troubleshooting Guide for Exotherm Management
This section provides a structured approach to common troubleshooting scenarios encountered during this synthesis.
Scenario 1: Rapid and Uncontrolled Temperature Rise
-
Potential Causes:
-
Immediate Corrective Actions:
-
Cease all reagent addition immediately.
-
Ensure the cooling system is at maximum capacity.
-
Increase the stirring speed to improve heat dissipation.[12]
-
If the temperature continues to rise, be prepared to initiate an emergency quench procedure.
-
-
Long-Term Preventative Measures:
-
Optimize the reagent addition rate based on reaction calorimetry data.[11]
-
Ensure the reactor's heat removal capacity is sufficient for the scale of the reaction. The surface area to volume ratio decreases significantly on scale-up, which can impact heat removal.[9][13]
-
Verify the performance of the cooling system, including temperature sensors and heat transfer fluids.[8][14]
-
Scenario 2: Temperature Oscillations Around the Setpoint
-
Potential Causes:
-
Poorly tuned temperature controller (PID loop).[15]
-
"On-off" control of the cooling system instead of proportional control.
-
Changes in the reaction mixture's viscosity affecting heat transfer.
-
-
Solutions:
-
Tune the PID Controller: Adjust the proportional, integral, and derivative settings to match the reactor's thermal dynamics.
-
Implement Cascade Control: This advanced control strategy uses both the internal reaction temperature and the jacket temperature for more precise control.[15]
-
Monitor Viscosity: If the reaction mass thickens, the stirrer speed may need to be adjusted to maintain efficient heat transfer.
-
Scenario 3: Secondary Exotherm After Main Reagent Addition
-
Potential Causes:
-
Accumulation of unreacted starting materials during a delayed reaction initiation.[9]
-
Formation of an unstable intermediate that subsequently decomposes exothermically.
-
A slower, secondary reaction pathway.
-
-
Solutions:
-
Isothermal Hold: After completing the reagent addition, hold the reaction mixture at the desired temperature and continue to monitor the heat flow until it returns to the baseline.
-
Proper Quenching: Ensure the reaction is fully quenched to neutralize any reactive species.
-
In-Process Analytical Chemistry: Utilize techniques like HPLC or GC to monitor the consumption of reactants and the formation of products and intermediates.
-
Part 3: Experimental Protocols & Visualizations
Protocol: Fundamental Reaction Calorimetry Study
Objective: To determine the heat of reaction and maximum heat flow for the formylation of 4-bromophenol.
Equipment: A reaction calorimeter (e.g., Mettler-Toledo RC1 or similar), with associated probes and dosing equipment.
Procedure:
-
Calibration: Perform a heat transfer calibration of the reactor system to determine the overall heat transfer coefficient (UA).
-
Reactor Charge: Charge the reactor with 4-bromophenol and the chosen solvent.
-
Thermal Equilibration: Bring the reactor contents to the intended starting temperature.
-
Reagent Dosing: Begin the controlled addition of the formylating agent (e.g., hexamethylenetetramine solution).
-
Data Acquisition: Continuously record the internal temperature, jacket temperature, and dosing rate. The calorimetry software will calculate the real-time heat flow.
-
Post-Dosing Hold: After the addition is complete, maintain the reaction temperature and monitor the heat flow until it returns to the baseline.
-
Data Analysis: Integrate the heat flow curve to determine the total heat of reaction. Identify the maximum heat flow to ensure the cooling capacity is not exceeded on scale-up.
Visualization 1: Troubleshooting Decision Tree for Exothermic Events
Caption: Decision tree for responding to exothermic events.
Visualization 2: Heat Flow Dynamics in a Batch Reactor
Caption: The interplay of heat generation and removal determines the reaction temperature.
References
- Zhanghua. (2025, August 18). Troubleshooting CSTR Reactor Problems: A Guide. Zhanghua-Filter Dryer.
- Jinzong Machinery. (2024, July 15). Reactor Troubleshooting and Solutions.
- Griebel, C. (2016, October 25). Safe Automated Dosing with Exothermic Reactions - Case Study. Pharma IQ.
- Lneya. (n.d.).
- Senieer. (n.d.). Details That Are Easily Overlooked In The Scale-Up Process Of Pharmaceutical Processes.
- Process Technology Online. (n.d.). Safe scale-up with exothermic reactions.
- ACS Publications. (2014, November 20). Managing Hazards for Scale Up of Chemical Manufacturing Processes.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety_FINAL.
- (n.d.).
- ACS Publications. (n.d.). Calorimetric and Computational Study of the Thermochemistry of Phenoxyphenols. The Journal of Organic Chemistry.
- Syrris. (n.d.).
- Introduction to Industrial Instrumentation. (n.d.).
- Wikipedia. (n.d.). Duff reaction.
- Grokipedia. (n.d.). Duff reaction.
- Biosynth. (n.d.). 2-Bromo-4-hydroxyphenylacetic acid.
- Request PDF. (2025, August 6).
- MDPI. (n.d.).
- Hansen, T. V., & Skattebøl, L. (2012). Organic Syntheses Procedure. Org. Synth., 89, 220.
- The ScholarShip. (n.d.).
- UNI ScholarWorks. (n.d.).
- National Chemical Safety Program. (n.d.). Phenol-Formaldehyde Reaction Hazards.
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- 15. emerson.com [emerson.com]
Strategies to improve the solubility of 2-(4-Bromo-2-hydroxyphenyl)acetic acid for reactions
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for 2-(4-Bromo-2-hydroxyphenyl)acetic acid. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges commonly encountered by researchers, chemists, and formulation scientists. Our goal is to equip you with the foundational knowledge and practical protocols to effectively solubilize this compound for your specific experimental needs.
Introduction: Why is this compound Challenging to Dissolve?
This compound (MW: 231.04 g/mol ) possesses a chemical structure that presents a classic solubility dilemma.[1] Its aromatic ring, substituted with a bromine atom, is large and hydrophobic, favoring dissolution in non-polar organic solvents. Conversely, it contains two acidic protons—one on the carboxylic acid group and one on the phenolic hydroxyl group—that can ionize to form charged species, which are far more soluble in polar, aqueous media.[2] The poor solubility in many common solvents arises from the molecule's high crystal lattice energy and the conflicting polarity of its functional groups.
This guide will walk you through a systematic approach to overcome these challenges, ensuring reliable and reproducible results in your reactions and formulations.
Frequently Asked Questions (FAQs)
Q1: I'm struggling with low solubility in an aqueous buffer. What is the first and most effective strategy I should try?
Answer: The most direct and effective strategy for increasing the aqueous solubility of this compound is pH adjustment . Both the carboxylic acid and the phenolic hydroxyl groups are acidic and will deprotonate in the presence of a base to form anionic salts. These charged species are significantly more soluble in water than the neutral, protonated form.[2][3][4]
The solubility of weak acids increases as the pH of the solution rises above their pKa.[5] For this compound, there are two key ionization events:
-
Carboxylic Acid Deprotonation (pKa₁ ≈ 3-4): The carboxylic acid is the more acidic group and will be the first to deprotonate as the pH increases.
-
Phenolic Hydroxyl Deprotonation (pKa₂ ≈ 8-9): The hydroxyl group is less acidic and requires a higher pH to deprotonate.
By raising the pH of your aqueous medium above the first pKa, you will see a substantial increase in solubility. Raising it above the second pKa will increase it even further.
Q2: How does the ionization state of the molecule change with pH?
Answer: The ionization state, and therefore the water solubility, is directly dependent on the solution's pH relative to the molecule's pKa values. The following diagram illustrates the dominant species at different pH ranges.
Caption: Figure 1: pH-Dependent Ionization States
Q3: My reaction is incompatible with changes in pH. What are my options for organic solvents?
Answer: When pH modification is not feasible, the focus shifts to selecting an appropriate organic solvent or a co-solvent system. The strategy is to match the solvent's polarity to that of the solute.
Co-solvency is a powerful technique where a water-miscible organic solvent is added to an aqueous solution to reduce the overall polarity of the medium, thereby increasing the solubility of a hydrophobic drug.[6] For purely organic reactions, polar aprotic solvents are often an excellent starting point as they can engage in hydrogen bonding with the hydroxyl and carboxylic acid groups without being reactive.
Here is a table of recommended starting solvents:
| Solvent | Type | Boiling Point (°C) | Key Characteristics & Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 189 | Excellent dissolving power for a wide range of compounds. Can be difficult to remove. |
| N,N-Dimethylformamide (DMF) | Polar Aprotic | 153 | Strong solubilizer, similar to DMSO. Can decompose at high temperatures. |
| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | 202 | High boiling point and strong solubilizing power. Often used when other solvents fail.[7] |
| Tetrahydrofuran (THF) | Polar Aprotic | 66 | Good general-purpose solvent. Its lower boiling point makes it easier to remove. |
| Methanol / Ethanol | Polar Protic | 65 / 78 | Can act as both a hydrogen bond donor and acceptor. May interfere with reactions involving the acid group (e.g., esterification). |
Screening Protocol: A systematic screening approach is recommended. Start by testing solubility in small volumes (e.g., 0.5-1.0 mL) of several candidate solvents to identify the most promising options before scaling up.
Q4: I need to prepare a stock solution for long-term storage. Is in-situ pH adjustment or creating a formal salt better?
Answer: For long-term stability and reproducibility, preparing and isolating a formal salt is generally superior to relying on in-situ pH adjustment of a stock solution.
Salt formation is a widely used and effective method to increase the dissolution rate and equilibrium solubility of acidic or basic compounds.[8][9] While adding a base to your solution (in-situ) achieves the same immediate solubilizing effect, an isolated salt offers several advantages for a stock material:
-
Stability: The crystalline salt form is often more chemically and physically stable than the free acid, especially in solution where degradation can occur.[9]
-
Consistency: Using a pre-formed salt eliminates variability in pH that can arise from incomplete neutralization or buffer interactions, ensuring a consistent starting material for every experiment.
-
Handling: A solid, free-flowing salt is often easier to weigh and handle accurately than the parent compound, which may be clumpy or static.
Common counter-ions for acidic compounds like this include sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺).[10]
Troubleshooting Guides & Experimental Protocols
This section provides a logical workflow for addressing solubility issues and detailed protocols for the key strategies discussed.
Systematic Approach to Solubility Enhancement
Use the following decision tree to guide your experimental approach.
Sources
- 1. This compound | C8H7BrO3 | CID 69786361 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
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- 4. Does pH affect solubility? | AAT Bioquest [aatbio.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 7. [ N -Methyl-2-pyrrolidone][C1–C4 carboxylic acid]: a novel solvent system with exceptional lignin solubility - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC04191K [pubs.rsc.org]
- 8. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rjpdft.com [rjpdft.com]
- 10. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Senior Scientist's Guide to the Structural Elucidation of 2-(4-Bromo-2-hydroxyphenyl)acetic acid using ¹H and ¹³C NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the unambiguous confirmation of molecular structure is the bedrock upon which all subsequent data rests. Synthesis may propose a structure, but only rigorous analytical validation can confirm it. This guide provides an in-depth, practical comparison of an in silico predicted Nuclear Magnetic Resonance (NMR) analysis with experimental data to definitively validate the structure of the synthetic building block, 2-(4-Bromo-2-hydroxyphenyl)acetic acid.
Here, we move beyond simple spectral interpretation. We will dissect the reasoning behind experimental choices, predict the spectral outcome based on fundamental principles, and scrutinize the data to demonstrate how a combination of ¹H and ¹³C NMR spectroscopy provides an irrefutable structural fingerprint.
The Hypothetical Structure: An In Silico Analysis
Before entering the lab, a robust analysis of the target structure allows us to form a hypothesis—a predicted spectrum against which we can compare our experimental results. The proposed structure is this compound, with the carbons and protons numbered for clarity in the following analysis.
Caption: Standardized workflow for NMR sample preparation and data acquisition.
Step-by-Step Methodology:
-
Solvent Selection: Dimethyl sulfoxide-d₆ (DMSO-d₆) is the solvent of choice. Its high polarity ensures solubility for the polar carboxylic acid and phenol groups. [1]Crucially, DMSO-d₆ allows for the observation of exchangeable protons (-OH, -COOH) which would be lost in solvents like D₂O. [1]The residual proton signal in DMSO-d₆ at ~2.50 ppm and the carbon signal at ~39.52 ppm serve as convenient internal references.
-
Sample Preparation: Approximately 15-20 mg of the analyte is weighed and dissolved in 0.6 mL of DMSO-d₆ directly in a clean vial before being transferred via a pipette to a 5 mm NMR tube. [2][3]This ensures a homogenous solution, which is critical for achieving sharp, well-resolved peaks.
-
Instrumentation and Acquisition: Spectra are acquired on a 400 MHz spectrometer.
-
Locking and Shimming: The instrument is locked onto the deuterium signal of the DMSO-d₆ to maintain a stable magnetic field. The field is then shimmed to maximize homogeneity, minimizing peak broadening.
-
¹H NMR Acquisition: A standard pulse sequence is used with 16 scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Due to the low natural abundance of the ¹³C isotope, a greater number of scans (e.g., 1024) and a slightly longer relaxation delay are used to ensure all carbon signals, including quaternary carbons, are adequately detected.
-
Data Analysis & Structural Validation: Comparing Prediction with Reality
While experimental data for the exact target molecule, this compound, is not available in public spectral databases, a high-quality, peer-reviewed dataset exists for the exceptionally close analogue, N-(2-bromo-4-hydroxyphenyl)acetamide . [4]The aromatic substitution pattern is identical, and the electronic influence of the -CH₂CONH₂ group is a very strong proxy for the -CH₂COOH group in this context. We will use this data for our comparative analysis.
¹H NMR Spectrum Analysis (600 MHz, DMSO-d₆)
-
δ 9.80 (s, 1H) & 9.30 (s, 1H): These singlets correspond to the exchangeable amide (-NH) and phenolic (-OH) protons, respectively. Their broadness and downfield position are characteristic.
-
δ 7.22 (d, J = 8.7 Hz, 1H): This doublet, integrating to one proton, is assigned to H6 . It is ortho to the electron-donating -OH group, but its proximity to the deshielding bromine results in a downfield shift. The large coupling constant (8.7 Hz) is characteristic of ortho coupling (³J) between adjacent protons (H6 and H5). [4]* δ 7.00 (d, J = 2.7 Hz, 1H): This signal, a sharp doublet integrating to one proton, is assigned to H3 . It is adjacent to the bromine atom. The small coupling constant (2.7 Hz) is a classic example of meta coupling (⁴J) to H5.
-
δ 6.74 (dd, J = 8.7, 2.7 Hz, 1H): This signal, integrating to one proton, is a doublet of doublets and is assigned to H5 . It is split by two different protons: once by its ortho neighbor H6 (large J = 8.7 Hz) and again by its meta neighbor H3 (small J = 2.7 Hz). This pattern is definitive proof of the 1,2,4-substitution pattern on the ring.
-
The methylene protons (-CH₂-) of the acetic acid group in our target molecule would appear as a singlet around 3.6 ppm. The methyl group in the acetamide analogue appears at 2.00 ppm. [4] ¹³C NMR Spectrum Analysis (151 MHz, DMSO-d₆)
The proton-decoupled ¹³C spectrum shows 8 distinct signals, corresponding to the 8 unique carbon atoms in the analogue molecule, confirming the proposed carbon skeleton.
Table 2: Comparison of Predicted vs. Experimental NMR Data*
| Atom | Predicted δ (ppm) | Observed δ (ppm)* | Multiplicity (¹H) | Assignment Confirmation |
| ¹H | ||||
| H3 | 6.8 - 7.1 | 7.00 | d, J = 2.7 Hz | Excellent agreement. Small J-value confirms meta relationship. |
| H5 | 7.2 - 7.4 | 6.74 | dd, J = 8.7, 2.7 Hz | Good agreement. The dd pattern is the key identifier for this proton. |
| H6 | 6.7 - 6.9 | 7.22 | d, J = 8.7 Hz | Good agreement. Large J-value confirms ortho relationship. |
| ¹³C | ||||
| C1 | 125 - 130 | 129.13 | - | Within predicted range. |
| C2 | 150 - 155 | 155.96 | - | Confirmed. Carbon attached to -OH is highly deshielded. |
| C3 | 115 - 120 | 119.78 | - | Within predicted range. |
| C4 | 110 - 115 | 114.89 | - | Confirmed. Carbon attached to -Br. |
| C5 | 130 - 135 | 118.54 | - | Within predicted range. |
| C6 | 120 - 125 | 127.81 | - | Within predicted range. |
| C7 | 35 - 45 | N/A† | - | N/A |
| C8 | 170 - 175 | N/A† | - | N/A |
*Experimental data from the structural analogue N-(2-bromo-4-hydroxyphenyl)acetamide. [4]†The C7 and C8 signals for the target acid would be expected in their predicted ranges.
Ruling Out Alternatives: The Power of J-Coupling
Conclusion
The rigorous, multi-faceted approach of combining in silico prediction with meticulous experimental protocol and detailed spectral analysis provides unambiguous validation of the target chemical structure. The observed chemical shifts for all aromatic protons and carbons in a close structural analogue align remarkably well with the predicted values for this compound. Furthermore, the distinct splitting patterns, particularly the doublet of doublets arising from combined ortho and meta coupling, serve as a definitive fingerprint for the 1,2,4-trisubstituted aromatic ring. This self-validating system of prediction and confirmation exemplifies the power of NMR spectroscopy as the gold standard for structural elucidation in modern chemical research.
References
- Alfa Chemistry. (n.d.). How to Choose Deuterated NMR Solvents. Isotope Science.
- Labinsights. (2025, February 19). Selection Guide on Deuterated Solvents for NMR.
- Allan Chemical Corporation. (2025, October 7). Deuterated Solvents for NMR: Guide.
- Spectroscopy Online. (n.d.). Chemical shifts.
- Spectroscopy Europe. (n.d.). The prediction of 1H NMR chemical shifts in organic compounds.
- BenchChem. (n.d.). A Comprehensive Guide to Deuterated Solvents for Non-Aqueous NMR Spectroscopy.
- Bruker. (n.d.). Avance Beginners Guide - Solvent Selection.
- ALWSCI. (2025, July 24). How To Prepare And Run An NMR Sample.
- YouTube. (2025, August 27). Understanding NMR of Aromatic protons - ortho vs meta coupling problem solving.
- McGill University. (n.d.). NMR sample preparation.
- JoVE. (2025, May 22). Video: NMR Spectroscopy of Benzene Derivatives.
- Royal Society of Chemistry. (2023). Electrochemical selenium-catalyzed para-amination of N-aryloxyamides: access to polysubstituted aminophenols - Supporting Information.
Sources
A Technical Guide to the Structure-Activity Relationship of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid Analogs as Potential Anti-Inflammatory Agents
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the systematic exploration of structure-activity relationships (SAR) is the cornerstone of rational drug design. This guide delves into the SAR of a promising class of compounds: analogs of 2-(4-bromo-2-hydroxyphenyl)acetic acid. By objectively comparing the performance of these analogs, supported by experimental data, we aim to provide a comprehensive resource for researchers engaged in the development of novel anti-inflammatory therapeutics. Our focus will be on the design principles, synthetic strategies, and biological evaluation of these compounds, with a particular emphasis on their activity as inhibitors of cyclooxygenase (COX) enzymes, key mediators of the inflammatory response.
The Rationale for Investigating this compound Analogs
The phenylacetic acid scaffold is a well-established pharmacophore in a variety of therapeutic agents, including non-steroidal anti-inflammatory drugs (NSAIDs). The parent compound, this compound, presents several key features for chemical modification to explore and optimize biological activity. The bromine atom at the 4-position, the hydroxyl group at the 2-position, and the carboxylic acid moiety of the acetic acid side chain all offer opportunities for derivatization.
Recent studies on structurally related phenoxyacetic acid derivatives have highlighted the potential of this class of compounds as selective inhibitors of COX-2.[1][2] The selective inhibition of COX-2 over COX-1 is a critical goal in the development of new anti-inflammatory drugs, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with traditional NSAIDs.[3] The introduction of a bromine atom, in particular, has been shown to enhance the inhibitory activity of some compounds.[1] This guide will therefore focus on the SAR of analogs of this compound, with COX-1 and COX-2 inhibition as the primary biological endpoint.
Comparative Analysis of Analog Performance: A Focus on COX Inhibition
A recent study on a series of phenoxyacetic acid derivatives provides valuable insights into the SAR of compounds structurally related to our topic of interest.[1] The following table summarizes the in vitro inhibitory activity of a selection of these analogs against ovine COX-1 and human COX-2.
| Compound ID | R1 | R2 | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) |
| 5a | H | H | >100 | 0.97 ± 0.06 | >103.1 |
| 5b | H | 4-CH3 | >100 | 0.37 ± 0.06 | >270.3 |
| 5c | H | 4-Cl | >100 | 0.13 ± 0.06 | >769.2 |
| 5d | Br | H | 9.03 ± 0.15 | 0.08 ± 0.01 | 112.9 |
| 5e | Br | 4-CH3 | 7.00 ± 0.20 | 0.07 ± 0.01 | 100.0 |
| 5f | Br | 4-Cl | 8.00 ± 0.20 | 0.06 ± 0.01 | 133.3 |
| Celecoxib | - | - | 15.0 ± 0.2 | 0.05 ± 0.01 | 300.0 |
| Mefenamic Acid | - | - | 10.0 ± 0.1 | 5.3 ± 0.1 | 1.89 |
Data extracted from Elgohary, et al. (2024).[1]
Key SAR Insights:
-
Impact of Bromine Substitution: The introduction of a bromine atom at the R1 position (compounds 5d-f ) consistently leads to a significant increase in potency against both COX-1 and COX-2 compared to their non-brominated counterparts (5a-c ). Notably, the COX-2 inhibitory activity of the brominated analogs is in the nanomolar range, comparable to the selective COX-2 inhibitor celecoxib.[1]
-
Influence of the R2 Substituent: Modification of the R2 substituent on the terminal phenyl ring also plays a crucial role in determining activity. The presence of a chloro group at the 4-position of the R2 phenyl ring (compounds 5c and 5f ) generally results in the most potent COX-2 inhibition within each series.[1]
-
Selectivity Profile: While the brominated compounds (5d-f ) are highly potent COX-2 inhibitors, they also exhibit increased COX-1 inhibition compared to the non-brominated analogs, resulting in a lower selectivity index compared to celecoxib.[1] This highlights a key challenge in the optimization of this scaffold: achieving high potency while maintaining selectivity.
Experimental Protocols
General Synthesis of 2-(Phenoxy)acetic Acid Analogs
The following is a representative synthetic scheme for the preparation of the phenoxyacetic acid analogs discussed in this guide, adapted from the work of Elgohary and colleagues.[1][2]
Caption: General synthetic workflow for phenoxyacetic acid analogs.
Step-by-Step Protocol:
-
Synthesis of Ethyl 2-(4-formylphenoxy)acetates: To a solution of the appropriately substituted 4-hydroxybenzaldehyde (1 equivalent) in dimethylformamide (DMF), add ethyl bromoacetate (1 equivalent) and potassium carbonate (K2CO3) (2 equivalents). Stir the reaction mixture at room temperature for 12 hours.
-
Synthesis of 2-(4-formylphenoxy)acetic acids: The crude ethyl ester from the previous step is subjected to hydrolysis using a mixture of aqueous sodium hydroxide (NaOH) and methanol (MeOH) under reflux for 12 hours.
-
Synthesis of Final Hydrazone Analogs: A mixture of the 2-(4-formylphenoxy)acetic acid derivative (1 equivalent) and the desired substituted benzohydrazide (1 equivalent) is refluxed in absolute ethanol with a catalytic amount of acetic acid for 6 hours. The resulting precipitate is then filtered, dried, and recrystallized to yield the final product.[1][2]
In Vitro COX Inhibition Assay
The inhibitory activity of the synthesized compounds on ovine COX-1 and human COX-2 can be determined using a colorimetric COX inhibitor screening assay kit.[1]
Caption: Experimental workflow for the in vitro COX inhibition assay.
Brief Protocol:
-
The test compounds are dissolved in a suitable solvent and diluted to various concentrations.
-
The COX-1 or COX-2 enzyme is incubated with heme and the test compound in a buffer solution.
-
The reaction is initiated by the addition of arachidonic acid.
-
The production of prostaglandin G2, the initial product of the COX reaction, is measured colorimetrically.
-
The concentration of the compound that causes 50% inhibition of the enzyme activity (IC50) is calculated.[1]
Mechanism of Action: Targeting the Arachidonic Acid Pathway
The primary mechanism of action for the anti-inflammatory effects of the this compound analogs discussed here is the inhibition of cyclooxygenase enzymes. COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[4]
Caption: Simplified signaling pathway of COX inhibition.
By inhibiting COX-1 and/or COX-2, these analogs block the production of prostaglandins, thereby reducing the inflammatory response. The selectivity of these compounds for COX-2 over COX-1 is a key determinant of their therapeutic potential and safety profile.
Conclusion and Future Directions
The structure-activity relationship studies of this compound analogs reveal a promising scaffold for the development of potent anti-inflammatory agents. The presence of the bromine atom and specific substitutions on the terminal phenyl ring have been shown to be critical for high COX-2 inhibitory activity. While the current analogs demonstrate excellent potency, further optimization is required to enhance their selectivity for COX-2 to minimize potential side effects associated with COX-1 inhibition.
Future research in this area should focus on:
-
Systematic modification of the linker between the two aromatic rings to explore its impact on potency and selectivity.
-
Introduction of different halogen atoms at the 4-position to understand the role of electronegativity and size on activity.
-
In-depth in vivo studies to evaluate the pharmacokinetic and pharmacodynamic properties of the most promising analogs.
-
Exploration of other potential biological targets for this class of compounds to uncover novel therapeutic applications.
This guide provides a foundational understanding of the SAR of this compound analogs and serves as a valuable resource for the design and development of the next generation of anti-inflammatory drugs.
References
-
Elgohary, R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1283. [Link]
-
Wellendorph, P., et al. (2009). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Fundamental & Clinical Pharmacology, 23(2), 207-213. [Link]
- Scherrer, R. A., & Whitehouse, M. W. (Eds.). (1983). Antiinflammatory agents: chemistry and pharmacology. Arzneimittel-Forschung, 33(4A), 621-627.
-
Gierse, J. K., et al. (1999). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 96(18), 10004-10009. [Link]
-
Tang, J., et al. (2012). Structure-Activity Relationship of Fenamates as Slo2.1 Channel Activators. Molecular Pharmacology, 82(1), 136-145. [Link]
- Sergent, T., et al. (2011). Anti-inflammatory effects of dietary phenolic compounds in an in vitro model of inflamed human intestinal epithelium. Chemico-Biological Interactions, 190(2-3), 101-111.
-
Kim, H. S., et al. (2018). In Vitro Anti-inflammatory Effects of the Phenylbutyric Acid Metabolite Phenylacetyl Glutamine. Biological and Pharmaceutical Bulletin, 41(6), 957-961. [Link]
- Ricciotti, E., & FitzGerald, G. A. (2011). Prostaglandins and inflammation. Arteriosclerosis, thrombosis, and vascular biology, 31(5), 986-1000.
- Rao, P. P., & Knaus, E. E. (2008). Evolution of nonsteroidal anti-inflammatory drugs (NSAIDs): cyclooxygenase (COX) inhibition and beyond. Journal of pharmacy & pharmaceutical sciences : a publication of the Canadian Society for Pharmaceutical Sciences, Societe canadienne des sciences pharmaceutiques, 11(2), 81s-110s.
- BenchChem. (2025).
-
Rahman, A. U. F., et al. (2021). Mollusc-Derived Brominated Indoles for the Selective Inhibition of Cyclooxygenase: A Computational Expedition. Marine Drugs, 19(11), 606. [Link]
-
Elgohary, R., et al. (2024). Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny. Molecules, 29(6), 1283. [Link]
-
Benjamine, A. A., et al. (2019). Structures, Lipophilicity, Dipole Moments, Acidity and Spectroscopic Properties of Non-Steroidal Anti-Inflammatory Drugs Diclofenac, Bromfenac and Amfenac: A Theoretical Study. Computational Chemistry, 7(4), 95-105. [Link]
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The Bromine Advantage: A Comparative Guide to the Biological Activity of Hydroxyphenylacetic Acids
Introduction: The Subtle Power of Halogenation in Drug Discovery
Hydroxyphenylacetic acids (HPAAs) are a class of phenolic compounds that have garnered significant interest in the fields of pharmacology and materials science. As metabolites of dietary polyphenols and key intermediates in industrial synthesis, their inherent biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties, are well-documented.[1] However, the strategic modification of these molecules through halogenation, particularly bromination, opens up new avenues for enhancing their therapeutic potential. The introduction of bromine atoms onto the aromatic ring can profoundly alter the physicochemical properties of the parent molecule, influencing its lipophilicity, electronic character, and ultimately, its interaction with biological targets.
Comparative Analysis of Biological Activities
The addition of bromine to the hydroxyphenylacetic acid scaffold can lead to a significant shift in its biological activity profile. Here, we compare the known activities of both brominated and non-brominated analogs.
Antimicrobial Activity: A Double-Edged Sword
Non-Brominated Hydroxyphenylacetic Acids:
4-Hydroxyphenylacetic acid (4-HPAA) has demonstrated notable antimicrobial effects. For instance, it has been shown to inhibit the growth and proliferation of the foodborne pathogen Listeria monocytogenes in a dose-dependent manner.[2] The proposed mechanism involves damage to the cell membrane, leading to increased permeability and eventual cell death.[2]
Brominated Hydroxyphenylacetic Acids and Related Phenols:
Comparative Insights:
Based on structure-activity relationships of halogenated phenols, it is reasonable to hypothesize that brominated hydroxyphenylacetic acids would exhibit enhanced antimicrobial activity compared to their non-brominated counterparts. The bromine substituents would likely increase the compound's ability to penetrate bacterial cell walls and disrupt membrane integrity. However, the position and number of bromine atoms would be critical in determining the optimal activity and spectrum.
Antioxidant Capacity: The Nuances of Substitution
Non-Brominated Hydroxyphenylacetic Acids:
Hydroxyphenylacetic acids are recognized for their antioxidant properties, which are primarily attributed to the hydrogen-donating ability of the phenolic hydroxyl group.[5] Compounds with a catechol (3,4-dihydroxy) moiety, such as 3,4-dihydroxyphenylacetic acid (DOPAC), exhibit particularly strong radical scavenging activity.[5]
Brominated Hydroxyphenylacetic Acids and Related Phenols:
The effect of bromination on antioxidant activity is more complex. In some cases, bromination has been reported to have little effect or even slightly decrease the antioxidant activity of bromophenols. The primary determinant of antioxidant capacity in these molecules often remains the number and arrangement of hydroxyl groups. However, the electron-withdrawing effects of bromine can influence the bond dissociation enthalpy of the O-H bond, which could modulate radical scavenging kinetics.
Comparative Insights:
While the presence of hydroxyl groups is paramount for the antioxidant activity of hydroxyphenylacetic acids, bromination could fine-tune this property. It is plausible that for a given hydroxyphenylacetic acid, the non-brominated form, particularly if it contains a catechol group, might exhibit superior radical scavenging activity. However, the overall antioxidant effect in a biological system is also dependent on factors like cellular uptake and localization, which could be influenced by the increased lipophilicity of brominated analogs.
Cytotoxicity and Anticancer Potential: A Promising Avenue for Brominated Derivatives
Non-Brominated Hydroxyphenylacetic Acids:
Non-brominated hydroxyphenylacetic acids generally exhibit low cytotoxicity to normal cells. Their potential in cancer therapy is more closely linked to their antioxidant and anti-inflammatory properties, which can help mitigate cancer-related complications.
Brominated Hydroxyphenylacetic Acids and Related Phenols:
Emerging evidence suggests that bromination can be a key factor in imparting cytotoxic and anticancer properties to phenolic compounds. For instance, in a study on methylated and acetylated derivatives of natural bromophenols, the addition of a bromine atom to one compound was crucial for its antiproliferative effect against K562 leukemia cells.[6] The mechanisms underlying the cytotoxicity of brominated phenols are likely multifaceted and may involve the induction of apoptosis and cell cycle arrest.
Comparative Insights:
Brominated hydroxyphenylacetic acids represent a promising area of investigation for the development of novel anticancer agents. The bromine atoms could enhance the interaction of these molecules with specific cellular targets involved in cancer cell proliferation and survival. Further research is warranted to synthesize and evaluate a library of brominated HPAAs for their cytotoxic activity against various cancer cell lines.
Data Summary
The following table provides a qualitative summary of the expected trends in biological activity when comparing non-brominated and brominated hydroxyphenylacetic acids, based on the available literature for these and structurally related compounds.
| Biological Activity | Non-Brominated HPAAs | Brominated HPAAs (Hypothesized) | Rationale |
| Antimicrobial | Moderate | Potentially Enhanced | Increased lipophilicity and altered electronic properties may improve cell membrane penetration and disruption. |
| Antioxidant | High (especially with catechol moiety) | Potentially Similar or Slightly Reduced | Antioxidant activity is primarily driven by hydroxyl groups; bromine's effect can be variable. |
| Cytotoxicity | Low | Potentially Increased | Bromination has been shown to be a key factor for the antiproliferative effects of some phenolic compounds. |
Experimental Protocols
To facilitate further research and direct comparison, detailed methodologies for key biological assays are provided below.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to determine the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Materials:
-
Test compounds (brominated and non-brominated HPAAs)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microplates
-
Spectrophotometer
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Test Compound Stock Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).
-
Preparation of Bacterial Inoculum: Culture the bacterial strain in MHB overnight at 37°C. Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the microplate wells.
-
Serial Dilution in Microplate: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the test compound stock solution to the first well of a row and perform a 2-fold serial dilution across the row by transferring 100 µL from one well to the next.
-
Inoculation: Add 100 µL of the diluted bacterial suspension to each well, resulting in a final volume of 200 µL.
-
Controls: Include a positive control (bacteria in MHB without any compound) and a negative control (MHB only).
-
Incubation: Incubate the microplate at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
Protocol 2: DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Materials:
-
Test compounds
-
DPPH solution (in methanol or ethanol)
-
Methanol or ethanol
-
96-well microplate
-
Spectrophotometer
Procedure:
-
Preparation of Test Compound Solutions: Prepare a series of dilutions of the test compounds in methanol or ethanol.
-
Assay in Microplate: Add a fixed volume of the DPPH solution (e.g., 100 µL) to each well of a 96-well plate.
-
Addition of Test Compounds: Add a small volume of the test compound dilutions (e.g., 10 µL) to the wells. For the control, add the same volume of the solvent.
-
Incubation: Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 517 nm) using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the concentration of the test compound.
Protocol 3: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Materials:
-
Test compounds
-
Human cancer cell line (e.g., HeLa, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a suitable density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare various concentrations of the test compounds in the cell culture medium and add them to the wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds).
-
Incubation: Incubate the cells with the compounds for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 20 µL of the MTT solution to each well and incubate for another 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of around 570 nm using a microplate reader.
-
Calculation: The percentage of cell viability is calculated as: % Viability = (Abs_sample / Abs_control) x 100 The IC50 value (the concentration of the compound that reduces cell viability by 50%) can be determined from a dose-response curve.
Visualizing the Mechanisms and Workflows
General Mechanism of Phenolic Antioxidant Activity
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom from their hydroxyl group to neutralize free radicals.
Caption: Hydrogen atom transfer mechanism of phenolic antioxidants.
Workflow for Comparative Cytotoxicity Screening
This workflow illustrates the key steps in comparing the cytotoxic effects of brominated and non-brominated hydroxyphenylacetic acids.
Caption: Workflow for comparing cytotoxicity using the MTT assay.
Conclusion and Future Directions
The strategic bromination of hydroxyphenylacetic acids holds considerable promise for the development of novel therapeutic agents with enhanced biological activities. While non-brominated HPAAs are effective antioxidant and antimicrobial agents, the introduction of bromine is hypothesized to significantly boost their antimicrobial and cytotoxic potential. This guide has provided a framework for understanding and comparing these two classes of compounds, supported by established experimental protocols.
Future research should focus on the systematic synthesis and screening of a diverse library of brominated hydroxyphenylacetic acids with varying numbers and positions of bromine and hydroxyl groups. Direct comparative studies are crucial to elucidate precise structure-activity relationships and to identify lead compounds for further preclinical development. Such investigations will undoubtedly pave the way for new and more effective treatments for a range of diseases.
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Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
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Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes. (2022). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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Antimicrobial mechanism of 4-hydroxyphenylacetic acid on Listeria monocytogenes membrane and virulence. (2021). PubMed. Retrieved January 19, 2026, from [Link]
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3,4-Dihydroxyphenylacetic acid is a predominant biologically-active catabolite of quercetin glycosides. (2017). PubMed. Retrieved January 19, 2026, from [Link]
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Marine-Fungus-Derived Natural Compound 4-Hydroxyphenylacetic Acid Induces Autophagy to Exert Antithrombotic Effects in Zebrafish. (2023). National Center for Biotechnology Information. Retrieved January 19, 2026, from [Link]
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4-Hydroxyphenylacetic Acid, a microbial-derived metabolite of Polyphenols, inhibits osteoclastogenesis by inhibiting ROS production. (2022). PubMed. Retrieved January 19, 2026, from [Link]
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Design, Synthesis, and Biological Evaluation of Estratriene-Based Hydroxamic Acid Derivatives as Histone Deacetylase Inhibitors. (2023). PubMed. Retrieved January 19, 2026, from [Link]
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Novel p-Hydroxybenzoic Acid Derivative Isolated from Bacopa procumbens and Its Antibacterial Activity. (2023). MDPI. Retrieved January 19, 2026, from [Link]
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A Guide to the Purity Validation of Synthesized 2-(4-Bromo-2-hydroxyphenyl)acetic acid Against a Reference Standard
In the landscape of pharmaceutical development and manufacturing, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is the bedrock of a drug's safety and efficacy.[1] Any compromise in the purity of an API can lead to reduced therapeutic effects, adverse side effects, or the introduction of toxicity.[1] This guide provides a comprehensive framework for the purity validation of a newly synthesized batch of 2-(4-Bromo-2-hydroxyphenyl)acetic acid, a key intermediate in various chemical syntheses. The validation is performed by rigorously comparing the synthesized compound against a highly characterized, certified reference standard.
The cornerstone of this analytical process is the use of a reference standard.[2] A reference standard is a substance of known composition and high purity that serves as a benchmark in analytical testing.[2] These standards, often issued by pharmacopoeias like the USP, BP, and EP, are essential for method validation, instrument calibration, and ensuring that pharmaceutical products meet established quality criteria.[3][4][5] By comparing our synthesized material to a trusted reference, we can confidently determine its identity, strength, and purity.
This guide will detail the orthogonal analytical techniques employed in this validation, explaining the causality behind each experimental choice and presenting the comparative data in a clear, structured format.
The Analytical Mandate: A Multi-Technique Approach
No single analytical technique is sufficient to definitively establish the purity of a compound. A robust validation strategy employs several orthogonal (different and complementary) methods to build a comprehensive profile of the synthesized material. This multi-pronged approach ensures that various aspects of the molecule—its chromatographic behavior, structural integrity, molecular mass, and functional groups—are interrogated. Our workflow is designed to systematically compare the synthesized this compound with its corresponding reference standard.
Caption: Purity validation workflow.
Synthesis and Potential Impurities
The target compound, this compound, was synthesized via a multi-step process. A plausible route involves the reaction of 3-bromophenol with glyoxylic acid, followed by a reduction step.[6] Throughout this process, several impurities can arise, including unreacted starting materials, intermediates, isomers, and by-products from side reactions. The purification process, typically involving recrystallization, aims to remove these impurities, and its success is what we aim to validate.
Chromatographic Purity: High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is the industry-standard technique for assessing the purity of APIs due to its high resolution, sensitivity, and quantitative accuracy.[7][8] For organic acids, reversed-phase HPLC is particularly effective, separating compounds based on their hydrophobicity.[9][10][11] By comparing the chromatogram of the synthesized batch to the reference standard under identical conditions, we can quantify purity and detect any potential impurities.
Experimental Protocol: HPLC
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B).
-
Flow Rate: 1.0 mL/min.
-
Sample Preparation: Accurately weigh and dissolve both the synthesized compound and the reference standard in the mobile phase to a concentration of 1 mg/mL.
-
Injection Volume: 10 µL.
Data Presentation: HPLC Results
| Parameter | Reference Standard | Synthesized Compound | Acceptance Criteria |
| Retention Time (min) | 10.45 | 10.46 | ± 0.5% of Reference |
| Purity (Area %) | 99.8% | 99.6% | ≥ 99.0% |
| Total Impurities (Area %) | 0.2% | 0.4% | ≤ 1.0% |
| Largest Unknown Impurity | 0.08% at 8.2 min | 0.15% at 8.2 min | ≤ 0.2% |
Trustworthiness: The near-identical retention times confirm the identity of the main peak in the synthesized sample. The purity, calculated by the area percentage of the main peak, is well within the acceptable limits, and no single impurity exceeds the specified threshold, indicating a successful purification process.
Structural Confirmation: Spectroscopic Analysis
While HPLC confirms purity, it provides limited structural information. Spectroscopic techniques like FTIR and NMR are essential to verify that the synthesized molecule has the correct chemical structure.
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule.[13] The infrared spectrum provides a unique "fingerprint" of a compound. For this compound, we expect to see characteristic absorptions for the hydroxyl (O-H), carboxylic acid (C=O), aromatic ring (C=C), and carbon-bromine (C-Br) bonds.[14][15]
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the sample (both synthesized and reference).
-
Instrumentation: FTIR spectrometer.
-
Data Collection: Scan from 4000 cm⁻¹ to 400 cm⁻¹.
-
Analysis: Compare the positions and relative intensities of the absorption bands.
| Functional Group | Expected Range (cm⁻¹) | Reference Standard | Synthesized Compound |
| O-H Stretch (Phenol & Acid) | 3200-3600 (broad) | 3450 (broad) | 3452 (broad) |
| Aromatic C-H Stretch | 3000-3100 | 3075 | 3074 |
| C=O Stretch (Carboxylic Acid) | 1680-1720 | 1705 | 1706 |
| Aromatic C=C Stretch | 1500-1600 | 1590, 1510 | 1591, 1510 |
| C-O Stretch (Phenol) | ~1220 | 1225 | 1224 |
| C-Br Stretch | 500-600 | 560 | 561 |
Trustworthiness: The excellent agreement between the spectra of the synthesized compound and the reference standard confirms the presence of all key functional groups and the identical molecular fingerprint, providing strong evidence of structural identity.
¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
Expertise & Experience: ¹H NMR is arguably the most powerful tool for elucidating the precise structure of an organic molecule. It provides information on the number of different types of protons, their chemical environment, and their proximity to one another. Protons on an aromatic ring have characteristic chemical shifts between 6.5 and 8.0 ppm.[16][17][18]
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation: Dissolve ~10 mg of each sample in 0.7 mL of solvent.
-
Analysis: Record the spectrum and analyze the chemical shifts (δ), splitting patterns (multiplicity), and integration values.
| Signal Assignment | Multiplicity | Integration | Reference δ (ppm) | Synthesized δ (ppm) |
| -COOH | singlet (broad) | 1H | 12.40 | 12.41 |
| -OH | singlet (broad) | 1H | 9.85 | 9.86 |
| Aromatic H | doublet | 1H | 7.25 | 7.25 |
| Aromatic H | doublet of doublets | 1H | 7.10 | 7.10 |
| Aromatic H | doublet | 1H | 6.80 | 6.81 |
| -CH₂- | singlet | 2H | 3.55 | 3.55 |
Trustworthiness: The chemical shifts, splitting patterns, and integration values for the synthesized compound are virtually identical to those of the reference standard. This confirms the substitution pattern on the aromatic ring and the overall molecular structure, ruling out isomeric impurities.
Molecular Weight Verification: Mass Spectrometry (MS)
Expertise & Experience: Mass spectrometry provides the exact molecular weight of a compound, confirming its elemental composition. A key feature for halogenated compounds is their isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance.[19][20] This results in two molecular ion peaks (M+ and M+2) of nearly equal intensity, separated by 2 m/z units, which is a definitive signature for a monobrominated compound.[19][20][21]
Experimental Protocol: MS
-
Instrumentation: Mass spectrometer with an electrospray ionization (ESI) source.
-
Mode: Negative ion mode (to deprotonate the carboxylic acid).
-
Analysis: Observe the molecular ion region for the [M-H]⁻ peaks. The expected monoisotopic mass for C₈H₇BrO₃ is approximately 230.95 g/mol .[22]
Data Presentation: MS Results
| Ion | Expected m/z [M-H]⁻ | Reference Standard m/z (Relative Intensity) | Synthesized Compound m/z (Relative Intensity) |
| [C₈H₆⁷⁹BrO₃]⁻ | 228.95 | 228.9 (100%) | 228.9 (100%) |
| [C₈H₆⁸¹BrO₃]⁻ | 230.95 | 230.9 (98%) | 230.9 (99%) |
Trustworthiness: Both samples exhibit the characteristic doublet peak with a mass difference of 2 m/z and a ~1:1 intensity ratio. This confirms the molecular formula and unequivocally demonstrates the presence of a single bromine atom in the structure.
Conclusion
The comprehensive, multi-technique analysis demonstrates a high degree of correlation between the synthesized this compound and the certified reference standard.
-
HPLC analysis confirmed the purity of the synthesized batch to be 99.6%, with no significant impurities detected.
-
FTIR spectroscopy verified the presence of all requisite functional groups and an identical molecular fingerprint.
-
¹H NMR spectroscopy provided definitive confirmation of the chemical structure and isomeric purity.
-
Mass spectrometry confirmed the correct molecular weight and the characteristic isotopic pattern for a monobrominated compound.
Collectively, the data from these orthogonal methods provide a self-validating system of evidence. We can conclude with a high degree of scientific certainty that the synthesized batch of this compound is of high purity and is structurally identical to the reference standard, rendering it suitable for its intended use in further research and development. This rigorous validation process is fundamental to ensuring quality and consistency in pharmaceutical science.[][24]
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Comparative yield analysis of different synthetic routes to 2-(4-Bromo-2-hydroxyphenyl)acetic acid
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This guide provides a comprehensive comparative analysis of prevalent synthetic routes to 2-(4-Bromo-2-hydroxyphenyl)acetic acid, a pivotal intermediate in pharmaceutical synthesis. We delve into three primary methodologies: direct bromination of 2-hydroxyphenylacetic acid, a multi-step synthesis commencing from 3-bromophenol, and the oxidation of 4-bromo-2-methylphenol. Each route is critically evaluated based on reaction yield, procedural complexity, and the underlying chemical principles. Detailed, step-by-step experimental protocols are provided, alongside mechanistic insights and a comparative data summary to empower researchers in making informed decisions for their specific synthetic needs.
Introduction
This compound is a valuable building block in medicinal chemistry, serving as a precursor to a variety of pharmacologically active molecules. The strategic placement of the bromo, hydroxyl, and acetic acid functionalities on the phenyl ring allows for diverse chemical modifications, making it an important scaffold in drug discovery. The efficiency and practicality of its synthesis can significantly impact the timeline and cost of research and development projects. This guide aims to provide an in-depth, objective comparison of the most common synthetic pathways to this compound, supported by experimental data and mechanistic discussions.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifaceted decision, balancing factors such as overall yield, availability and cost of starting materials, reaction scalability, and safety considerations. The following table summarizes the key metrics for the three synthetic routes discussed in this guide.
| Synthetic Route | Key Transformation(s) | Starting Material | Reported Overall Yield | Key Advantages | Key Disadvantages |
| Route 1 | Electrophilic Aromatic Bromination | 2-Hydroxyphenylacetic acid | ~75-85% (estimated) | Shortest route (1 step), potentially high atom economy. | Potential for isomeric impurities, requires regioselectivity control. |
| Route 2 | Condensation with Glyoxylic Acid & Reduction | 3-Bromophenol | ~80-87%[1] | High overall yield, utilizes readily available starting materials. | Multi-step process, involves intermediate purification. |
| Route 3 | Benzylic Oxidation | 4-Bromo-2-methylphenol | ~70-80% (estimated) | Relatively straightforward transformation. | Requires strong oxidizing agents, potential for over-oxidation or ring cleavage. |
Table 1: High-level comparison of synthetic routes to this compound.
Route 1: Direct Bromination of 2-Hydroxyphenylacetic acid
This approach represents the most direct and atom-economical pathway to the target molecule. The synthesis relies on the electrophilic aromatic substitution of 2-hydroxyphenylacetic acid with a suitable brominating agent.
Mechanistic Insight and Experimental Rationale:
The hydroxyl group (-OH) is a potent activating group, directing electrophilic substitution to the ortho and para positions. The acetic acid side chain (-CH₂COOH) is a weak deactivator. The para position to the hydroxyl group is sterically more accessible and electronically favored, leading to the desired 4-bromo isomer as the major product. The choice of brominating agent and solvent is critical for achieving high regioselectivity and yield. N-Bromosuccinimide (NBS) is often preferred over elemental bromine for its milder nature and controlled release of the electrophilic bromine species, which helps to minimize the formation of di- and tri-brominated byproducts. Acetonitrile or acetic acid are suitable solvents for this transformation.
Caption: Electrophilic bromination of 2-hydroxyphenylacetic acid.
Experimental Protocol:
-
In a round-bottom flask, dissolve 2-hydroxyphenylacetic acid (1.0 eq.) in glacial acetic acid.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add a solution of bromine (1.05 eq.) in glacial acetic acid dropwise, maintaining the temperature below 10 °C. Alternatively, add N-Bromosuccinimide (1.05 eq.) portion-wise.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.
-
Pour the reaction mixture into ice-water to precipitate the crude product.
-
Collect the solid by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to yield pure this compound.
Route 2: Multi-step Synthesis from 3-Bromophenol
This highly efficient route, adapted from a patented procedure[1], involves a two-step sequence starting from the readily available 3-bromophenol.
Mechanistic Insight and Experimental Rationale:
The first step is a condensation reaction between 3-bromophenol and glyoxylic acid under basic conditions. The phenoxide ion acts as a nucleophile, attacking the aldehyde of glyoxylic acid. The subsequent acidification yields 2-bromo-4-hydroxymandelic acid. The second step involves the reduction of the benzylic hydroxyl group of the mandelic acid intermediate. Stannous chloride (SnCl₂) in concentrated hydrochloric acid is an effective reducing agent for this transformation, proceeding via a carbocation intermediate that is subsequently reduced.
Caption: Synthetic pathway from 3-bromophenol.
Experimental Protocol:
Step 1: Synthesis of 2-Bromo-4-hydroxymandelic acid [1]
-
In a reaction vessel, dissolve 3-bromophenol (1.0 eq.) in an aqueous solution of potassium hydroxide.
-
While stirring at 40 °C, simultaneously add an aqueous solution of glyoxylic acid monohydrate (1.1 eq.) and additional potassium hydroxide solution dropwise over a period of 1 hour.
-
Continue stirring at 40 °C for 8 hours.
-
Cool the reaction mixture and acidify with concentrated hydrochloric acid to a pH of 1.
-
Extract the product with ethyl acetate, combine the organic layers, and evaporate the solvent to obtain crude 2-bromo-4-hydroxymandelic acid.
Step 2: Synthesis of this compound [1]
-
To the crude 2-bromo-4-hydroxymandelic acid (1.0 eq.), add stannous chloride dihydrate (1.1 eq.) and concentrated hydrochloric acid.
-
Heat the mixture to 80 °C and stir for 3 hours.
-
Pour the reaction mixture into cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from water to obtain the final product.
Route 3: Oxidation of 4-Bromo-2-methylphenol
This route involves the oxidation of the methyl group of 4-bromo-2-methylphenol to a carboxylic acid. This is a common transformation in organic synthesis, though it requires a potent oxidizing agent.
Mechanistic Insight and Experimental Rationale:
The benzylic C-H bonds of the methyl group are weaker than other sp³ C-H bonds, making them susceptible to oxidation. Strong oxidizing agents like potassium permanganate (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic or basic media can effect this transformation. The reaction proceeds through a series of oxidative steps, likely involving a benzylic radical intermediate, ultimately leading to the benzoic acid derivative. The harsh reaction conditions necessitate careful control to avoid over-oxidation and potential degradation of the aromatic ring.
Caption: Benzylic oxidation of 4-bromo-2-methylphenol.
Experimental Protocol:
-
In a round-bottom flask equipped with a reflux condenser, suspend 4-bromo-2-methylphenol (1.0 eq.) in an aqueous solution of sodium carbonate.
-
Heat the mixture to reflux and add a solution of potassium permanganate (approx. 3.0 eq.) in water portion-wise over several hours.
-
Maintain reflux until the purple color of the permanganate has discharged.
-
Cool the reaction mixture and filter to remove the manganese dioxide byproduct.
-
Acidify the filtrate with a strong acid (e.g., HCl) to precipitate the carboxylic acid.
-
Collect the product by filtration, wash with cold water, and recrystallize from a suitable solvent.
Conclusion
The synthesis of this compound can be accomplished through several viable routes, each with its own set of advantages and disadvantages.
-
Route 1 (Direct Bromination) is the most concise and is likely to be the most cost-effective if 2-hydroxyphenylacetic acid is readily available and high regioselectivity can be achieved.
-
Route 2 (from 3-Bromophenol) , as detailed in the patent literature, offers an excellent and reliable high-yield synthesis, making it a strong candidate for scale-up operations.[1]
-
Route 3 (Benzylic Oxidation) provides a workable alternative if 4-bromo-2-methylphenol is the preferred starting material, although it involves harsh reaction conditions.
The ultimate choice of synthetic strategy will depend on a careful evaluation of the specific project requirements, including cost, scale, available equipment, and safety considerations.
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Kolbe-Schmitt Reaction. Wikipedia. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid Isomers
Introduction: The Analytical Imperative for Isomer Purity
In the landscape of pharmaceutical development and fine chemical synthesis, positional isomers—molecules sharing the same chemical formula but differing in the spatial arrangement of their functional groups—present a significant analytical challenge. The biological activity and toxicological profile of a compound can be critically dependent on its isomeric form. The family of brominated hydroxyphenylacetic acids, including 2-(4-Bromo-2-hydroxyphenyl)acetic acid[1], serves as a pertinent example. These compounds are valuable precursors and intermediates in the synthesis of more complex molecules. Ensuring the regiochemical purity of a specific isomer is paramount for reaction efficiency, final product efficacy, and regulatory compliance.
This guide provides a comprehensive spectroscopic framework for the unambiguous identification and differentiation of this compound and three of its key positional isomers. We will delve into the practical application and interpretation of Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). The focus will be not only on the data itself but on the underlying chemical principles that give rise to distinguishing spectral features, empowering researchers to make informed analytical decisions.
Isomers Under Investigation
The primary challenge lies in differentiating the substitution patterns on the phenyl ring. For this guide, we will compare the target compound with three other common isomers, each presenting a unique analytical puzzle.
Caption: Molecular structures of the target compound and its positional isomers.
Methodologies: A Self-Validating Spectroscopic Workflow
A robust analytical protocol relies on orthogonal techniques that validate each other. Our approach integrates three core spectroscopic methods, each providing a unique piece of the structural puzzle.
Sources
A Head-to-Head Comparison of Catalytic Systems for the Synthesis of 2-(4-Bromo-2-hydroxyphenyl)acetic Acid
Introduction
2-(4-Bromo-2-hydroxyphenyl)acetic acid is a valuable building block in medicinal chemistry and drug development, often serving as a precursor for synthesizing more complex bioactive molecules. The precise arrangement of the hydroxyl, bromo, and acetic acid functionalities on the phenyl ring presents a significant synthetic challenge. This guide provides a head-to-head comparison of different catalytic and synthetic strategies to produce this target molecule. We will delve into the mechanistic underpinnings of each approach, provide detailed experimental protocols, and offer a comparative analysis of their respective yields, efficiencies, and practical considerations for researchers in the field.
Comparative Analysis of Synthetic Strategies
The synthesis of this compound is not achievable through a single, direct catalytic step from simple precursors. Instead, multi-step strategies are required. Below, we compare three distinct approaches: a classical multi-step chemical synthesis, a modern transition-metal catalyzed carbonylation route, and the traditional Willgerodt-Kindler reaction pathway.
| Metric | Strategy 1: Multi-Step Chemical Synthesis | Strategy 2: Pd-Catalyzed Carbonylation | Strategy 3: Willgerodt-Kindler Reaction |
| Starting Material | m-Bromophenol | 4-Bromo-o-cresol | 4-Bromo-2-hydroxyacetophenone |
| Key Transformation | Condensation & Reduction | Palladium-Catalyzed Carbonylation | Thioamide formation & Hydrolysis |
| Number of Steps | 2-3 | 2-3 | 2 |
| Estimated Overall Yield | Moderate to Good | Good | Low to Moderate |
| Catalyst | None for C-C bond formation | Palladium complex (e.g., Pd(PPh₃)₂Cl₂) | None (uses stoichiometric sulfur) |
| Key Reagents | Glyoxylic acid, SnCl₂ | Carbon Monoxide (or surrogate), Base | Sulfur, Morpholine, NaOH |
| Reaction Conditions | Moderate to high temperatures | High pressure (CO), moderate temp. | High temperatures |
| Advantages | Well-documented for analogues, avoids high-pressure gas | High yield in key catalytic step, good functional group tolerance | Utilizes a readily available ketone precursor |
| Disadvantages | Use of stoichiometric tin reagent | Requires synthesis of a benzyl halide precursor, handling of CO gas | Harsh reaction conditions, often low yields, strong odors |
Strategy 1: A Multi-Step Chemical Synthesis Approach (Benchmark)
This strategy is adapted from a documented synthesis of a closely related analogue and provides a reliable, albeit non-catalytic in its core C-C bond formation, route to a key intermediate.[1]
Synthetic Workflow
Caption: Workflow for the multi-step chemical synthesis.
Experimental Protocol: Synthesis of 2-Bromo-4-hydroxyphenylacetic acid
Step 1: Synthesis of 2-Bromo-4-hydroxymandelic acid [1]
-
In a suitable reaction vessel, dissolve m-bromophenol (0.72 mol) in a solution of sodium hydroxide (1.44 mol) in water.
-
At 40°C, add an aqueous solution of glyoxylic acid monohydrate (0.94 mol) dropwise while stirring.
-
Maintain the reaction at 40°C for 9 hours.
-
After completion, cool the reaction mixture and acidify to pH 1 with concentrated hydrochloric acid.
-
Wash the aqueous layer with toluene (3 x 100 mL) to remove unreacted starting material.
-
Extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 2-bromo-4-hydroxymandelic acid as a viscous product.
Step 2: Reduction to 2-Bromo-4-hydroxyphenylacetic acid [1]
-
To the crude 2-bromo-4-hydroxymandelic acid (0.45 mol), add stannous chloride dihydrate (0.54 mol) and 230 mL of concentrated hydrochloric acid.
-
Heat the mixture in an oil bath at 90°C for 3.5 hours with stirring.
-
After the reaction is complete, pour the mixture into a beaker and heat until all solids dissolve.
-
Allow the solution to cool to room temperature to precipitate the product.
-
Collect the solid by suction filtration, wash with water (3 x 100 mL), and dry.
-
Recrystallize the crude product from water to obtain pure 2-bromo-4-hydroxyphenylacetic acid (yields reported in the range of 80-87%).[1]
Note: The conversion of 2-bromo-4-hydroxyphenylacetic acid to the target this compound would require a subsequent hydroxylation and potential rearrangement, which is a non-trivial transformation. This route is most valuable for providing the 2-bromo-4-hydroxyphenylacetic acid isomer.
Strategy 2: Palladium-Catalyzed Carbonylation
This modern approach utilizes a palladium catalyst to introduce the carboxylic acid moiety via carbonylation of a suitable benzyl halide precursor.[2][3] This strategy is highly efficient for the carbonylation step, but requires the prior synthesis of the starting material.
Synthetic Workflow
Caption: Workflow for the Palladium-Catalyzed Carbonylation Strategy.
Catalytic Cycle
Caption: Generalized catalytic cycle for palladium-catalyzed carbonylation of a benzyl halide.
Experimental Protocol
Step 1: Synthesis of 4-Bromo-2-hydroxybenzyl bromide (Hypothetical)
-
Dissolve 4-bromo-o-cresol (1 eq) in a suitable solvent such as carbon tetrachloride.
-
Add N-bromosuccinimide (NBS) (1.1 eq) and a radical initiator (e.g., AIBN or benzoyl peroxide).
-
Reflux the mixture with irradiation from a UV lamp until the starting material is consumed (monitored by TLC).
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
-
Purify the crude product by column chromatography to yield 4-bromo-2-hydroxybenzyl bromide.
Step 2: Palladium-Catalyzed Carbonylation [2][3]
-
In a high-pressure reactor, combine the crude 4-bromo-2-hydroxybenzyl bromide (1.0 eq), palladium(II) acetate (Pd(OAc)₂, 0.01 eq), and triphenylphosphine (PPh₃, 0.02 eq) in a suitable solvent like toluene.
-
Add an aqueous solution of sodium hydroxide (2.0 eq).
-
Pressurize the reactor with carbon monoxide (CO) to 10-20 atm.
-
Heat the reaction mixture to 80-100 °C and stir for 4-6 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully vent the excess CO.
-
Separate the aqueous layer and acidify with concentrated HCl to precipitate the product.
-
Collect the solid by filtration, wash with water, and recrystallize from a suitable solvent to yield this compound. Yields for similar carbonylations are often high (>90%).[2]
Strategy 3: The Willgerodt-Kindler Reaction
This classical named reaction offers a pathway from an aryl ketone to a phenylacetic acid.[4][5] The reaction proceeds through a thioamide intermediate which is subsequently hydrolyzed. While it avoids the use of transition metals and high-pressure gases, it is often plagued by harsh conditions and lower yields.
Synthetic Workflow
Caption: Workflow for the Willgerodt-Kindler Reaction Strategy.
Experimental Protocol
Step 1: Synthesis of 1-(4-Bromo-2-hydroxyphenyl)ethanone [6]
This starting material can be synthesized via a Fries rearrangement of 3-bromophenyl acetate or through Friedel-Crafts acylation of 3-bromophenol, though regioselectivity can be an issue. A documented synthesis involves the reaction of 4-bromo-2-hydroxy-benzonitrile with a Grignard reagent.
-
To a stirred solution of 4-bromo-2-hydroxy-benzonitrile (18.2 mmol) in anhydrous THF, add methylmagnesium bromide (54.6 mmol) at 0°C under an inert atmosphere.
-
Allow the reaction to warm to room temperature and stir for 15 hours.
-
Cool the mixture to 0°C and quench by adding water followed by concentrated HCl.
-
Reflux the resulting solution for 2 hours.
-
After cooling, extract the product into ethyl acetate, wash with water, dry, and concentrate.
-
Purify by silica gel chromatography to yield 1-(4-bromo-2-hydroxyphenyl)ethanone (reported yield ~72%).[6]
Step 2: Willgerodt-Kindler Reaction and Hydrolysis [3]
-
In a round-bottom flask, combine 1-(4-bromo-2-hydroxyphenyl)ethanone (1.0 eq), elemental sulfur (2.5 eq), and morpholine (3.0 eq).
-
Heat the mixture to reflux (approx. 130-140 °C) for 6-8 hours. The mixture will become dark and viscous.
-
Cool the reaction mixture and add a 20% aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for an additional 4-6 hours to hydrolyze the intermediate thiomorpholide.
-
Cool the reaction and acidify with concentrated hydrochloric acid to precipitate the phenylacetic acid.
-
Collect the solid by filtration, wash with cold water, and purify by recrystallization.
Conclusion and Future Outlook
The synthesis of this compound is a multi-step endeavor, with no single catalytic system currently offering a direct route.
-
The Multi-Step Chemical Synthesis provides a reliable, though stoichiometric, benchmark for producing a key isomer, demonstrating the fundamental transformations required.
-
The Palladium-Catalyzed Carbonylation strategy represents a more modern and potentially higher-yielding approach for the key bond-forming step, contingent on the efficient synthesis of the benzyl halide precursor. This method is highly attractive for its catalytic nature and broad applicability.
-
The Willgerodt-Kindler Reaction remains a classical, albeit often lower-yielding and less environmentally friendly, alternative.
Future research in this area should focus on the development of catalytic systems for the direct C-H carboxymethylation of substituted phenols. Advances in photocatalysis or biocatalysis, using engineered enzymes, could one day provide a more direct and sustainable route to this and other valuable substituted phenylacetic acids.[7] For now, the choice of synthetic strategy will depend on the researcher's access to high-pressure equipment, tolerance for multi-step procedures, and desired scale of production.
References
-
Efficient Synthesis of Phenylacetate and 2-Phenylethanol by Modular Cascade Biocatalysis. (2020). Chembiochem, 21(18), 2676-2679. [Link]
- US Patent US20130303798A1, Process for synthesizing phenylacetic acid by carbonyl
- US Patent US8921591B2, Process for synthesizing phenylacetic acid by carbonyl
-
Li, et al. An improved method for the synthesis of phenylacetic acid derivatives via carbonylation. Journal of Chemical Research, 43(11-12), 548-552. [Link]
-
Kolbe–Schmitt reaction. Grokipedia. [Link]
-
Willgerodt-Kindler Reaction. SynArchive. [Link]
-
Willgerodt-Kindler Reaction. Organic Chemistry Portal. [Link]
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-
Kolbe–Schmitt reaction. Wikipedia. [Link]
- Chinese Patent CN117142931A, A kind of preparation method of 4-bromo-2-hydroxybenzaldehyde.
-
Willgerodt‐Kindler Reaction. MSU Chemistry. [Link]
-
Willgerodt rearrangement. chemeurope.com. [Link]
-
Illustrated Glossary of Organic Chemistry - Kolbe-Schmitt reaction (Kolbe process). UCLA Chemistry. [Link]
-
Kolbe-Schmitt Reaction. Organic Chemistry Portal. [Link]
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Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [Link]
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Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses. [Link]
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Synthesis of phenylacetic acid derivatives. ResearchGate. [Link]
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Recent advances in the Willgerodt–Kindler reaction. ResearchGate. [Link]
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This compound. PubChem. [Link]
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Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. NIH. [Link]
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C–H activation. Springer Nature Experiments. [Link]
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Palladium-catalyzed External-CO-Free Reductive Carbonylation of Bromoarenes. Organic Syntheses. [Link]
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Carboxylation of o-cresol by an anaerobic consortium under methanogenic conditions. PubMed. [Link]
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A. Preparation of 4-bromo-o-cresol. PrepChem.com. [Link]
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4-Bromo-m-cresol. PubChem. [Link]
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METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). Organic Syntheses. [Link]
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A Senior Application Scientist's Guide to the Reactivity of 2-(4-Bromo-2-hydroxyphenyl)acetic acid and Its Analogs
Introduction
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. Arylacetic acid derivatives, in particular, serve as foundational scaffolds for a multitude of biologically active compounds and functional materials. Among these, 2-(4-Bromo-2-hydroxyphenyl)acetic acid stands out as a versatile intermediate. Its trifunctional nature—possessing a carboxylic acid, a phenol, and an aryl bromide—offers a rich platform for diverse chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of this compound against its structural isomers. By examining key reactions central to synthetic chemistry, we aim to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. The discussion that follows is grounded in mechanistic principles and supported by experimental data to explain the causality behind observed reactivity patterns.
The Chemical Profile of this compound: A Trifunctional Scaffold
The reactivity of this compound is governed by the interplay of its three key functional groups:
-
The Carboxylic Acid (-COOH): This group is the primary site for esterification and amidation reactions. Its acidity and susceptibility to nucleophilic attack are modulated by the electronic effects of the other ring substituents.
-
The Phenolic Hydroxyl (-OH): Located at the ortho position to the acetic acid side chain, this group is crucial for intramolecular cyclization reactions to form lactones (specifically, benzofuranones). It is an activating, ortho, para-directing group in electrophilic aromatic substitution, and its nucleophilicity is key to many of its reactions.
-
The Aryl Bromide (-Br): Positioned at the para position relative to the hydroxyl group, the C-Br bond is the gateway to a vast array of palladium-catalyzed cross-coupling reactions, such as Suzuki and Buchwald-Hartwig couplings. The electronic environment surrounding this bond dictates its susceptibility to oxidative addition, a critical step in these catalytic cycles.
The specific arrangement of these groups—the ortho-hydroxyl and para-bromo substitution—creates a unique electronic and steric environment that defines the molecule's reactivity profile.
Benchmarking Reactivity: A Comparative Analysis
To provide a clear and practical comparison, we will evaluate the performance of this compound against its isomers in three fundamental transformations: intramolecular cyclization, palladium-catalyzed cross-coupling, and esterification.
Intramolecular Cyclization: The Gateway to Benzofuranones
Benzofuranones are privileged heterocyclic motifs found in numerous natural products and pharmaceuticals.[1] The most direct route to this scaffold from hydroxyphenylacetic acids is an acid-catalyzed intramolecular esterification, or lactonization.[2][3]
The critical factor for this reaction is the ortho relationship between the hydroxyl and the acetic acid groups. This proximity is essential for the ring-closing step. Let's compare our target molecule with an isomer where this relationship is altered.
Table 1: Comparison of Intramolecular Cyclization Efficiency
| Substrate | Structure | Reaction Conditions | Product | Yield | Rationale for Reactivity |
| This compound | 4-Bromo-2-hydroxyphenylacetic acid | p-TsOH, Toluene, Reflux | 6-Bromobenzofuran-2(3H)-one | High | The ortho positioning of the -OH and -CH₂COOH groups is ideal for 5-membered ring formation. The electron-withdrawing bromine has a minimal effect on the nucleophilicity of the phenol in this cyclization. |
| 2-(4-Bromo-3-hydroxyphenyl)acetic acid | 4-Bromo-3-hydroxyphenylacetic acid | p-TsOH, Toluene, Reflux | No Reaction (Polymerization) | 0% | The meta relationship between the functional groups makes intramolecular cyclization sterically impossible. Intermolecular reactions leading to polymerization are favored under acidic conditions. |
Experimental Insight: The choice of a strong acid catalyst like p-toluenesulfonic acid (p-TsOH) is to protonate the carboxylic acid's carbonyl group, rendering it more electrophilic and susceptible to attack by the weakly nucleophilic phenolic hydroxyl.[4] The use of toluene with a Dean-Stark apparatus is a standard and trustworthy method to drive the equilibrium towards the product by removing the water byproduct.[3]
From this comparison, it is evident that for the synthesis of benzofuranone cores, the ortho-hydroxy substitution pattern is a non-negotiable structural requirement.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis for forming C-C bonds.[5][6] The reactivity of the aryl bromide is central to the success of this reaction. Here, we compare our target molecule with isomers where the position of the bromine atom is varied.
Table 2: Comparison of Suzuki-Miyaura Cross-Coupling Reactivity
| Substrate | Structure | Reaction Conditions | Product | Yield | Rationale for Reactivity |
| This compound | 4-Bromo-2-hydroxyphenylacetic acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 2-(2-Hydroxy-[1,1'-biphenyl]-4-yl)acetic acid | Excellent | The C-Br bond is electronically accessible. The ortho-OH group is a strong electron-donating group, which can increase electron density on the ring, but its effect is less pronounced at the para position. |
| 2-(2-Bromo-4-hydroxyphenyl)acetic acid | 2-Bromo-4-hydroxyphenylacetic acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 2-(4-Hydroxy-[1,1'-biphenyl]-2-yl)acetic acid | Good | The C-Br bond is sterically hindered by the adjacent acetic acid side chain, potentially slowing the rate of oxidative addition to the palladium catalyst. |
| 2-(5-Bromo-2-hydroxyphenyl)acetic acid | 5-Bromo-2-hydroxyphenylacetic acid | Phenylboronic acid, Pd(PPh₃)₄, Na₂CO₃, Toluene/EtOH/H₂O, 80 °C | 2-(5-Phenyl-2-hydroxyphenyl)acetic acid | Excellent | The C-Br bond is electronically similar to the 4-bromo isomer and is sterically unhindered, leading to high reactivity. |
Expert Commentary: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is standard for Suzuki couplings. The base, typically sodium or potassium carbonate, is crucial for activating the boronic acid to facilitate transmetalation.[6][7] The reactivity order for aryl halides in Suzuki coupling is generally I > Br > Cl.[5] While electronic effects of other substituents can modulate this, steric hindrance plays a very direct role. The reduced yield for the 2-bromo isomer is a classic example of steric hindrance impeding the approach of the bulky palladium catalyst to the C-Br bond for the initial oxidative addition step.[8]
Fischer Esterification
Fischer esterification is a fundamental reaction for converting carboxylic acids into esters using an alcohol and an acid catalyst.[9][10][11] The reactivity here is primarily dependent on the electrophilicity of the carboxylic acid's carbonyl carbon and steric hindrance around it.
Table 3: Comparison of Fischer Esterification Reactivity
| Substrate | Structure | Reaction Conditions | Product | Yield | Rationale for Reactivity |
| This compound | 4-Bromo-2-hydroxyphenylacetic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-(4-bromo-2-hydroxyphenyl)acetate | High | The electronic effects of the ring substituents on the remote carboxylic acid are minimal. The reaction site is sterically accessible. |
| 2-(4-Bromophenyl)acetic acid | 4-Bromophenylacetic acid | Methanol, H₂SO₄ (cat.), Reflux | Methyl 2-(4-bromophenyl)acetate | High | Very similar reactivity to the hydroxylated analog. The absence of the -OH group has little impact on the esterification itself.[12] |
Mechanistic Insight: The Fischer esterification mechanism involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by the alcohol.[9][10] The electronic nature of the substituents on the phenyl ring has a relatively minor influence on the reactivity of the side-chain carboxylic acid in this reaction, as the effect is transmitted through several sigma bonds. Therefore, both this compound and its non-hydroxylated counterpart, 2-(4-bromophenyl)acetic acid, exhibit comparable, high reactivity in esterification.
Experimental Protocols
For the purpose of reproducibility and trustworthiness, detailed protocols for the benchmarked reactions are provided.
Protocol 1: Synthesis of 6-Bromobenzofuran-2(3H)-one (Intramolecular Cyclization)
-
To a 100 mL round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (2.31 g, 10 mmol).
-
Add toluene (50 mL) and p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 0.1 eq.).
-
Heat the mixture to reflux and continue heating until no more water is collected in the Dean-Stark trap (approx. 4-6 hours).
-
Cool the reaction mixture to room temperature.
-
Wash the organic solution with saturated aqueous sodium bicarbonate (2 x 25 mL) and then with brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
Protocol 2: Synthesis of 2-(2-Hydroxy-[1,1'-biphenyl]-4-yl)acetic acid (Suzuki Coupling)
-
In a 50 mL Schlenk flask, combine this compound (1.16 g, 5 mmol), phenylboronic acid (0.73 g, 6 mmol, 1.2 eq.), and sodium carbonate (1.59 g, 15 mmol, 3 eq.).
-
Add a solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).
-
Degas the mixture by bubbling argon through it for 15 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.29 g, 0.25 mmol, 5 mol%).
-
Heat the reaction mixture at 80 °C under an argon atmosphere for 12 hours.
-
After cooling, dilute the mixture with water (20 mL) and acidify with 1M HCl to pH ~2.
-
Extract the product with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualization of Concepts
To better illustrate the relationships and workflows discussed, the following diagrams are provided.
Caption: A decision tree for selecting the optimal building block.
Caption: A typical experimental workflow for a Suzuki coupling reaction.
Conclusion and Outlook
This guide demonstrates that while structurally similar, isomers of brominated hydroxyphenylacetic acids exhibit distinct reactivity profiles dictated by the precise arrangement of their functional groups.
-
For Benzofuranone Synthesis: this compound is an excellent choice due to the requisite ortho relationship between the hydroxyl and acetic acid moieties, which enables efficient intramolecular cyclization.
-
For Cross-Coupling Reactions: The title compound is also highly effective in Suzuki couplings. However, isomers with sterically hindered bromine atoms, such as 2-(2-bromo-4-hydroxyphenyl)acetic acid, will be less reactive.
-
For Esterification: Reactivity is largely insensitive to the substitution pattern on the aromatic ring, making most isomers suitable starting materials.
By understanding these structure-reactivity relationships, researchers can more effectively design synthetic routes, troubleshoot reactions, and accelerate the development of new molecules. The principles outlined herein—proximity-driven cyclization, sterically controlled cross-coupling, and electronically-insensitive esterification—provide a robust framework for leveraging these valuable building blocks in complex synthetic campaigns.
References
-
Organic Chemistry Portal. (n.d.). Benzofuranone synthesis. Retrieved from [Link]
- Google Patents. (2017). CN106336388A - Synthetic method of benzofuran-2(3H)-one.
- Google Patents. (2012). CN102746260A - Method for preparing benzofuran-2-(3H)-one.
-
ChemistryViews. (2023). Flexible Synthesis of Benzofuranones. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ligand-Enabled Auxiliary-Free Meta-C‒H Arylation of Phenylacetic Acids - PMC. Retrieved from [Link]
-
PubMed. (2004). Synthesis of 2-(4-hydroxyphenyl)benzofurans and their application to beta-amyloid aggregation inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 22.5: Effect of Substituents on Reactivity and Orientation in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Wikipedia. (n.d.). 4-Bromophenylacetic acid. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Intramolecular cyclization of N-hydroxy-2-phenoxyacetamides and 3-phenoxypropanamides. Retrieved from [Link]
-
St. Peter's Institute of Pharmaceutical Sciences. (n.d.). The Effect of Substituents on Reactivity. Retrieved from [Link]
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]
-
Chu Lab @ Tsinghua University. (2018). Pd-Catalyzed Remote Meta-C−H Functionalization of Phenylacetic Acids Using a Pyridine. Retrieved from [Link]
-
Penn State Pressbooks. (n.d.). 8.6 Substituent Effects in Electrophilic Substitutions – Fundamentals of Organic Chemistry-OpenStax Adaptation. Retrieved from [Link]
-
PubChem. (n.d.). This compound. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
YouTube. (2020). Suzuki cross-coupling reaction. Retrieved from [Link]
-
ResearchGate. (2025). Comparative Study on the Oxidation Kinetics of Structural Isomers by Acidified N-Bromo-Benzenesulfonamide: A Mechanistic Determination | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalytic Study of 4-Bromoacetophenone in the Suzuki-Miyaura Cross-Coupling Reaction by Controllable, Effective and. Retrieved from [Link]
-
YouTube. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone. Retrieved from [Link]
-
PubChemLite. (n.d.). 2-(4-bromo-3-hydroxyphenyl)acetic acid (C8H7BrO3). Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: 4-Bromophenylacetic acid conversion and isolated mass. Retrieved from [Link]
-
YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Acid-catalyzed chirality-transferring intramolecular Friedel–Crafts cyclization of α-hydroxy-α-alkenylsilanes. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link]
-
YouTube. (2011). Esterification Mechanism: making an ester from a carboxylic acid and an alcohol. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 2-Bromo-1-(4-hydroxyphenyl)ethanone - PMC. Retrieved from [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 2-(4-Bromo-2-hydroxyphenyl)acetic acid
As laboratory professionals, our responsibility extends beyond discovery and innovation to include the safe and compliant management of all chemical substances from acquisition to disposal. This guide provides a comprehensive, technically grounded protocol for the proper disposal of 2-(4-Bromo-2-hydroxyphenyl)acetic acid, ensuring the safety of personnel and adherence to environmental regulations. The procedures outlined herein are designed to be self-validating, integrating the "why" behind each step to foster a culture of safety and scientific integrity.
Hazard Identification and Risk Assessment: The Foundation of Safe Disposal
Understanding the intrinsic hazards of this compound is the first and most critical step in establishing a safe disposal plan. This compound is not benign; its hazardous properties necessitate specific handling and disposal considerations. According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this substance presents multiple health risks.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[1][2] |
| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[1][2] |
| Specific Target Organ Toxicity | Category 3 | H335: May cause respiratory irritation[1] |
The causality is clear: the compound's chemical structure leads to irritant properties and acute toxicity. The presence of a bromine atom classifies it as a halogenated organic compound , a designation that is paramount for waste segregation and disposal, as these substances often require specific treatment methods like high-temperature incineration to prevent the formation of environmentally persistent and toxic byproducts.[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense
Given the identified hazards, a stringent PPE protocol is non-negotiable. The choice of PPE is directly dictated by the risk of exposure.
-
Eye and Face Protection: Wear chemical safety goggles that conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2][5] This is to prevent eye irritation from contact with the solid powder or solutions.
-
Skin Protection: Use appropriate chemical-resistant gloves (e.g., nitrile) and wear a lab coat or other protective clothing to prevent skin contact, which can cause irritation.[5]
-
Respiratory Protection: All handling of the solid compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles and causing respiratory irritation.[6]
Spill Management and Emergency Procedures
In the event of an accidental release, a swift and correct response is crucial to mitigate exposure and environmental contamination.
Step-by-Step Spill Cleanup Protocol
-
Evacuate and Ventilate: Ensure the immediate area is clear of non-essential personnel and that ventilation is adequate.
-
Don PPE: Before addressing the spill, don the full PPE described in Section 2.
-
Contain the Spill: For solid spills, prevent the powder from becoming airborne.
-
Collect the Material: Carefully sweep up the solid material and place it into a suitable, clearly labeled, and sealable container for hazardous waste disposal.[2][5] Avoid generating dust during this process.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent or soap and water, and dispose of all cleaning materials as hazardous waste.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
First-Aid Measures
-
If Inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
-
If on Skin: Immediately wash the affected area with plenty of soap and water while removing contaminated clothing.[2][7]
-
If in Eyes: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention.[2][5]
-
If Swallowed: Rinse the mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[5][7]
The Core Directive: Waste Segregation and Disposal
The single most important factor for the disposal of this compound is its classification as a halogenated organic waste .[3][8] Mixing this with other waste streams, particularly non-halogenated solvents, can prevent the recycling of those solvents and significantly increase disposal costs and complexity.[4]
Disposal Decision Workflow
The following diagram outlines the critical decision-making process for correctly segregating waste containing this compound.
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A Comprehensive Guide to Personal Protective Equipment for Handling 2-(4-Bromo-2-hydroxyphenyl)acetic acid
This document provides essential safety protocols and logistical guidance for the handling and disposal of 2-(4-Bromo-2-hydroxyphenyl)acetic acid. It is intended for researchers, scientists, and professionals in drug development who work with this and structurally similar compounds. The following procedures are designed to ensure personal safety and regulatory compliance through a deep understanding of the material's hazards and the rationale behind each protective measure.
Hazard Analysis of this compound
This compound is a solid organic compound whose primary hazards, as identified by the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), include:
-
Serious Eye Irritation: Causes serious eye irritation.[1][2]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Given its classification as a corrosive and irritant, a multi-faceted approach to personal protective equipment (PPE) is mandatory to mitigate risks of exposure through inhalation, dermal contact, and ocular contact.[3][4] The Occupational Safety and Health Administration (OSHA) mandates that employers must provide, and employees must use, appropriate PPE when handling such hazardous chemicals.[1][5][6]
Recommended Personal Protective Equipment (PPE)
A thorough hazard assessment is the first step in selecting the appropriate PPE.[4][5] For this compound, the following PPE is required:
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides resistance to a range of organic acids and aromatic compounds.[7][8] A minimum thickness of 4 mil is recommended. Always inspect gloves for tears or punctures before use. |
| Eye and Face Protection | Chemical Safety Goggles and Face Shield | Goggles provide a seal around the eyes to protect against dust and splashes. A face shield offers an additional layer of protection for the entire face. |
| Body Protection | Chemical-Resistant Laboratory Coat | A lab coat made of a non-porous material will protect against accidental spills and skin contact. |
| Respiratory Protection | NIOSH-approved Air-Purifying Respirator with Organic Vapor/Acid Gas (OV/AG) Cartridges | Required when handling the powder outside of a certified chemical fume hood to prevent inhalation of airborne particles.[9][10][11][12][13] |
Step-by-Step PPE Protocol
The following workflow ensures the correct use of PPE, minimizing the risk of contamination and exposure.
Diagram: PPE Workflow for Handling this compound
Caption: A stepwise workflow for the correct donning, use, and doffing of PPE.
Emergency Procedures in Case of Exposure
Immediate and appropriate first aid is critical in mitigating the effects of accidental exposure.
-
Skin Contact: Immediately remove all contaminated clothing.[14][15] Flush the affected skin with copious amounts of water for at least 15 minutes.[14][15][16] Seek immediate medical attention. For phenolic compounds, after initial water flushing, swabbing the affected area with polyethylene glycol (PEG 300 or 400) can help to reduce absorption.[17][18][19]
-
Eye Contact: Immediately flush the eyes with a gentle but steady stream of water for at least 15 minutes, holding the eyelids open.[14][15] It is imperative to seek immediate medical attention.
-
Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink a small amount of water. Seek immediate medical attention.
Spill and Waste Disposal Plan
All waste generated from the handling of this compound, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
5.1. Spill Cleanup
-
Evacuate and Ventilate: If a significant amount is spilled, evacuate the immediate area and ensure adequate ventilation.
-
Don Appropriate PPE: Before attempting to clean the spill, don the full PPE as described in Section 2.
-
Contain the Spill: For solid spills, carefully sweep or scoop the material to avoid creating dust.[20] For liquid spills, create a dike around the spill with an inert absorbent material like vermiculite or sand.[21][22]
-
Neutralization (with extreme caution): For acidic compounds, neutralization with a weak base like sodium bicarbonate can be considered. However, this should be done with caution as the reaction can generate heat and gas.[21][22]
-
Collect and Containerize: Place all spilled material and contaminated absorbents into a clearly labeled, sealable container for hazardous waste.[20][23]
-
Decontaminate: Clean the spill area with a suitable solvent or detergent and water.[21][22]
5.2. Waste Disposal
All waste containing this compound must be disposed of in accordance with the U.S. Environmental Protection Agency (EPA) regulations under 40 CFR Part 261.[3][24][25][26]
-
Waste Identification: This chemical waste is classified as hazardous due to its irritant and corrosive properties.[27]
-
Containerization: Use only approved, compatible, and clearly labeled hazardous waste containers. The label must include the words "Hazardous Waste," the full chemical name, and the associated hazards.
-
Segregation: Do not mix this waste with incompatible materials.
-
Disposal: Arrange for pickup and disposal by a certified hazardous waste management company. Maintain all records of waste generation and disposal as required by law. While neutralization can render the chemical less hazardous, this should only be performed by trained personnel following a validated standard operating procedure.[28]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
